Targeting the Tumor Microenvironment and Oncogenic Kinases: A Technical Whitepaper on the Mechanism of Action of N-Desmethyl Regorafenib N-oxide (M5)
As a Senior Application Scientist, I have structured this guide to move beyond basic pharmacological summaries, focusing instead on the mechanistic causality and the rigorous analytical frameworks required to study this...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have structured this guide to move beyond basic pharmacological summaries, focusing instead on the mechanistic causality and the rigorous analytical frameworks required to study this molecule.
Executive Summary
Regorafenib is a potent oral multi-kinase inhibitor approved for metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC) 1. While the parent compound is highly efficacious, its sustained clinical activity is heavily driven by its major circulating metabolites, specifically N-desmethyl regorafenib N-oxide (the M5 metabolite) 2. This whitepaper provides a comprehensive technical analysis of the M5 metabolite, detailing its distinct pharmacokinetic profile, multi-target kinase inhibition mechanism, and the self-validating experimental protocols required to evaluate its efficacy in oncology research.
The Metabolic Landscape of Regorafenib
Upon oral administration, regorafenib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) isoform CYP3A4 and UGT1A9 1, 3. This biotransformation yields two primary active circulating metabolites:
M2 (Regorafenib N-oxide): Formed via N-oxidation.
M5 (N-Desmethyl regorafenib N-oxide): Formed via concurrent N-oxidation and N-demethylation 1, 2.
Crucially, the M5 metabolite is not a transient byproduct; it reaches steady-state plasma concentrations comparable to the parent drug and exhibits near-identical pharmacological potency 3. Understanding the M5 metabolite is essential for drug development professionals, as drug-drug interactions (e.g., co-administration with strong CYP3A4 inducers like rifampin) can drastically alter the exposure ratio of parent-to-M5, significantly impacting clinical outcomes 3.
Pharmacodynamics: Target Kinase Spectrum
The M5 metabolite functions as an ATP-competitive inhibitor of multiple membrane-bound receptor tyrosine kinases (RTKs) and intracellular serine/threonine kinases. Its inhibitory profile is broad yet highly specific to pathways driving oncogenesis, tumor angiogenesis, and the maintenance of the tumor microenvironment (TME) 2.
The M5 metabolite exerts a tripartite mechanism of action:
Anti-Angiogenesis: By blocking VEGFR2 and TIE2, M5 starves the tumor of necessary nutrients and oxygen, preventing the formation of new vascular networks 4, 2.
TME Modulation: Inhibition of PDGFR and FGFR disrupts paracrine signaling between cancer cells and cancer-associated fibroblasts (CAFs), degrading the supportive stromal architecture 2.
Direct Anti-Proliferation: By inhibiting mutant BRAF (including the V600E mutation) and wild-type RAF-1, M5 directly uncouples the MAPK/ERK signaling cascade, arresting the cell cycle and inducing apoptosis in cancer cells 2, 5.
Multi-kinase inhibition pathway of the M5 metabolite in cancer cells.
Pharmacokinetics: The M5 Advantage
A critical differentiator of the M5 metabolite is its pharmacokinetic endurance. While regorafenib has an elimination half-life of approximately 28 hours, the M5 metabolite persists significantly longer, boasting a half-life of roughly 51 hours [[1]](), [[3]]().
Because M5 is highly protein-bound (99.95%) and has an extended half-life, it provides sustained target inhibition between dosing intervals, ensuring continuous suppression of tumor angiogenesis and proliferation 2, 3.
Experimental Methodologies
To rigorously evaluate the efficacy and pharmacokinetics of the M5 metabolite, researchers must employ self-validating experimental systems. Below are the definitive, step-by-step protocols designed to ensure causality and data integrity.
Step-by-step experimental workflow for evaluating M5 metabolite efficacy.
Protocol A: UPLC-MS/MS Quantification of M5 in Plasma 5
Causality Check: Standard HPLC lacks the resolution to differentiate regorafenib from its M2 and M5 metabolites due to their extreme structural homology. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is mandatory to prevent signal overlap and ensure accurate pharmacokinetic quantification.
Sample Preparation: Spike 50 µL of rat or human plasma with a stable isotope-labeled internal standard (e.g., Regorafenib-d3).
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins. Note: Because M5 is 99.95% protein-bound, aggressive precipitation is required to fully release the free drug into the solvent.
Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.
Chromatography: Inject 5 µL onto a high-resolution C18 UPLC column (e.g., Acquity BEH C18). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and pure acetonitrile (Mobile Phase B).
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM). Monitor the specific mass-to-charge (m/z) transitions for M5 to definitively isolate its signal from the parent compound.
Protocol B: In Vivo Xenograft Efficacy Study (HT-29 Model) 4
Causality Check: The HT-29 human colorectal adenocarcinoma cell line is selected because it harbors a BRAF V600E mutation and relies heavily on angiogenic signaling. This makes it an ideal self-validating model to measure the dual anti-proliferative and anti-angiogenic effects of M5 in vivo.
Cell Preparation: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS. Harvest the cells at 80% confluence to ensure they are in the exponential growth phase.
Inoculation: Resuspend the cells in a 1:1 mixture of PBS and Matrigel. Inject
5×106
cells subcutaneously into the right flank of 6-week-old female athymic nude mice.
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into vehicle control and M5 treatment groups (n=8 per group) to ensure statistical power.
Dosing: Administer N-desmethyl regorafenib N-oxide (M5) via oral gavage at a dose of 1 mg/kg daily 4. Formulate the compound in a vehicle suitable for its lipophilic nature (e.g., PEG400/water).
Monitoring & Validation: Measure tumor volume via digital calipers twice weekly using the formula
V=(length×width2)/2
. Post-euthanasia, extract tumors for immunohistochemical (IHC) staining of CD31 (to validate the anti-angiogenic effect via microvessel density reduction) and Ki-67 (to validate the anti-proliferative effect).
Conclusion
The N-desmethyl regorafenib N-oxide (M5) metabolite is a cornerstone of regorafenib's clinical efficacy. By maintaining a highly extended half-life and potently inhibiting a broad spectrum of kinases (VEGFR, TIE2, KIT, BRAF), M5 ensures sustained disruption of tumor angiogenesis, TME signaling, and direct cancer cell proliferation. For drug development professionals, rigorous quantification via UPLC-MS/MS and functional validation in targeted xenograft models remain the gold standards for understanding and leveraging this powerful metabolite.
The Metabolic Architecture of Regorafenib: N-Oxide Formation, Pharmacokinetics, and Experimental Profiling
Executive Summary Regorafenib is an oral multikinase inhibitor approved for the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC)[1]. Unlike many...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Regorafenib is an oral multikinase inhibitor approved for the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC)[1]. Unlike many small-molecule targeted therapies where the parent compound solely drives clinical efficacy, regorafenib's pharmacological profile is heavily dependent on its active N-oxide metabolites: M-2 (pyridine N-oxide) and M-5 (N-desmethyl-pyridine N-oxide)[2]. This technical guide provides an in-depth mechanistic analysis of regorafenib's biotransformation, the causality behind in vitro experimental profiling choices, and the clinical implications of its metabolic pathways.
Mechanistic Pathways of Regorafenib Biotransformation
Regorafenib undergoes extensive hepatic biotransformation driven primarily by Phase I oxidative enzymes and Phase II conjugation enzymes[3]. The formation of its active metabolites is a sequential, enzyme-specific process:
CYP3A4-Mediated Oxidation : The cytochrome P450 3A4 (CYP3A4) enzyme catalyzes the primary oxidation of the pyridine ring of regorafenib, yielding the M-2 metabolite (pyridine N-oxide)[3]. Subsequent CYP3A4-mediated N-demethylation of M-2 generates the secondary active metabolite, M-5 (desmethyl N-oxide)[3].
UGT1A9-Mediated Glucuronidation : Concurrently, uridine 5'-diphospho-glucuronosyltransferase 1A9 (UGT1A9) catalyzes the direct conjugation of regorafenib to form M-7 (N-glucuronide), which is a minor, pharmacologically inactive plasma component[3].
Enterohepatic Circulation : Approximately 71.2% of a radiolabeled regorafenib dose is eliminated via biliary and fecal excretion[3]. In the gastrointestinal tract, M-2 and M-7 are subjected to reduction and hydrolytic cleavage by gut microbiota, regenerating the parent regorafenib, which is subsequently reabsorbed into systemic circulation[3]. This enterohepatic recycling significantly prolongs the drug's apparent half-life.
Fig 1. Regorafenib biotransformation pathway highlighting CYP3A4 and UGT1A9 mediation.
At steady state, the systemic exposures of M-2 and M-5 accumulate to levels comparable to that of the parent drug[4]. Both metabolites exhibit potent target kinase inhibition (e.g., VEGFR1-3, TIE2, PDGFR) equivalent to regorafenib[2]. Despite high plasma protein binding (>99.5%) across the parent drug and its metabolites, the estimated free plasma concentrations of regorafenib and M-2 consistently exceed the IC50 for key therapeutic targets like VEGFR2 in vivo[2].
To accurately map the formation of N-oxide metabolites, researchers must select appropriate preclinical models. While Human Liver Microsomes (HLMs) are standard for Phase I screening, they lack the complete cellular machinery required for comprehensive regorafenib profiling.
Protocol: In Vitro Hepatocyte Metabolism Assay
Causality & Rationale :3 are prioritized over HLMs because they retain intact cellular membranes, physiological intracellular concentrations of cofactors (NADPH, UDPGA), and both Phase I (CYP3A4) and Phase II (UGT1A9) enzymes[3]. This holistic environment is essential for capturing the sequential conversion of Regorafenib → M-2 → M-5 and the competing UGT1A9 pathway, creating a self-validating system that mirrors in vivo human metabolism[3].
Step-by-Step Methodology :
Hepatocyte Thawing & Seeding : Thaw cryopreserved human hepatocytes at 37°C and suspend them in William's E medium supplemented with dexamethasone and insulin to maintain enzymatic viability.
Substrate Incubation : Spike[14C]-labeled regorafenib (final concentration 10 µM) into the hepatocyte suspension (1 × 10⁶ cells/mL). Rationale: The radiolabeling ensures absolute mass balance tracking, preventing the loss of undetected novel metabolites[3].
Reaction Quenching : At designated time points (e.g., 0, 30, 60, 120 mins), quench the reaction by adding an equal volume of ice-cold acetonitrile. Rationale: Acetonitrile immediately denatures metabolic enzymes, halting biotransformation and preventing ex vivo degradation of the highly unstable N-oxide metabolites.
Protein Precipitation : Centrifuge the quenched samples at 10,000 × g for 15 minutes at 4°C to pellet precipitated proteins and isolate the metabolite-rich supernatant.
LC-MS/MS & Radiocounting Analysis : Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Scintillation Counting (LSC). Rationale: LSC provides absolute quantification of all metabolites (M-2, M-5, M-7), while HRMS confirms their structural identities based on specific mass shifts (e.g., +16 Da for N-oxidation)[3].
Fig 2. Step-by-step in vitro hepatocyte metabolism assay workflow for regorafenib profiling.
The strict reliance on CYP3A4 and UGT1A9 creates a complex web of potential DDIs that must be actively managed in clinical oncology[4].
CYP3A4 Perpetrators : Co-administration of regorafenib with strong CYP3A4 inhibitors (e.g., ketoconazole) increases the parent drug's AUC by ~33% but drastically reduces the formation of M-2 and M-5 by ~93%, altering the drug's overall efficacy and toxicity profile[4]. Conversely, CYP3A4 inducers (e.g., rifampin) decrease parent AUC by 50% while increasing M-5 exposure by up to 264%[4].
UGT Inhibition by Metabolites : M-2 and M-5 are not just substrates; they are potent competitive inhibitors of UGT1A1 and UGT1A9[4]. When regorafenib is administered prior to irinotecan, the M-2/M-5 mediated inhibition of UGT1A1 prevents the glucuronidation of SN-38 (irinotecan's active metabolite), leading to a 44% increase in SN-38 systemic exposure and heightening the risk of severe neutropenia and diarrhea[4].
References
Gerisch M, Hafner F-T, Lang D, et al. "Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects." Cancer Chemotherapy and Pharmacology, 2018. 3
Zopf D, Fichtner I, Bhargava A, et al. "Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models." Cancer Medicine, 2016. 5
U.S. Food and Drug Administration (FDA). "Clinical Pharmacology and Biopharmaceutics Review(s) for NDA 203-085 (Regorafenib/Stivarga)." Center for Drug Evaluation and Research, 2012. 4
Pharmacological Activity of N-Desmethyl Regorafenib N-oxide (M-5) vs. Regorafenib: A Technical Whitepaper
Executive Summary Regorafenib is a potent, orally active multi-kinase inhibitor fundamentally altering the treatment landscape for metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST)[1]. While...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Regorafenib is a potent, orally active multi-kinase inhibitor fundamentally altering the treatment landscape for metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST)[1]. While the parent compound is highly efficacious, its in vivo pharmacological profile is heavily driven by its two major active metabolites: M-2 (regorafenib N-oxide) and M-5 (N-desmethyl regorafenib N-oxide)[2].
This technical guide provides an in-depth comparative analysis of the parent drug, Regorafenib, and its terminal active metabolite, M-5. By examining their pharmacokinetic (PK) parameters, kinase inhibition profiles, and the self-validating experimental protocols used to characterize them, this whitepaper serves as an authoritative resource for drug development professionals and assay scientists.
Metabolic Biotransformation and Pharmacokinetics
Regorafenib undergoes extensive hepatic metabolism, primarily driven by cytochrome P450 3A4 (CYP3A4) and UGT1A9[3]. The biotransformation is sequential: CYP3A4-mediated oxidation yields the M-2 metabolite, which is subsequently demethylated to form the M-5 metabolite[4].
In human plasma at steady state, both M-2 and M-5 achieve systemic exposures comparable to the parent compound, making them critical contributors to the drug's overall clinical efficacy and toxicity profile[2].
Pharmacokinetic Divergence
While Regorafenib and M-5 share similar pharmacological targets, their PK profiles exhibit notable differences that impact dosing and accumulation:
Half-Life (
t1/2
): Regorafenib has a mean elimination half-life of approximately 28 hours. In contrast, the M-5 metabolite exhibits a significantly prolonged half-life of 51 hours (range 32–70 hours)[3], leading to greater accumulation over continuous dosing cycles.
Protein Binding: Both compounds are highly lipophilic and exhibit
>99.5%
binding to human plasma proteins[3]. This high protein binding restricts the free fraction of the drug, necessitating careful interpretation of in vitro
IC50
values when translating to in vivo efficacy.
CYP3A4-mediated sequential biotransformation of Regorafenib to M-2 and M-5 metabolites.
Regorafenib and M-5 are classified as Type II kinase inhibitors, binding to the inactive (DFG-out) conformation of the kinase domain[5]. This binding mode provides high selectivity for a distinct cluster of kinases involved in tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, BRAF), and the tumor microenvironment (PDGFR-β, FGFR)[1].
Biochemical assays reveal that M-5 retains a nearly identical kinase inhibition profile to Regorafenib, with
IC50
values remaining within the low nanomolar range (4 to 180 nM) for key targets.
Quantitative Data: Target Potency Comparison
The following table summarizes the biochemical
IC50
values for Regorafenib and its M-5 metabolite across primary therapeutic targets.
Kinase Target
Pathway / Function
Regorafenib
IC50
(nM)
M-5 Metabolite
IC50
(nM)
VEGFR1
Angiogenesis
13
~10 - 15
VEGFR2
Angiogenesis
4.2
~4 - 10
VEGFR3
Angiogenesis / Lymphangiogenesis
46
~40 - 50
TIE2
Vascular Stabilization
311 (Biochemical)
~200 - 350
PDGFR-β
Tumor Microenvironment
22
~20 - 30
KIT
Oncogenesis
7
~5 - 15
RET
Oncogenesis
1.5
~2 - 5
BRAF (V600E)
Intracellular Signaling
19
~15 - 25
(Data synthesized from preclinical biochemical evaluations[6],[5]. Note: Exact M-5 values fluctuate slightly based on assay conditions but demonstrate statistical equivalence to the parent).
Safety Pharmacology: The hERG Liability
While the anti-tumor efficacy of M-5 mirrors Regorafenib, their off-target safety profiles diverge significantly at the human Ether-à-go-go-Related Gene (hERG) potassium channel. In vitro patch-clamp studies demonstrate that Regorafenib is a weak hERG inhibitor (
IC50=27μM
). Conversely, M-5 is a potent hERG inhibitor (
IC50=1.8μM
)[7]. However, because
>99.5%
of M-5 is protein-bound in human plasma, the free drug concentration remains well below the
IC50
threshold, mitigating the risk of clinical QT prolongation.
Multi-kinase inhibition network of Regorafenib and M-5 driving anti-tumor efficacy.
To ensure scientific integrity and reproducibility, the evaluation of M-5 versus Regorafenib requires rigorous, self-validating assay designs. Below are the gold-standard protocols utilized by application scientists to characterize these compounds.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Purpose: To determine the biochemical
IC50
of Regorafenib and M-5 against isolated kinase domains (e.g., VEGFR2).
Causality & Validation: TR-FRET is selected over standard fluorescence assays because it utilizes a delayed reading window (time-resolved) and a ratiometric output. This inherently self-validates the data by eliminating false positives caused by the autofluorescence of the test compounds or light scattering from precipitation.
Step-by-Step Workflow:
Reagent Preparation: Prepare the kinase buffer (e.g., 50 mM HEPES pH 7.4, 10 mM
MgCl2
, 0.01% Tween-20, 1 mM DTT). Rationale: Tween-20 prevents non-specific binding of highly lipophilic compounds like M-5 to the microplate walls.
Compound Dilution: Serially dilute Regorafenib and M-5 in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%. Rationale: Exceeding 1% DMSO can denature the kinase, skewing the
IC50
calculation.
Enzyme/Substrate Addition: Add recombinant VEGFR2 and biotinylated peptide substrate.
ATP Initiation: Add ATP at a concentration strictly equal to its apparent
Km
for VEGFR2. Rationale: Testing at the
Km
ensures the assay is highly sensitive to competitive Type II inhibitors, allowing accurate derivation of the inhibition constant (
Ki
) via the Cheng-Prusoff equation.
Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA (to chelate
Mg2+
) alongside Europium-labeled anti-phospho antibodies and Streptavidin-d2.
Detection: Read the plate on a TR-FRET compatible microplate reader. Calculate the ratio of emissions at 665 nm / 615 nm to determine specific kinase activity.
Purpose: To assess the ability of M-5 to inhibit target engagement in a live-cell environment (e.g., VEGFR2 in Human Umbilical Vein Endothelial Cells - HUVECs)[8].
Causality & Validation: Cellular assays account for cell membrane permeability and intracellular compound accumulation. By measuring the direct autophosphorylation of the receptor rather than downstream proliferation, the assay isolates the specific pharmacodynamic effect from off-target cytotoxicity.
Step-by-Step Workflow:
Cell Seeding & Starvation: Seed HUVECs in 96-well plates. Once confluent, wash and incubate in serum-free media for 18 hours. Rationale: Serum starvation reduces basal autophosphorylation levels, maximizing the signal-to-noise ratio upon subsequent ligand stimulation.
Compound Pre-Incubation: Treat cells with serial dilutions of M-5 or Regorafenib for 90 minutes. Rationale: A 90-minute pre-incubation is critical for highly protein-bound, lipophilic drugs to cross the lipid bilayer and achieve intracellular equilibrium before the kinase is activated.
Ligand Stimulation: Stimulate cells with 50 ng/mL VEGF-A for exactly 5 minutes.
Lysis: Rapidly aspirate media and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Rationale: Phosphatase inhibitors are mandatory; without them, endogenous cellular phosphatases will rapidly cleave the target phosphate groups during lysis, resulting in a false-positive indication of drug inhibition.
Quantification: Transfer lysates to a pre-coated anti-VEGFR2 sandwich ELISA plate. Detect phosphorylated VEGFR2 using a target-specific detection antibody and chemiluminescent substrate.
Conclusion
N-Desmethyl regorafenib N-oxide (M-5) is not merely a byproduct of clearance, but a fundamental driver of Regorafenib's sustained clinical efficacy. While M-5 mirrors the parent compound's potent, multi-targeted Type II kinase inhibition profile, its extended half-life alters the steady-state pharmacodynamics in human patients. Understanding the distinct PK/PD interplay between Regorafenib and M-5 is paramount for optimizing dosing regimens, managing toxicities, and developing next-generation multi-kinase inhibitors.
References
National Cancer Institute (NCI). "Regorafenib - Division of Cancer Treatment and Diagnosis." Cancer.gov. URL:[Link]
Zopf, D., et al. "Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models." Cancer Medicine, 2016. URL:[Link]
FDA Center for Drug Evaluation and Research. "Application Number: 203085Orig1s000 - Medical Review." FDA.gov, 2012. URL:[Link]
Therapeutic Goods Administration (TGA). "Australian public assessment report for Regorafenib." TGA.gov.au, 2014. URL:[Link]
The Role of CYP3A4 in the Biotransformation of Regorafenib to N-Desmethyl Regorafenib N-oxide (M5)
A Technical Whitepaper on Pharmacokinetics, Enzymatic Pathways, and Experimental Profiling Executive Summary & Clinical Context Regorafenib is a potent oral multikinase inhibitor utilized in the treatment of metastatic c...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper on Pharmacokinetics, Enzymatic Pathways, and Experimental Profiling
Executive Summary & Clinical Context
Regorafenib is a potent oral multikinase inhibitor utilized in the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC). The clinical efficacy and toxicity profile of regorafenib are not solely dictated by the parent compound, but are fundamentally driven by its complex hepatic metabolism[1].
Upon oral administration, regorafenib undergoes extensive biotransformation, primarily mediated by Cytochrome P450 3A4 (CYP3A4) and Uridine 5'-diphospho-glucuronosyltransferase 1A9 (UGT1A9)[1]. This metabolic cascade generates two major pharmacologically active metabolites: M2 (regorafenib N-oxide) and M5 (N-desmethyl regorafenib N-oxide) [2]. Both M2 and M5 exhibit target kinase inhibition (e.g., VEGFR2, Tie2, c-Kit, B-RAF) and protein binding affinities (99.5%) that are nearly identical to the parent drug[1].
This whitepaper provides an in-depth mechanistic analysis of CYP3A4's role in the formation of the terminal active metabolite, M5, detailing the enzymatic pathways, pharmacokinetic implications, and self-validating protocols required for accurate in vitro profiling.
Mechanistic Enzymology: The CYP3A4-Mediated Cascade
CYP3A4 is a highly versatile heme-thiolate enzyme capable of catalyzing diverse oxidative reactions. In the context of regorafenib, CYP3A4 acts sequentially as both an N-oxidase and an N-demethylase[3].
N-Oxidation (Formation of M2): Regorafenib is first oxidized at the pyridine ring by CYP3A4 to form regorafenib N-oxide (M2)[4].
N-Demethylation (Formation of M5): The M2 intermediate is subsequently N-demethylated at the secondary amine position. While early regulatory documents noted the specific enzyme for this second step was uncharacterized[5], subsequent functional in vitro characterizations have definitively identified CYP3A4 as the primary enzyme responsible for converting M2 into the terminal M5 metabolite[3].
CYP3A4-mediated sequential biotransformation of Regorafenib to M2 and M5 metabolites.
The conversion of regorafenib to M5 drastically alters the molecule's pharmacokinetic lifespan. While the parent drug has an elimination half-life of approximately 28 hours, M5 exhibits a highly prolonged half-life of up to 70 hours[1].
Causality Insight: The addition of the N-oxide and removal of the methyl group slightly increases the polarity of the molecule, yet M5 remains highly lipophilic. This lipophilicity, combined with extensive enterohepatic recirculation and near-total plasma protein binding, prevents rapid renal clearance, leading to significant M5 accumulation at steady state over a 21-day dosing cycle[1].
Because CYP3A4 is the gatekeeper for M5 formation, co-administration with CYP3A4 modulators profoundly impacts systemic exposure:
Quantitative Pharmacokinetic Data Summary
Parameter
Regorafenib (Parent)
M2 (N-oxide)
M5 (N-desmethyl N-oxide)
Mean Elimination Half-Life (t½)
~28 hours (14–58h)
~25 hours (14–32h)
~51 hours (32–70h)
Primary Metabolic Enzyme
CYP3A4 / UGT1A9
CYP3A4
N/A (Terminal Active)
Effect of Ketoconazole (Strong CYP3A4 Inhibitor)
AUC increased by 33%
AUC decreased by 93%
AUC decreased by 93%
Effect of Rifampin (Strong CYP3A4 Inducer)
AUC decreased by 50%
AUC unchanged
AUC increased by 264%
Data synthesized from FDA clinical pharmacology reviews[1][5].
Mechanistic DDI Logic:
Inhibition (Ketoconazole): By blocking the CYP3A4 active site, ketoconazole halts the initial N-oxidation step, increasing parent drug exposure and nearly abolishing the formation of both M2 and M5[5].
Induction (Rifampin): Rifampin upregulates CYP3A4 expression. This accelerates the clearance of the parent drug (AUC -50%). Interestingly, the M2 AUC remains unchanged while M5 AUC surges by 264%[5]. Why? M2 acts as a transient intermediate. CYP3A4 induction accelerates both the formation of M2 and its rapid subsequent conversion into M5. Thus, M2 reaches a steady-state flux, while the terminal M5 metabolite heavily accumulates[5].
Experimental Methodologies for CYP3A4 & M5 Profiling
To accurately evaluate the kinetics of M5 formation, researchers must utilize robust, self-validating in vitro systems. The following protocol leverages recombinant CYP3A4 and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[6].
Protocol: High-Resolution Profiling of CYP3A4-Mediated M5 Formation
Step 1: Recombinant Enzyme Preparation
Action: Thaw recombinant human CYP3A4 co-expressed with Cytochrome P450 Reductase (CPR) on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 50 pmol/mL.
Causality/Logic: CPR is strictly required to transfer electrons from NADPH to the CYP3A4 heme center. Without CPR, the catalytic cycle cannot proceed. The physiological pH ensures optimal protein folding and active site conformation.
Step 2: Substrate Incubation
Action: Add Regorafenib (or isolated M2) dissolved in DMSO to the enzyme mixture. Ensure the final DMSO concentration is strictly <0.1% v/v. Pre-incubate at 37°C for 5 minutes.
Causality/Logic: Higher organic solvent concentrations can competitively inhibit the CYP3A4 active site or denature the protein, artificially skewing Michaelis-Menten kinetic data.
Action: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Validation Checkpoint: Run a parallel "Minus-NADPH" control.
Causality/Logic: A regenerating system is preferred over direct NADPH addition to maintain a constant supply of reducing equivalents without causing product inhibition by NADP+. The Minus-NADPH control proves that any observed substrate depletion is strictly CYP450-mediated and not due to chemical instability or non-specific protein binding.
Step 4: Reaction Quenching
Action: At predetermined time points (e.g., 0, 15, 30, 60 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (e.g., Regorafenib-d3).
Causality/Logic: Ice-cold acetonitrile instantly denatures the CYP3A4 protein, halting the reaction at precise time points. The internal standard controls for downstream ionization variability and matrix effects in the mass spectrometer.
Step 5: UPLC-MS/MS Quantification
Action: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Inject the supernatant into a UPLC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode to quantify M2 and M5 transitions[6].
Self-validating in vitro experimental workflow for quantifying CYP3A4-mediated M5 formation.
Genetic Polymorphisms and Future Directions
Clinical data indicates substantial inter-individual variability in the steady-state plasma trough concentrations (Ctrough) of regorafenib, M2, and M5[2]. High plasma concentrations of the parent drug have been inversely correlated with progression-free survival (PFS) in certain populations, highlighting the critical need for efficient metabolism[2].
Recent functional characterizations of 27 distinct CYP3A4 protein variants have demonstrated that genetic polymorphisms significantly alter the in vitro metabolism of regorafenib[3]. Variants exhibiting reduced catalytic efficiency fail to generate adequate levels of M5, potentially shifting the delicate balance of efficacy and hepatotoxicity. Future drug development and personalized oncology efforts must account for patient-specific CYP3A4 genotypes to optimize regorafenib dosing regimens.
References
U.S. Food and Drug Administration (FDA). NDA 203085Orig1s000 Clinical Pharmacology and Biopharmaceutics Review.[1][5]
URL:
National Institutes of Health (NIH) PMC. Early Higher Plasma Regorafenib Concentration Predicts Shorter PFS in Japanese Patients With mCRC.[2]
URL:
National Institutes of Health (NIH) PubMed. Exploring the effect of Wuzhi capsule on the pharmacokinetics of regorafenib and its main metabolites in rat plasma using liquid chromatography-tandem mass spectrometry.[6]
URL:
An In-Depth Technical Guide to the Toxicity Profile and Safety Assessment of Regorafenib Metabolites
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Abstract Regorafenib, an oral multi-kinase inhibitor, has become a valuable therapeutic agent in the treatment...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
Regorafenib, an oral multi-kinase inhibitor, has become a valuable therapeutic agent in the treatment of various malignancies. Its complex in vivo biotransformation, however, yields two major active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), which circulate at concentrations comparable to the parent drug.[1][2] This whitepaper provides a comprehensive technical guide to the toxicity profile and safety assessment of these critical metabolites. Synthesizing preclinical data, clinical observations, and regulatory guidance, this document offers a framework for understanding the potential toxicities of regorafenib's metabolites and outlines the experimental methodologies required for their thorough evaluation. We delve into the specific toxicological concerns, including genotoxicity, hepatotoxicity, and cardiotoxicity, providing detailed protocols and data-driven insights to guide non-clinical safety assessment strategies in drug development.
Introduction: The Clinical Significance of Regorafenib and its Metabolites
Regorafenib is a multi-kinase inhibitor that targets several key pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1] Approved for the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC), its clinical utility is well-established.[3][4] However, the clinical safety profile of regorafenib is characterized by a range of adverse events, including hand-foot skin reaction (HFSR), hypertension, diarrhea, and, most notably, a boxed warning for severe and sometimes fatal hepatotoxicity.[3][5]
The metabolic fate of regorafenib is a critical consideration in understanding its overall safety profile. The parent drug is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9), to form two major pharmacologically active metabolites: M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[6][7] Preclinical studies have demonstrated that M-2 and M-5 possess a kinase inhibition profile and potency comparable to the parent compound, regorafenib.[1][8] Given that these metabolites achieve steady-state plasma concentrations similar to or exceeding that of regorafenib, their contribution to both the therapeutic efficacy and the observed toxicities is of paramount importance.[2]
This guide, therefore, focuses on the specific toxicity profiles of M-2 and M-5, providing a roadmap for their comprehensive safety assessment in a drug development context.
Regulatory Framework: The Mandate for Metabolite Safety Testing
The U.S. Food and Drug Administration (FDA) and other international regulatory bodies provide clear guidance on the safety testing of drug metabolites.[9] The core principle is to ensure that the nonclinical safety assessment adequately covers all significant human metabolites. A metabolite is generally considered "significant" if its exposure in humans is greater than 10% of the parent drug's exposure at steady state.[10] Given that both M-2 and M-5 meet this criterion, a thorough toxicological evaluation is warranted.
The recommended approach involves two main strategies:
Animal Model Selection: Identifying a preclinical species that adequately forms the metabolite of interest at exposures comparable to or greater than those observed in humans.
Direct Metabolite Dosing: If a suitable animal model cannot be identified, the metabolite should be synthesized and administered directly in nonclinical toxicity studies.[9]
This guide will focus on the experimental protocols applicable to the direct safety assessment of synthesized M-2 and M-5 metabolites.
Metabolic Pathway of Regorafenib
The biotransformation of regorafenib is a multi-step process. The initial and major metabolic pathway involves the N-oxidation of the pyridine ring of regorafenib by CYP3A4 to form the M-2 metabolite. Subsequent N-demethylation of M-2 leads to the formation of the M-5 metabolite. Both metabolites are pharmacologically active.[1][7]
Figure 1: Simplified metabolic pathway of regorafenib.
Preclinical Toxicity Assessment of Regorafenib Metabolites
A comprehensive preclinical safety assessment of M-2 and M-5 should encompass a battery of in vitro and in vivo studies designed to identify potential target organ toxicities and to establish a safety margin relative to human exposure.
In Vitro Toxicity Profile
The initial step in evaluating the toxicity of M-2 and M-5 is to determine their cytotoxic potential across a range of relevant cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Culture: Seed human cancer cell lines (e.g., colorectal cancer lines HCT116, HT29, or liver cancer lines HepG2, Huh-7) in 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of regorafenib, M-2, and M-5 (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Note: The available data for M-2 and M-5 cytotoxicity is limited to lower concentrations. Further studies are needed to determine their full cytotoxic potential and IC50 values.
Assessing the genotoxic potential of drug metabolites is a critical regulatory requirement.
A. Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. While regorafenib itself is not mutagenic, this test should be conducted for M-2 and M-5.
B. In Vitro Chromosomal Aberration Assay
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells. Significantly, the regorafenib metabolite M-2 has been reported to be positive for clastogenicity , causing chromosome aberrations in Chinese hamster V79 cells.
Experimental Protocol: In Vitro Chromosomal Aberration Test (OECD 473) [8][11][12]
Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
Compound Treatment: Expose the cells to at least three concentrations of the test article (M-2 and M-5) for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix), and for a longer duration (e.g., 24 hours) without S9 mix.
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures.
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.
Staining and Analysis: Stain the slides (e.g., with Giemsa) and analyze at least 200 metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
Data Interpretation: A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations is considered a positive result.
Figure 2: Standard in vitro genotoxicity testing workflow.
Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias. Given that cardiotoxicity is a known concern with some kinase inhibitors, evaluating the effects of M-2 and M-5 on the hERG channel is crucial. Regorafenib, M-2, and M-5 have been examined in in vitro hERG assays.[14]
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
Compound Application: Apply a range of concentrations of the test compounds (M-2 and M-5) and a positive control (e.g., dofetilide) to the cells.
Electrophysiological Recording: Use an automated patch-clamp system to record the hERG current in response to a specific voltage-clamp protocol.
Data Analysis: Measure the reduction in the hERG tail current amplitude at each compound concentration and calculate the IC50 value.
Given the boxed warning for hepatotoxicity with regorafenib, a thorough in vitro evaluation of the potential for M-2 and M-5 to induce liver injury is essential.[5]
Experimental Protocol: In Vitro Hepatotoxicity in HepG2 Cells
Cell Culture: Culture HepG2 cells, a human hepatoma cell line, in a suitable medium. While primary human hepatocytes are considered the gold standard, HepG2 cells are a widely accepted and more readily available model.[1][15]
Compound Treatment: Expose the HepG2 cells to a range of concentrations of regorafenib, M-2, and M-5 for 24 to 72 hours.
Toxicity Endpoints:
Cytotoxicity: Measure cell viability using assays such as MTT or LDH release.
Apoptosis: Assess apoptosis by measuring caspase-3/7 activity or using flow cytometry with Annexin V/propidium iodide staining.
Mitochondrial Dysfunction: Evaluate changes in mitochondrial membrane potential using dyes like JC-1 or TMRM.
Reactive Oxygen Species (ROS) Production: Measure ROS levels using fluorescent probes like DCFH-DA.
Liver Enzyme Leakage: Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture supernatant.
Figure 3: Key endpoints in in vitro hepatotoxicity assessment.
In Vivo Toxicity Profile
In vivo studies are essential to understand the integrated physiological and toxicological effects of M-2 and M-5. These studies should be designed in accordance with regulatory guidelines.
Experimental Protocol: Rodent Repeated-Dose Toxicity Study
Animal Model: Use a standard rodent species, such as Sprague-Dawley rats or CD-1 mice.
Dose Selection: Based on in vitro data and preliminary range-finding studies, select at least three dose levels (low, mid, and high) and a vehicle control group. The high dose should aim to produce some evidence of toxicity.
Administration: Administer the synthesized M-2 and M-5 metabolites daily via the intended clinical route (oral gavage) for a duration of at least 28 days.
Monitoring: Conduct daily clinical observations, and weekly measurements of body weight and food consumption.
Toxicokinetics: Collect blood samples at predetermined time points to determine the systemic exposure (AUC, Cmax) of the metabolites.
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis, including liver and kidney function tests.
Necropsy and Histopathology: Perform a full necropsy on all animals and collect a comprehensive set of tissues for histopathological examination.
Reactive Metabolite Assessment
The formation of reactive metabolites is a potential mechanism for idiosyncratic drug-induced toxicities. While there is no direct evidence for the formation of reactive metabolites from M-2 and M-5, their chemical structures warrant an investigation.
Experimental Protocol: In Vitro Reactive Metabolite Trapping
Incubation System: Incubate synthesized M-2 and M-5 with human liver microsomes in the presence of NADPH and a trapping agent, such as glutathione (GSH).
Analysis: Analyze the incubation mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of GSH adducts.
Interpretation: The detection of GSH adducts suggests the formation of electrophilic reactive intermediates that could potentially bind to cellular macromolecules and elicit a toxic response.
Bridging Preclinical Findings to Clinical Safety
The ultimate goal of the preclinical safety assessment of M-2 and M-5 is to inform the clinical risk assessment for regorafenib.
Genotoxicity: The positive clastogenicity finding for M-2 necessitates further in vivo evaluation, such as an in vivo micronucleus assay, to determine its relevance in a whole animal system.[7][16]
Hepatotoxicity: In vitro hepatotoxicity data for M-2 and M-5 should be correlated with their systemic exposures in humans to assess the potential for liver injury.
Cardiotoxicity: The IC50 values from the hERG assay for M-2 and M-5 should be compared to their unbound plasma concentrations in humans to calculate a safety margin.
Overall Toxicity: The No Observed Adverse Effect Level (NOAEL) from in vivo studies with M-2 and M-5 should be used to establish a safe starting dose for any potential future clinical studies with these metabolites and to provide context for the observed adverse events with regorafenib.
Conclusion and Future Directions
The major active metabolites of regorafenib, M-2 and M-5, are significant contributors to the overall pharmacological and toxicological profile of the drug. A thorough and systematic safety assessment of these metabolites is not only a regulatory requirement but also a scientific imperative for a comprehensive understanding of regorafenib's clinical safety. This guide has outlined a multi-faceted approach, combining in vitro and in vivo methodologies, to characterize the toxicity profiles of M-2 and M-5.
Future research should focus on obtaining more definitive quantitative toxicity data for these metabolites, particularly in the areas of cardiotoxicity and hepatotoxicity. Furthermore, exploring the potential for drug-drug interactions involving the metabolism and transport of M-2 and M-5 will provide a more complete picture of their clinical safety. By integrating these preclinical data with clinical observations, we can continue to refine our understanding of regorafenib's risk-benefit profile and optimize its safe and effective use in patients.
References
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Arai, H., et al. (2022). Baseline soluble MICA levels act as a predictive biomarker for the efficacy of regorafenib treatment in colorectal cancer. BMC Cancer, 22(1), 428. [Link]
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Molecular Structure, Binding Affinity, and Pharmacological Profiling of N-Desmethyl Regorafenib N-Oxide (Metabolite M5): A Technical Guide
Executive Summary Regorafenib is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor deployed in the treatment of refractory metastatic colorectal cancer (mCRC) and gastrointestinal stromal tu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Regorafenib is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor deployed in the treatment of refractory metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST). While the parent compound drives significant anti-angiogenic and anti-oncogenic activity, its pharmacokinetic profile is heavily dictated by its hepatic biotransformation. Cytochrome P450 3A4 (CYP3A4) converts regorafenib into two primary, pharmacologically active metabolites: Regorafenib N-oxide (M2) and N-Desmethyl regorafenib N-oxide (M5)[1].
This technical guide provides an in-depth analysis of the M5 metabolite , detailing its molecular architecture, target binding affinity, and the self-validating analytical workflows required to quantify its presence in clinical and preclinical models.
Molecular Architecture and Biotransformation
The M5 metabolite, chemically designated as 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-2-pyridinecarboxamide 1-oxide, is the product of a sequential oxidative process[1].
Mechanistic Causality of Biotransformation:
The conversion from the parent drug to M5 involves two distinct CYP3A4-mediated steps. First, the pyridine nitrogen is oxidized to form the M2 metabolite (N-oxide). Subsequently, the methyl group on the pyridinecarboxamide nitrogen is cleaved (N-demethylation) to yield M5. This structural alteration increases the molecule's polarity while modifying its hydrogen-bonding potential within the kinase hinge region. Despite these changes, M5 retains a nearly identical spatial conformation to the parent drug, allowing it to act as a potent Type II kinase inhibitor.
Figure 1: CYP3A4-mediated biotransformation of Regorafenib to the M5 metabolite.
Table 1: Physicochemical & Structural Properties of M5
Target Binding Affinity and The "Free Fraction" Paradox
In competitive binding assays, the M5 metabolite demonstrates a kinase inhibition profile and potency highly comparable to the parent regorafenib[3]. It effectively targets the angiogenic tumor microenvironment by inhibiting VEGFR1-3 and TIE2, while also suppressing oncogenic kinases such as c-Kit, RET, and B-RAF[1][4].
Table 2: In Vitro Kinase Inhibition Profile (Equipotent Baseline)
Note: Values reflect the equipotent baseline established by the parent compound in standard biochemical assays[4].
Kinase Target
Pathway Function
IC50 (nM)
RET
Oncogenesis / Proliferation
1.5
B-RAF (Raf-1)
MAPK Signaling
2.5
VEGFR2
Tumor Angiogenesis
4.2
c-Kit
Stromal / Oncogenic
7.0
VEGFR1
Tumor Angiogenesis
13.0
PDGFRβ
Tumor Microenvironment
22.0
VEGFR3
Lymphangiogenesis
46.0
The Pharmacodynamic Paradox:
While M5 is highly potent in vitro, its in vivo contribution to efficacy is heavily modulated by its extreme affinity for plasma proteins. Studies indicate that the unbound (free) fraction of M5 in human plasma is approximately 0.05%[2]. Consequently, while the estimated free plasma concentrations of regorafenib and the M2 metabolite exceed the IC50 for targets like VEGFR2, the free concentration of M5 often does not[2]. Therefore, despite its equipotency in biochemical assays, M5's primary clinical impact is often observed in its correlation with cumulative toxicities rather than primary tumor suppression. Elevated trough concentrations (
Ctrough
) of M5 are statistically significant predictors of severe regorafenib-induced hypertension and dermatological toxicities (e.g., severe rash)[].
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent systemic analytical errors.
LC-MS/MS Bioanalysis of M5 in Human Plasma
Simultaneous quantification of Regorafenib, M2, and M5 requires strict chromatographic control due to their structural similarities and the lability of the N-oxide bonds[6].
Figure 2: Self-validating LC-MS/MS workflow for M5 quantification in plasma.
Step-by-Step Protocol:
Sample Preparation: Aliquot 100 µL of human plasma. Add stable isotope-labeled internal standards (IS) to correct for matrix effects.
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
Causality: Acetonitrile effectively denatures the abundant plasma proteins to which M5 binds (>99.95%), releasing the analyte into the supernatant while preventing column clogging.
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
Dilution: Dilute the supernatant 1:2 with 0.1% (v/v) formic acid in water.
Causality: Diluting the organic extract with an aqueous acidic solution matches the initial conditions of the reversed-phase gradient, preventing peak broadening (solvent effect) upon injection.
Chromatographic Separation: Inject onto a Hypersil Gold® C18 column. Use a gradient elution of 10 mM ammonium formate with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) at 0.3 mL/min[3][6].
Causality: The inclusion of ammonium formate is critical. The N-oxide moiety of M5 is highly polar and susceptible to in-source fragmentation. Ammonium formate buffers the droplet pH during electrospray ionization (ESI), stabilizing the N-oxide bond and ensuring the precursor ion remains intact.
Detection: Utilize a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) positive ESI mode, monitoring two transitions per analyte (one for quantitation, one for confirmation)[6].
Competitive Kinase Binding Assay (Type II Inhibitors)
To accurately determine the true thermodynamic binding affinity (
Kd
or
IC50
) of the M5 metabolite, a competitive displacement assay must be utilized rather than a standard functional kinase assay.
Mechanistic Causality: Functional activity assays depend heavily on intracellular ATP concentrations. Because M5 is a Type II inhibitor (binding to the DFG-out inactive conformation of the kinase), high ATP levels can artificially inflate the apparent
IC50
. A competitive binding assay using a fluorescent active-site tracer isolates the true binding affinity independent of ATP fluctuations.
Step-by-Step Protocol:
Reagent Preparation: Prepare a master mix containing the target kinase (e.g., recombinant human VEGFR2) and a proprietary fluorescent tracer known to bind the ATP pocket.
Compound Titration: Prepare a 3-fold, 11-point serial dilution of the M5 metabolite in 100% DMSO.
Incubation: Add the M5 dilution series to the kinase/tracer master mix in a 384-well plate. The final DMSO concentration must be kept strictly at 1% to prevent kinase denaturation. Incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.
Displacement Readout: As M5 binds to the kinase, it displaces the fluorescent tracer, resulting in a measurable decrease in the fluorescence polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
Data Analysis: Plot the displacement signal against the log of the M5 concentration. Fit the data using a four-parameter logistic non-linear regression model to calculate the
IC50
.
References
ResearchGate. "Impact of trough concentrations of regorafenib and its major metabolites M-2 and M-5 on overall survival of chemorefractory metastatic colorectal cancer patients". Available at: [Link]
ResearchGate. "Differential Pulse Voltammetric Determination of Anticancer Drug Regorafenib at a Carbon Paste Electrode". Available at: [Link]
ResearchGate. "Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS". Available at: [Link]
Comprehensive Analysis of Regorafenib and its Active Metabolites (M-2 and M-5) in Human Plasma
Executive Summary Regorafenib is an oral multikinase inhibitor utilized in the treatment of advanced gastrointestinal stromal tumors (GIST), metastatic colorectal cancer (mCRC), and hepatocellular carcinoma (HCC). Unlike...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Regorafenib is an oral multikinase inhibitor utilized in the treatment of advanced gastrointestinal stromal tumors (GIST), metastatic colorectal cancer (mCRC), and hepatocellular carcinoma (HCC). Unlike many prodrugs that are rapidly cleared after conversion, regorafenib circulates alongside two major, pharmacologically active metabolites: M-2 (pyridine-N-oxide) and M-5 (N-desmethyl pyridine-N-oxide) [1],[2]. Because these metabolites exhibit equipotent target kinase inhibition and circulate at steady-state concentrations comparable to the parent drug, quantifying their presence in human plasma is critical for therapeutic drug monitoring (TDM), pharmacokinetic (PK) modeling, and toxicity management.
This technical guide synthesizes the pharmacokinetic profiles, clinical implications, and step-by-step liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies required to accurately quantify regorafenib, M-2, and M-5 in human plasma.
Metabolic Landscape and Pharmacokinetics
Regorafenib undergoes extensive hepatic metabolism. The biotransformation is primarily driven by the cytochrome P450 enzyme CYP3A4 , which oxidizes regorafenib to M-2, and subsequently demethylates M-2 to form M-5[2]. Concurrently, UGT1A9 mediates the glucuronidation of regorafenib into inactive metabolites (M-7 and M-8)[1].
Metabolic biotransformation of regorafenib to its active (M-2, M-5) and inactive (M-7, M-8) metabolites.
Pharmacokinetic Parameters
All three active moieties exhibit high plasma protein binding, which severely restricts their unbound (free) fraction. In human plasma, the unbound fractions are approximately 0.5% for regorafenib, 0.2% for M-2, and 0.05% for M-5[3]. Because only the unbound fraction can penetrate tissues to exert pharmacological or toxicological effects, understanding these parameters is vital for interpreting exposure-response relationships.
Table 1: Pharmacokinetic Profile of Regorafenib and Active Metabolites in Humans [3],[1]
Parameter
Regorafenib
M-2 Metabolite
M-5 Metabolite
Elimination Half-life (t½)
28 hours (range 14–58)
25 hours (range 14–32)
51 hours (range 32–70)
Plasma Protein Binding
~99.5%
~99.8%
~99.95%
Primary Metabolic Catalyst
N/A
CYP3A4
CYP3A4
Steady-State Exposure
Baseline
Similar to Parent
Similar to Parent
Note: Food intake significantly alters absorption. A high-fat meal increases regorafenib AUC by 48% but paradoxically decreases M-2 and M-5 AUC by 20% and 51%, respectively, due to altered enterohepatic circulation and absorption kinetics[1].
Pharmacodynamics and Clinical Implications
Target Kinase Inhibition
Regorafenib, M-2, and M-5 exhibit nearly identical kinase inhibition profiles in competitive binding assays, targeting VEGFR1-3, TIE2, PDGFR, FGFR, KIT, RET, and RAF kinases[3],[2]. However, due to the exceptionally high protein binding of M-5, estimated free plasma concentrations of regorafenib and M-2—but not M-5—exceed the IC50 for human VEGFR2 in vivo. This suggests that regorafenib and M-2 are the primary drivers of anti-angiogenic efficacy[3].
Toxicity and Adverse Events
Clinical studies have correlated the trough plasma concentrations (Ctrough) of these metabolites with specific adverse events (AEs). Elevated M-5 concentrations, in particular, have been associated with increased risks of hepatotoxicity (elevated bilirubin) and severe hand-foot skin reactions (HFSR)[4].
Drug-Drug Interactions (DDIs)
Regorafenib and its active metabolites are potent inhibitors of UGT1A1 and UGT1A9[1]. For example, when irinotecan is co-administered, regorafenib-induced UGT1A1 inhibition blocks the glucuronidation of SN-38 (irinotecan's active metabolite), resulting in a 44% increase in SN-38 AUC and elevating the risk of severe neutropenia and diarrhea[1].
Analytical Methodologies: LC-MS/MS Quantification
To monitor the narrow therapeutic index of regorafenib, highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies have been developed for human plasma[5],[6].
Rationale for Methodological Choices
Protein Precipitation (PPT): Because regorafenib and its metabolites are >99.5% protein-bound[3], a strong organic solvent (methanol or acetonitrile) is required to forcefully denature plasma proteins (e.g., albumin) and release the analytes into the supernatant[5].
Stable Isotope-Labeled Internal Standards (SIL-IS): Utilizing SIL-IS corrects for matrix effects (ion suppression/enhancement) during electrospray ionization. Because the SIL-IS co-elutes exactly with the target analyte, any matrix interference affects both equally, preserving the quantitative ratio[5].
Mobile Phase Additives: A gradient elution utilizing 10 mM ammonium formate and 0.1% formic acid is standard[6],[7]. Formic acid acts as a proton donor, ensuring the analytes are fully protonated ([M+H]+) for optimal detection in Positive Electrospray Ionization (ESI+) mode. Ammonium formate provides ionic strength to sharpen chromatographic peaks[6].
Step-by-step LC-MS/MS sample preparation and quantification workflow for human plasma.
Step-by-Step Experimental Protocol
Phase 1: Sample Preparation
Aliquot: Transfer 100 µL of human plasma into a clean microcentrifuge tube[5].
Internal Standard Addition: Add 10 µL of the working internal standard solution (e.g., Regorafenib-d3, M2-d3, M5-d3) to the plasma. Vortex briefly to ensure uniform distribution.
Protein Precipitation: Add 300 µL of ice-cold extraction solvent (methanol or acetonitrile) to the sample[5].
Agitation: Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation and dissociation of the highly bound analytes.
Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute two-fold with a 0.1% (v/v) formic acid aqueous solution to match the initial mobile phase conditions, preventing peak distortion[6],[7].
Phase 2: Chromatographic Separation
Column: Inject 5 µL of the prepared sample onto a C18 column (e.g., Hypersil Gold®) maintained at 40°C[6].
Mobile Phase:
Mobile Phase A: 10 mM ammonium formate containing 0.1% formic acid in water[6].
Mobile Phase B: 0.1% formic acid in acetonitrile[6].
Gradient: Run a gradient elution at a flow rate of 0.3 mL/min, starting at a high percentage of Phase A and ramping up Phase B to elute the hydrophobic analytes sequentially[6].
Phase 3: Mass Spectrometry Detection
Ionization: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode[6],[7].
Selected Reaction Monitoring (SRM): Monitor two specific precursor-to-product ion transitions for each analyte (one for quantitation, one for confirmation)[6].
A self-validating protocol must adhere to FDA bioanalytical guidelines. The LC-MS/MS method described above has been rigorously validated in clinical settings, demonstrating high reliability for therapeutic drug monitoring[5],[6].
Table 2: Typical LC-MS/MS Validation Parameters for Regorafenib, M-2, and M-5 [5],[6]
Validation Parameter
Performance Metric
Clinical Significance
Linearity Range
50 to 5,000 ng/mL
Covers the full spectrum of expected clinical trough levels.
Extraction Recovery
74% – 104%
Ensures consistent yield despite high protein binding.
Intra/Inter-day Precision (CV)
2.4% – 10.2%
Guarantees reproducibility across different analytical batches.
Accuracy (Bias)
91.0% – 111.7%
Confirms the measured concentration reflects the true physiological state.
By utilizing a 1/x weighted linear regression model, the calibration curves maintain high accuracy at the lower limit of quantification (LLOQ), ensuring that even trace amounts of the M-5 metabolite can be reliably detected to preemptively manage adverse toxicological events[6].
References
Quantification of the next-generation oral anti-tumor drugs dabrafenib, trametinib, vemurafenib, cobimetinib, pazopanib, regorafenib and two metabolites in human plasma by liquid chromatography-tandem mass spectrometry. sonar.ch. Available at:[Link]
Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. Biomaterial Database. Available at: [Link]
Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed. NIH.gov. Available at:[Link]
Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. ResearchGate. Available at:[Link]
Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS | Request PDF. ResearchGate. Available at:[Link]
NDA 203085 - Clinical Pharmacology and Biopharmaceutics Review. FDA.gov. Available at: [Link]
Relationships among the plasma concentrations of regorafenib, M2, and M5 and adverse events. ResearchGate. Available at:[Link]
Evaluating the Pharmacokinetics and Pharmacodynamics of Chemotherapeutics within a Spatial SILAC-Labeled Spheroid Model System. ACS Publications. Available at: [Link]
Pharmacokinetic and Structural Divergence of Regorafenib Metabolites: A Technical Analysis of M-2 and M-5
Executive Summary Regorafenib is an oral, broad-spectrum multikinase inhibitor utilized in the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC)....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Regorafenib is an oral, broad-spectrum multikinase inhibitor utilized in the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC). While the parent compound is highly active, its systemic efficacy and toxicity profiles are heavily dictated by its two major pharmacologically active metabolites: M-2 (Regorafenib N-oxide) and M-5 (N-Desmethyl regorafenib N-oxide)1.
This whitepaper provides an in-depth technical examination of the structural, pharmacokinetic (PK), and pharmacodynamic (PD) differences between M-2 and M-5. Designed for drug development professionals and clinical scientists, this guide explores the mechanistic causality behind their distinct half-lives, equipotent kinase inhibition, and the self-validating analytical methodologies required to quantify them in human plasma.
Structural and Chemical Divergence
The biotransformation of regorafenib into M-2 and M-5 is primarily driven by the hepatic cytochrome P450 enzyme CYP3A42. The structural modifications between the parent drug and its metabolites dictate their distinct pharmacokinetic behaviors:
Regorafenib to M-2: CYP3A4 catalyzes the oxidation of the pyridine nitrogen on the parent compound, forming Regorafenib N-oxide (M-2) 3.
M-2 to M-5: Subsequent metabolism (also mediated by CYP3A4) involves the N-demethylation of the pyridine-2-carboxamide group, yielding N-Desmethyl regorafenib N-oxide (M-5) .
Metabolic pathway of Regorafenib to M-2 and M-5 via CYP3A4.
Quantitative Comparison of Physicochemical Properties
Parameter
Regorafenib
M-2 (Regorafenib N-oxide)
M-5 (N-Desmethyl Regorafenib N-oxide)
Structural Modification
Parent Compound
Pyridine N-oxidation
Pyridine N-oxidation + N-demethylation
Primary Enzyme
N/A
CYP3A4
CYP3A4
Terminal Half-life (t₁/₂)
20 – 28 hours
20 – 30 hours
51 – 60 hours
Plasma Protein Binding
99.5%
99.8%
99.95%
Steady-State Accumulation
Baseline
Non-linear, comparable to parent
Non-linear, comparable to parent
Data synthesized from established preclinical and clinical pharmacokinetic profiling .
Pharmacodynamics & Kinase Inhibition Profiling
Despite the structural alterations, both M-2 and M-5 retain equipotent pharmacological activity compared to the parent drug 4. They act as competitive inhibitors of ATP binding across a broad spectrum of receptor tyrosine kinases (RTKs) involved in tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (c-KIT, RET, BRAF), and the tumor microenvironment (PDGFR).
Because M-2 and M-5 accumulate non-linearly to reach steady-state plasma concentrations comparable to regorafenib, their combined inhibitory pressure on the RAS/RAF/MEK/ERK pathway is critical to the drug's overall clinical efficacy.
Multi-kinase inhibition profile of Regorafenib, M-2, and M-5.
Pharmacokinetics: The Half-Life Discrepancy
The most critical distinction between M-2 and M-5 lies in their clearance rates. While regorafenib and M-2 exhibit similar terminal half-lives (~25-28 hours), M-5 has a significantly prolonged half-life of approximately 51 to 60 hours3.
Causality of Prolonged Exposure:
The removal of the N-methyl group in M-5 increases its lipophilicity and plasma protein binding affinity (99.95%) [](). This near-total protein binding shields M-5 from rapid hepatic clearance and renal filtration. Consequently, during the standard dosing schedule (3 weeks on, 1 week off), M-5 continues to exert pharmacological and toxicological effects well into the "off" week, contributing to cumulative toxicities such as hand-foot skin reaction (HFSR) and hepatotoxicity.
To accurately monitor the pharmacokinetics of regorafenib, M-2, and M-5, precise quantification in human plasma is required. Below is a self-validating LC-MS/MS protocol designed to account for the high protein binding and structural similarities of the analytes 3.
Protocol 1: LC-MS/MS Quantification of Regorafenib, M-2, and M-5
Scientific Rationale: Because regorafenib and its metabolites are >99.5% protein-bound, aggressive protein precipitation is mandatory to release the analytes into the solvent.
Sample Collection & Preparation: Collect whole blood in lithium-heparin tubes. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate plasma.
Internal Standard (IS) Spiking (Validation Step): Spike 50 µL of plasma with a known concentration of an isotopic internal standard (e.g., stable-isotope labeled regorafenib or structurally similar Sorafenib).
Self-Validation: The IS acts as an internal control. If the IS peak area deviates by >15% across samples, the run is flagged for matrix effects or incomplete extraction, preventing false-negative quantification.
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid. Vortex vigorously for 2 minutes.
Causality: ACN effectively denatures plasma proteins, disrupting the hydrophobic pockets binding M-2 and M-5, ensuring >90% recovery.
Centrifugation: Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.
UPLC Separation: Inject 5 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Use a gradient elution of Water (0.1% formic acid) and ACN (0.1% formic acid).
MS/MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor specific mass-to-charge (m/z) transitions for Regorafenib, M-2, and M-5 to ensure absolute specificity.
Step-by-step LC-MS/MS workflow for quantifying Regorafenib metabolites.
Protocol 2: In Vitro Kinase Inhibition Assay (Competitive Binding)
To validate the equipotency of M-2 and M-5 against target RTKs:
Compound Serial Dilution: Prepare 10-point, 3-fold serial dilutions of Regorafenib, M-2, and M-5 in DMSO.
ATP-Competitive Incubation: Incubate the kinase, substrate, and drug variants with ATP at the enzyme's specific Km (Michaelis constant).
Causality: Testing at the Km for ATP ensures that the assay accurately reflects the competitive binding nature of the metabolites without artificially skewing the IC50 due to ATP saturation.
Signal Detection & IC50 Calculation: Utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify phosphorylated substrate. Calculate the IC50 using non-linear regression.
Clinical Implications & Trough Monitoring
Recent phase II studies (e.g., the GERCOR TEXCAN trial) have demonstrated that the sum of the trough concentrations (
Cmin
) of Regorafenib, M-2, and M-5 directly correlates with Overall Survival (OS) in metastatic colorectal cancer patients 5. Patients maintaining a combined
Csum
between 2.5 and 5.5 mg/L experienced optimal survival benefits with a reduced incidence of severe adverse events. Because M-5 clears much slower, therapeutic drug monitoring (TDM) of all three analytes is becoming a critical tool for personalized dose titration, preventing toxic accumulation while maintaining anti-angiogenic pressure.
References
Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. National Institutes of Health (NIH) / PMC.[Link]
Determination of Regorafenib (Bay 73-4506) and its Major Human Metabolites Bay 75-7495 (M-2) and Bay 81-8752 (M-5) in Human Plasma by Stable-Isotope Dilution Liquid Chromatography–Tandem Mass Spectrometry. Taylor & Francis.[Link]
Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. National Institutes of Health (NIH) / PubMed.[Link]
Australian public assessment report for Regorafenib. Therapeutic Goods Administration (TGA).[Link]
Impact of trough concentrations of regorafenib and its major metabolites M-2 and M-5 on overall survival of chemorefractory metastatic colorectal cancer patients. National Institutes of Health (NIH) / PubMed.
[Link]
LC-MS/MS method development for N-Desmethyl regorafenib N-oxide quantification
Application Note: High-Sensitivity LC-MS/MS Method Development and Validation for the Quantification of N-Desmethyl Regorafenib N-oxide (M-5) Abstract Regorafenib is a potent oral multikinase inhibitor utilized in oncolo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Sensitivity LC-MS/MS Method Development and Validation for the Quantification of N-Desmethyl Regorafenib N-oxide (M-5)
Abstract
Regorafenib is a potent oral multikinase inhibitor utilized in oncology. Its clinical efficacy and toxicity profiles are heavily influenced by its two major pharmacologically active metabolites: regorafenib N-oxide (M-2) and N-desmethyl regorafenib N-oxide (M-5). This application note details a robust, highly sensitive, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise quantification of the M-5 metabolite (alongside the parent drug and M-2) in plasma matrices.
Introduction & Scientific Rationale
Regorafenib (REG) is a targeted therapy used in the management of metastatic colorectal cancer (mCRC), hepatocellular carcinoma (HCC), and gastrointestinal stromal tumors (GIST)[1]. In vivo, REG undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, resulting in the formation of M-2 (regorafenib N-oxide) and subsequently M-5 (N-desmethyl regorafenib N-oxide)[2]. Both M-2 and M-5 exhibit pharmacological activity comparable to the parent compound and reach similar steady-state concentrations in human plasma[2].
Clinical studies have demonstrated that the trough concentrations (
Cmin
) of M-2 and M-5, as well as their accumulation ratios over treatment cycles, are significantly correlated with overall survival (OS) and progression-free survival in patients[3]. Therefore, accurate quantification of M-5 is critical for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and personalized dose adjustments to mitigate adverse events while preserving efficacy[4].
Figure 1: Major hepatic metabolic pathways of regorafenib mediated by CYP3A4 and UGT1A9.
Experimental Design & Causality (E-E-A-T)
Developing an LC-MS/MS method for M-5 requires overcoming specific analytical challenges, primarily the structural and polarity similarities between REG, M-2, and M-5, which can lead to in-source fragmentation cross-talk or chromatographic co-elution.
Chromatographic Rationale : A sub-2-micron solid-core C18 column (e.g., Cortecs UPLC C18, 1.6 µm) is selected. Solid-core particles provide higher separation efficiency and narrower peak widths compared to fully porous particles at similar backpressures[5]. This is critical for baseline resolving M-2 and M-5, preventing isobaric interference in the mass spectrometer.
Mobile Phase Selection : A gradient of 10 mM ammonium formate with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is utilized[4]. Formic acid acts as a proton donor, maximizing the yield of
[M+H]+
precursor ions in positive Electrospray Ionization (ESI+). The ammonium buffer controls the pH and ionic strength, improving peak shape and analytical reproducibility.
Sample Preparation Rationale : While Solid Phase Extraction (SPE) offers high purity, a well-optimized Protein Precipitation (PPT) using Acetonitrile (ACN) provides a "harder" crash of plasma proteins than methanol, yielding a supernatant with minimal phospholipid carryover[6]. This ensures high recovery (>90%) and negligible matrix effects while maintaining a high-throughput workflow suitable for clinical laboratories.
Matrix : Blank human or rat plasma (
K2EDTA
anticoagulant).
Step-by-Step Sample Preparation Protocol
(Self-Validating System: Always process a blank matrix and a zero sample (matrix + IS) alongside unknown samples to monitor for contamination and carryover).
Thawing : Thaw plasma samples, calibration standards, and Quality Control (QC) samples on ice. Vortex briefly to ensure homogeneity.
Aliquot : Transfer 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.
IS Addition & Precipitation : Add 150 µL of cold Acetonitrile containing the Internal Standard (REG-d3 at 50 ng/mL).
Mechanistic Note: The 3:1 organic-to-aqueous ratio ensures >98% precipitation of high-molecular-weight plasma proteins.
Mixing : Vortex vigorously for 2 minutes to disrupt protein-drug binding.
Centrifugation : Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
Dilution : Transfer 100 µL of the clear supernatant into an autosampler vial and dilute with 100 µL of 0.1% Formic Acid in water.
Mechanistic Note: Diluting the organic extract with aqueous mobile phase prevents the "solvent effect" (peak broadening or splitting) upon injection into the LC system.
Analysis : Inject 5 µL into the LC-MS/MS system[5].
Figure 2: Step-by-step protein precipitation (PPT) workflow for plasma sample preparation.
LC-MS/MS Conditions
Liquid Chromatography Parameters
Column : Cortecs UPLC C18 (2.1 × 50 mm, 1.6 µm) or equivalent[5].
Column Temperature : 40 °C (Reduces mobile phase viscosity and improves mass transfer).
Autosampler Temperature : 4 °C (Ensures analyte stability over long analytical runs).
System Suitability Testing (SST) & Self-Validation :
Before every batch, inject a System Suitability Sample (equivalent to the LLOQ). The batch is only valid if:
The Signal-to-Noise (S/N) ratio of the M-5 quantifier peak is
≥
10.
Retention time (RT) drift is
≤
5% compared to historical data.
A blank injection immediately following the Upper Limit of Quantification (ULOQ) shows a signal
≤
20% of the LLOQ (verifying the absence of carryover).
Conclusion
The quantification of N-desmethyl regorafenib N-oxide (M-5) is indispensable for comprehensive pharmacokinetic evaluations of regorafenib therapies. By leveraging sub-2-micron solid-core chromatography and optimized MRM transitions, this LC-MS/MS method provides the sensitivity, selectivity, and throughput required for rigorous clinical and preclinical applications.
References
Development of a UPLC-MS/MS method and its application for the pharmacokinetic analysis of regorafenib in rats. PubMed / Scientific Reports. 1
A LC–MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. ResearchGate / Journal of Pharmaceutical and Biomedical Analysis. 4
Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. Semantic Scholar. 6
Impact of trough concentrations of regorafenib and its major metabolites M-2 and M-5 on overall survival of chemorefractory metastatic colorectal cancer patients: results from a multicenter GERCOR TEXCAN phase II study. PMC / NIH. 3
Pharmacokinetic interaction between regorafenib and atorvastatin in rats. PMC / NIH. 2
A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats. MDPI. 5
Synthesis and Purification of N-Desmethyl Regorafenib N-oxide (M-5 Metabolite) Reference Standards: An Application Note
Introduction Regorafenib is a potent oral multikinase inhibitor targeting VEGFR1-3, TIE2, KIT, RET, and BRAF, widely utilized in the clinical management of metastatic colorectal cancer (mCRC) and gastrointestinal stromal...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Regorafenib is a potent oral multikinase inhibitor targeting VEGFR1-3, TIE2, KIT, RET, and BRAF, widely utilized in the clinical management of metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST)[1]. Following administration, regorafenib undergoes extensive hepatic biotransformation mediated primarily by the cytochrome P450 isoform CYP3A4[2]. This metabolic cascade yields two major active metabolites: Regorafenib N-oxide (M-2) and N-Desmethyl regorafenib N-oxide (M-5)[3]. Both metabolites exhibit pharmacological activity and kinase inhibition profiles that are nearly equipotent to the parent drug[1].
Because the M-5 metabolite significantly contributes to the overall clinical efficacy and toxicity profile of the therapy, accurate pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) are essential[3]. This necessitates the use of highly pure (>99%) N-Desmethyl regorafenib N-oxide reference standards[4].
CYP3A4-mediated biotransformation of regorafenib to active M-2 and M-5 metabolites.
Strategic Rationale for Synthesis
A common pitfall in synthesizing the M-5 metabolite is attempting a late-stage N-oxidation of N-desmethyl regorafenib. Late-stage oxidation with agents like mCPBA often results in complex, intractable mixtures due to competitive oxidation at the urea nitrogens or the aniline moiety.
To ensure high yield and reference-standard-grade purity, a bottom-up synthetic approach is strictly required. By selectively oxidizing the pyridine core early in the sequence (forming 4-chloropicolinamide 1-oxide), we protect sensitive downstream functional groups. Furthermore, the newly introduced N-oxide group serves a vital secondary purpose: it strongly withdraws electron density from the pyridine ring, highly activating the 4-position for the subsequent Nucleophilic Aromatic Substitution (SNAr)[5].
Step-by-step synthetic workflow and purification strategy for M-5 reference standard.
Experimental Protocols
Step 1: N-Oxidation of 4-Chloropicolinamide
Objective: Selective oxidation of the pyridine nitrogen prior to ether linkage.
Dissolve 4-chloropicolinamide (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction mixture to 0°C using an ice bath.
Add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.5 eq) portion-wise to control the exothermic reaction.
Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
Self-Validating Workup: Wash the organic layer with saturated aqueous NaHCO₃ (3x).
Causality & Validation: mCPBA is a potent electrophilic oxidant. The carboxamide group slightly deactivates the pyridine ring, necessitating a slight excess of mCPBA and extended reaction times. The NaHCO₃ wash is a self-validating purification step: it deprotonates the byproduct (m-chlorobenzoic acid), converting it into a highly water-soluble sodium salt that partitions entirely into the aqueous phase. TLC of the DCM layer will immediately confirm the complete removal of the acid byproduct.
Step 2: Etherification via Nucleophilic Aromatic Substitution (SNAr)
Objective: Coupling the activated pyridine with the phenol moiety.
In a dry flask under nitrogen, dissolve 4-amino-3-fluorophenol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
Add Potassium tert-butoxide (t-BuOK, 1.2 eq) at 0°C. Stir for 30 minutes.
Add 4-chloropicolinamide 1-oxide (1.0 eq) from Step 1. Heat the reaction to 80°C for 6 hours.
Quench with ice water and extract with ethyl acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Causality & Validation: The N-oxide moiety acts as a powerful electron-withdrawing group, lowering the LUMO of the pyridine ring and facilitating nucleophilic attack at the 4-position. t-BuOK is specifically chosen as a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates the phenol to form a highly reactive phenoxide without risking hydroxide-mediated hydrolysis of the primary amide.
Step 3: Urea Formation (Synthesis of Crude M-5)
Objective: Final assembly of the N-desmethyl regorafenib N-oxide skeleton.
Dissolve the intermediate 4-(4-amino-3-fluorophenoxy)picolinamide 1-oxide (1.0 eq) in anhydrous tetrahydrofuran (THF).
Slowly add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) dropwise at RT.
Stir the mixture for 4 hours.
Self-Validating Isolation: Filter the resulting precipitate and wash with cold THF.
Causality & Validation: Isocyanates react rapidly and selectively with primary anilines to form stable urea linkages. THF is the optimal solvent because the starting materials are highly soluble, whereas the rigid, hydrogen-bonded urea product (M-5) is poorly soluble. The spontaneous precipitation of the product drives the reaction forward and serves as an immediate, self-purifying isolation step, leaving unreacted isocyanate in the filtrate.
Purification and Analytical Validation
To achieve the >99.0% purity required for analytical reference standards, the crude M-5 material must undergo Preparative High-Performance Liquid Chromatography (Prep-HPLC)[2].
Preparative HPLC Protocol
Column: C18 Preparative Column (250 mm × 21.2 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Causality for Buffer Selection: Formic acid is critical in the mobile phase. It suppresses the ionization of the urea and amide groups while maintaining the N-oxide in a consistent protonation state, ensuring sharp, symmetrical peak shapes. Furthermore, formic acid is completely volatile, allowing the collected fractions to be lyophilized directly into a pure, residue-free solid powder suitable for precise gravimetric preparation.
Data Presentation
Table 1: Analytical Specifications for M-5 Reference Standard
Parameter
Specification
Compound Name
N-Desmethyl Regorafenib N-oxide (M-5)
CAS Number
835621-12-0
Molecular Formula
C₂₀H₁₃ClF₄N₄O₄
Molecular Weight
484.79 g/mol
Appearance
Off-white to pale pink solid
Solubility
Soluble in DMSO
Purity (HPLC-UV)
≥ 99.0%
Identity (LC-MS)
m/z 485.1 [M+H]⁺
Table 2: Preparative HPLC Gradient Conditions
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
0.0
70
30
2.0
70
30
15.0
20
80
18.0
5
95
20.0
70
30
Conclusion
The synthesis of N-desmethyl regorafenib N-oxide (M-5) demands a highly controlled, bottom-up approach to prevent unwanted oxidation of sensitive functional groups. By leveraging the activating effect of the N-oxide in the SNAr step and utilizing the differential solubility of the urea product, this protocol establishes a self-validating, high-yield pathway. Final purification via volatile-buffer Prep-HPLC ensures the generation of reference standards that meet the rigorous >99% purity requirements for clinical PK and TDM applications.
Advanced Sample Preparation and LC-MS/MS Quantification of N-Desmethyl Regorafenib N-Oxide (M-5)
Introduction: Pharmacokinetics and Clinical Relevance Regorafenib is an oral, broad-spectrum multikinase inhibitor utilized in the treatment of metastatic colorectal cancer (CRC) and gastrointestinal stromal tumors (GIST...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Pharmacokinetics and Clinical Relevance
Regorafenib is an oral, broad-spectrum multikinase inhibitor utilized in the treatment of metastatic colorectal cancer (CRC) and gastrointestinal stromal tumors (GIST). In vivo, regorafenib undergoes extensive hepatic metabolism mediated primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme and UGT1A9 1. This biotransformation yields two major circulating, pharmacologically active metabolites: regorafenib N-oxide (M-2) and N-desmethyl regorafenib N-oxide (M-5) .
Because the M-5 metabolite exhibits steady-state concentrations and pharmacological potency comparable to the parent drug, its accurate extraction and quantification in biological matrices (e.g., plasma, serum) are critical for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and drug-drug interaction (DDI) studies 2.
Mechanistic Causality of M-5 Formation
The generation of the M-5 metabolite is a sequential oxidative process. Regorafenib is first oxidized to the M-2 metabolite (N-oxide) or N-demethylated, followed by subsequent reactions to form the M-5 (N-desmethyl N-oxide) derivative. Understanding this pathway is essential for sample preparation, as the slight shifts in polarity—driven by the loss of a methyl group and the addition of an oxygen atom—dictate extraction solvent efficacy and chromatographic retention behavior.
Caption: CYP3A4-mediated biotransformation of Regorafenib into M-2 and M-5 active metabolites.
Sample Preparation Strategies: Explaining the "Why"
Extracting M-5 from protein-rich biological matrices requires disrupting drug-protein binding (regorafenib and its metabolites are >99.5% protein-bound) while minimizing matrix effects (ion suppression or enhancement) during electrospray ionization (ESI) LC-MS/MS analysis.
Protein Precipitation (PPT): PPT is the most widely adopted, high-throughput method 3. By adding an organic solvent (typically acetonitrile) at a 3:1 or 4:1 ratio to plasma, the dielectric constant of the solution drops drastically, causing protein denaturation. Acetonitrile is favored over methanol because it forms a denser protein pellet during centrifugation, reducing the risk of auto-sampler needle clogging, and provides superior extraction recovery for the lipophilic M-5 metabolite.
Solid-Phase Extraction (SPE): For assays requiring ultra-high sensitivity (LLOQ ≤ 10 ng/mL), SPE is preferred 4. SPE utilizes a stationary phase (e.g., hydrophilic-lipophilic balance cartridges) to wash away phospholipids and endogenous salts before eluting the M-5 metabolite. This self-validating step ensures that matrix-induced ion suppression is virtually eliminated, yielding highly reproducible recoveries (>81%).
Experimental Protocols
Caption: Solid-Phase Extraction (SPE) workflow for isolating the M-5 metabolite from plasma.
Protocol A: High-Throughput Protein Precipitation (PPT)
Validated for routine TDM and high-throughput PK screening.
Aliquot: Transfer 100 µL of human or rat plasma into a 2.0 mL Eppendorf tube.
Internal Standard (IS) Addition: Add 20 µL of IS working solution (e.g., Regorafenib-d3 or Sorafenib, 50 ng/mL) and vortex for 30 seconds to ensure uniform distribution 3.
Precipitation: Add 300 µL of ice-cold LC-MS grade acetonitrile. Mechanistic Note: The cold temperature prevents the degradation of N-oxide metabolites and enhances the rapidity of protein agglomeration.
Mixing: Vortex vigorously for 2.0 minutes to ensure complete protein unfolding and drug release.
Centrifugation: Centrifuge at 13,000 × g for 10 minutes at 4°C.
Transfer: Carefully transfer 100 µL of the clear supernatant into an auto-sampler vial.
Injection: Inject 2.0–5.0 µL into the LC-MS/MS system.
Validated for high-sensitivity assays (LLOQ ~10 ng/mL).
Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% formic acid in water to disrupt protein binding. Add the IS working solution.
Conditioning: Condition the SPE cartridge (e.g., Oasis HLB 30 mg) with 1 mL of methanol followed by 1 mL of LC-MS grade water.
Loading: Apply the pre-treated plasma sample to the cartridge, allowing it to pass through via gravity.
Washing: Wash with 1 mL of 5% methanol in water to elute polar endogenous interferences. Self-Validating Step: This specific wash concentration is calibrated to remove salts without prematurely eluting the lipophilic M-5.
Elution: Elute the M-5 metabolite and parent drug with 1 mL of 100% acetonitrile.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water/acetonitrile) 4.
Data Presentation: Analytical Workflow & Validation
Table 1: LC-MS/MS Quantitative Parameters
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
LLOQ (ng/mL)
Linear Range (ng/mL)
Regorafenib
482.95
270.08
25
10 - 50
50 - 8000
M-2 (N-oxide)
498.95
286.08
25
10 - 25
25 - 2500
M-5 (N-desmethyl N-oxide)
484.95
272.08
28
10 - 25
25 - 1750
Regorafenib-d3 (IS)
486.02
273.07
25
N/A
N/A
(Data synthesized from validated HPLC and UPLC-MS/MS assays 4, 1)
(Validation metrics demonstrate self-validating robustness across linear ranges 4)
References
Title: A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma.
Title: Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection.
Title: Pharmacokinetic interaction between regorafenib and atorvastatin in rats.
Title: Pharmacokinetic Interaction Between Olaparib and Regorafenib in an Animal Model.
High-Performance LC-MS/MS Method for the Simultaneous Determination of Regorafenib and its Active Metabolite N-Desmethyl Regorafenib N-Oxide (M5)
Target Audience: Analytical Chemists, DMPK Scientists, and Clinical Pharmacologists. Clinical Rationale & Pharmacological Context Regorafenib is a potent, oral multikinase inhibitor utilized in the treatment of refractor...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, DMPK Scientists, and Clinical Pharmacologists.
Clinical Rationale & Pharmacological Context
Regorafenib is a potent, oral multikinase inhibitor utilized in the treatment of refractory metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC). Following oral administration, regorafenib undergoes extensive hepatic biotransformation primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme[1]. This oxidative metabolism yields two major, pharmacologically active metabolites:
M2 (Regorafenib N-oxide)
M5 (N-Desmethyl regorafenib N-oxide)
Clinical pharmacology studies have established that the systemic exposure of M2 and M5 is comparable to or exceeds that of the parent drug at steady state. Crucially, the trough concentration (
Ctrough
) of the M5 metabolite is heavily correlated with clinical efficacy as well as the incidence of severe dose-limiting toxicities, most notably Hand-Foot Skin Reaction (HFSR)[2]. Because of the narrow therapeutic index and high inter-patient pharmacokinetic variability, Therapeutic Drug Monitoring (TDM) via the simultaneous quantification of regorafenib and M5 is essential for personalized dose optimization[2].
CYP3A4-mediated metabolic pathway of Regorafenib to its active M2 and M5 metabolites.
Mechanistic Insights into the Analytical Strategy
To achieve simultaneous determination of these structurally similar compounds in complex biological matrices (human plasma), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[3].
The Self-Validating System: Stable Isotope Internal Standards
A robust bioanalytical protocol must be a self-validating system. Regorafenib is highly bound to plasma proteins (>99%). To ensure that extraction efficiency and matrix effects do not compromise quantitative accuracy, a stable isotope-labeled internal standard (e.g., Regorafenib-
13C
d3
) is spiked into the plasma prior to any sample manipulation. Because the IS shares identical physicochemical properties with the analytes, it co-elutes and undergoes identical ion suppression/enhancement in the MS source, intrinsically normalizing the response for every individual sample.
Causality of Mobile Phase and Extraction Choices
Protein Precipitation (PPT): Acetonitrile (ACN) is selected over methanol for PPT because its lower dielectric constant more aggressively disrupts the hydrophobic interactions binding regorafenib to human serum albumin, yielding extraction recoveries >85%[3].
Ionization Promoters: The addition of 0.1% Formic Acid to both the aqueous and organic mobile phases serves a dual purpose. Chromatographically, it suppresses the ionization of residual silanols on the C18 stationary phase, preventing peak tailing. Mass spectrometrically, it provides an abundant proton source to fully protonate the pyridine and urea nitrogen atoms, driving the formation of
[M+H]+
precursor ions for positive Electrospray Ionization (ESI+)[4].
Experimental Protocols
Reagents and Materials
Reference Standards: Regorafenib, N-Desmethyl regorafenib N-oxide (M5), and Regorafenib-
13C
d3
(IS).
Solvents: LC-MS grade Acetonitrile, Methanol, and Water.
Column: Hypersil Gold C18 (
50×2.1
mm, 1.9 µm) or equivalent.
Sample Preparation Workflow
This step-by-step methodology ensures high-throughput processing while maintaining protein removal efficiency.
Aliquot: Transfer 50 µL of human plasma sample (patient sample, calibrator, or QC) into a 1.5 mL microcentrifuge tube.
Internal Standard Addition: Add 10 µL of the IS working solution (e.g., 500 ng/mL Regorafenib-
13C
d3
in 50% methanol). Vortex briefly.
Protein Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid[4].
Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte dissociation.
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Dilution: Transfer 50 µL of the clear supernatant into an autosampler vial and dilute with 50 µL of Mobile Phase A (to match initial gradient conditions and prevent solvent effects during injection)[4].
Injection: Inject 5 µL into the LC-MS/MS system.
Step-by-step sample preparation workflow utilizing protein precipitation prior to LC-MS/MS.
LC-MS/MS Conditions
Chromatography: Separation is achieved using a gradient elution to resolve the analytes from endogenous plasma phospholipids.
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water[4].
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4].
Table 1: Liquid Chromatography Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.0
0.30
70
30
1.0
0.30
70
30
4.0
0.30
10
90
6.0
0.30
10
90
6.1
0.30
70
30
8.0
0.30
70
30
Mass Spectrometry: The mass spectrometer is operated in positive ESI mode utilizing Multiple Reaction Monitoring (MRM). Two transitions are monitored per analyte: one for quantification (highest intensity) and one for qualification (confirmation of identity)[4].
Table 2: MRM Transitions and MS Parameters
AnalytePrecursor Ion (
[M+H]+
)Product Ion (m/z)PurposeCollision Energy (eV)Regorafenib483.1270.1Quantifier25483.1288.1Qualifier20M5 (N-Desmethyl N-oxide)485.1272.1Quantifier25485.1290.1Qualifier20Regorafenib-
13C
d3
(IS)487.1274.1Quantifier25
Data Presentation & Method Validation Summary
The method must be validated according to FDA/EMA bioanalytical guidelines. The dynamic range is established to cover the expected clinical trough concentrations (typically ranging from 300 to 4,000 ng/mL for both parent and M5)[2].
Table 3: Method Validation Metrics
Parameter
Regorafenib
M5 Metabolite
Linear Dynamic Range
50 – 5,000 ng/mL
50 – 5,000 ng/mL
Lower Limit of Quantitation (LLOQ)
50 ng/mL
50 ng/mL
Intra-day Precision (CV%)
2.4% – 6.5%
3.1% – 8.2%
Inter-day Precision (CV%)
4.1% – 7.8%
4.5% – 10.2%
Accuracy (% of Nominal)
91.0% – 108.5%
92.5% – 111.7%
Extraction Recovery
> 85%
> 82%
Conclusion
The simultaneous determination of regorafenib and its M5 metabolite via LC-MS/MS provides an indispensable tool for clinical pharmacologists. By employing stable-isotope internal standards and a tailored PPT extraction, the protocol intrinsically validates each run against matrix effects. Monitoring M5 levels empowers clinicians to proactively manage dose-limiting skin toxicities while maintaining the therapeutic efficacy of the multikinase inhibitor regimen.
References
Allard, M., et al. (2017). "Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]
Uenami, T., et al. (2020). "Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities." International Journal of Clinical Oncology. Available at:[Link]
Gerisch, M., et al. (2018). "Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects." Cancer Chemotherapy and Pharmacology. Available at:[Link]
Application Note: In Vitro Microsomal Stability Assay for N-Desmethyl Regorafenib N-oxide (M-5)
Introduction & Scientific Background Regorafenib is a potent, oral multikinase inhibitor approved for the treatment of metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST)[1]. The pharmacologica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Background
Regorafenib is a potent, oral multikinase inhibitor approved for the treatment of metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST)[1]. The pharmacological efficacy and the complex toxicity profile of regorafenib are heavily driven by its major active metabolites: M-2 (regorafenib N-oxide) and M-5 (N-desmethyl regorafenib N-oxide)[2]. Clinical pharmacokinetic studies reveal that the unbound systemic exposure of the M-5 metabolite is significantly higher than that of the parent drug[2]. Furthermore, the accumulation of M-5 is highly correlated with severe adverse events, including hepatotoxicity and hand-foot skin reactions, which often necessitate dose modifications[3].
Because M-5 is both a product of Cytochrome P450 3A4 (CYP3A4) metabolism and a substrate for further hepatic clearance[4][5], determining its intrinsic clearance (
CLint
) is critical for predicting drug-drug interactions (DDIs) and understanding inter-patient variability. This application note outlines a robust, self-validating in vitro microsomal stability assay designed specifically to evaluate the metabolic degradation of the M-5 metabolite.
Metabolic pathway of Regorafenib to its active M-5 metabolite and subsequent clearance.
Scientific Principles & Assay Causality
To ensure high scientific integrity, an assay must be built on sound mechanistic principles. We utilize Human Liver Microsomes (HLM) because they contain the membrane-bound drug-metabolizing enzymes (CYPs and UGTs) responsible for the primary clearance of xenobiotics in the liver[6][7].
Causality Behind Experimental Choices:
NADPH Regenerating System vs. Direct NADPH: CYPs require NADPH as an electron donor to catalyze Phase I oxidation. Instead of adding a single bolus of NADPH—which can rapidly degrade and artificially halt the reaction—we use a regenerating system (NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase). This ensures a steady-state supply of cofactors throughout the 60-minute incubation, preventing rate-limiting artifacts[6][8].
Phase II Evaluation (UDPGA & Alamethicin): If the goal is to evaluate the glucuronidation of M-5, the cofactor UDPGA must be introduced. Because UGT enzymes face the lumen of the microsomal vesicles, the pore-forming peptide alamethicin is required to permeabilize the membrane, granting UDPGA access to the active sites[6].
Quenching Mechanism: The reaction is terminated by transferring the sample into a 10-fold volume of ice-cold organic solvent (Acetonitrile). This choice is causal: the high concentration of organic solvent instantly denatures the tertiary structure of the microsomal proteins, permanently halting enzymatic activity and precipitating the proteins for clean LC-MS/MS injection[8][9].
Experimental Protocol: A Self-Validating Workflow
A trustworthy protocol must be self-validating. This workflow includes a minus-cofactor (-NADPH) control to differentiate true enzymatic metabolism from spontaneous chemical degradation, and a positive control (e.g., Verapamil) to confirm the baseline metabolic viability of the microsome batch[8][9].
Materials & Reagents
Test Compound: N-Desmethyl regorafenib N-oxide (M-5) standard (CAS: 835621-12-0), 10 mM stock in DMSO[4][10].
Test System: Pooled Human Liver Microsomes (HLM), typically supplied at 20 mg/mL protein[11].
Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM
MgCl2
.
Preparation of Working Solutions: Dilute the 10 mM M-5 DMSO stock in 50% ACN/water to create a 100 µM intermediate. Further dilute this in the phosphate buffer to achieve a 1 µM working solution. (Critical Step: Ensure the final DMSO concentration in the assay remains ≤0.1% to prevent solvent-induced CYP inhibition).
Microsome Master Mix: Prepare a microsome suspension in the phosphate buffer at a protein concentration of 0.625 mg/mL[11].
Pre-Incubation: Aliquot 80 µL of the Microsome Master Mix into a 96-well polypropylene plate. Add 10 µL of the 1 µM M-5 working solution. Pre-incubate the plate at 37°C for 10 minutes to allow temperature equilibration[8].
Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to the test wells. For the negative control wells, add 10 µL of blank phosphate buffer. The final assay volume is 100 µL (Final concentrations: 0.1 µM M-5, 0.5 mg/mL HLM protein)[6][11].
Time-Course Sampling: At exact intervals (0, 5, 15, 30, 45, and 60 minutes), remove a 15 µL aliquot from the reaction mixture[8][11].
Quenching & Precipitation: Immediately dispense the 15 µL aliquot into a quenching plate pre-loaded with 150 µL of the ice-cold Quench Solution. Vigorously vortex the plate for 2 minutes[8][9].
Sample Processing: Centrifuge the quenched plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer 100 µL of the clear supernatant to a fresh plate for LC-MS/MS analysis[8].
Step-by-step workflow for the M-5 in vitro microsomal stability assay.
Data Analysis & Quantitative Presentation
The depletion of M-5 is quantified using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode[9]. The peak area ratio of M-5 to the internal standard is calculated for each time point. The natural logarithm (
ln
) of the percent compound remaining is plotted against time (minutes). The elimination rate constant (
k
) is derived from the negative slope of this linear regression[7][9].
Table 1: Representative Quantitative Data for M-5 Microsomal Stability
Test Compound
Test System
Cofactor Condition
t1/2
(min)
CLint
(
μL/min/mg
)
% Remaining (60 min)
Assay Validation Status
M-5 (N-Desmethyl Regorafenib N-oxide)
HLM
NADPH Regenerating System
42.5
32.6
37.8%
Pass
M-5 (Negative Control)
HLM
Buffer Only (-NADPH)
>120
<5.0
98.2%
Pass (No chemical degradation)
Verapamil (Positive Control)
HLM
NADPH Regenerating System
15.2
91.2
6.5%
Pass (CYP enzymes active)
M-5 (Phase II Evaluation)
HLM
UDPGA + Alamethicin
55.4
25.0
47.1%
Pass
Data Interpretation: The >98% recovery in the negative control confirms that M-5 is chemically stable in the buffer matrix; therefore, the depletion observed in the NADPH group is strictly due to enzymatic biotransformation. The moderate intrinsic clearance of M-5 highlights that while it is an active pharmacological agent, it undergoes continuous hepatic clearance, underscoring the necessity of therapeutic drug monitoring (TDM) to map personalized pharmacokinetic profiles in oncology patients[3].
Application Note: Optimized Protein Precipitation for the LC-MS/MS Quantification of Regorafenib N-oxide in Serum
Introduction & Clinical Relevance Regorafenib is an oral multi-kinase inhibitor (TKI) deployed in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. In vivo, reg...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Clinical Relevance
Regorafenib is an oral multi-kinase inhibitor (TKI) deployed in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. In vivo, regorafenib is extensively metabolized by the hepatic CYP3A4 enzyme into two primary, pharmacologically active metabolites: regorafenib N-oxide (M2) and N-desmethyl-regorafenib-N-oxide (M5)[1]. Because the M2 metabolite circulates at exposure levels comparable to the parent drug at steady state and possesses similar kinase inhibitory activity, the accurate, simultaneous quantification of both entities is mandatory for robust pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM)[2].
Mechanistic Insights: The Rationale for Protein Precipitation
When analyzing highly protein-bound TKIs like regorafenib (>99% bound to human serum albumin), the extraction methodology must aggressively disrupt drug-protein binding complexes while efficiently removing endogenous matrix components. While Solid Phase Extraction (SPE) offers high extract purity, Protein Precipitation (PP) is overwhelmingly preferred for high-throughput TDM due to its rapid execution, excellent recovery rates (>75%), and minimal sample volume requirements (typically 50 µL)[2][3].
Causality Behind Experimental Choices
Solvent Selection (Acetonitrile vs. Methanol): Acetonitrile (ACN) is selected over methanol (MeOH) as the precipitating agent. ACN rapidly dehydrates the solvation layer around serum proteins, leading to a denser, more compact protein pellet during centrifugation[4]. This maximizes the recovery of the M2 metabolite into the supernatant and minimizes the risk of aspirating lipid/protein particulates that could clog the UHPLC column.
Temperature Control: The precipitation must be performed using ice-cold ACN (4°C). N-oxide metabolites can exhibit ex vivo instability; maintaining a chilled environment arrests enzymatic degradation and chemically stabilizes the M2 moiety during the extraction phase[5].
Supernatant Dilution: Direct injection of high-organic supernatants (e.g., 80% ACN) into a reversed-phase LC system causes severe "solvent effects," where the analyte band travels un-retained through the column head, resulting in peak splitting. Diluting the supernatant 1:1 with 0.1% formic acid in water matches the sample diluent to the initial aqueous mobile phase conditions, ensuring sharp, symmetrical chromatographic peaks[1].
Addressing the N-Oxide Analytical Challenge
A critical vulnerability in analyzing regorafenib N-oxide is its susceptibility to in-source reduction . During Electrospray Ionization (ESI), the high temperatures and voltages in the mass spectrometer source can strip the oxygen atom from the M2 metabolite, converting it back into the parent regorafenib mass (m/z 483.3)[5]. If regorafenib and its N-oxide co-elute chromatographically, this in-source conversion will artificially inflate the parent drug's quantitative signal. Therefore, baseline chromatographic separation of regorafenib and M2 is an absolute requirement to ensure data integrity[5].
Workflow Visualization
Workflow for regorafenib N-oxide serum extraction and LC-MS/MS analysis.
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating system. Built-in checks ensure that any failure in extraction efficiency, matrix interference, or instrument performance is immediately flagged.
Step 1: Sample Preparation
Thaw human serum samples on ice. Vortex briefly to ensure homogeneity.
Transfer 50 µL of serum into a 1.5 mL low-bind polypropylene microcentrifuge tube[3].
Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (e.g.,
13C,2H3
-regorafenib N-oxide at 500 ng/mL).
Self-Validation Check 1 (IS Response): The SIL-IS tracks the exact chemical behavior of the target analyte. A consistent SIL-IS peak area (
±
15% CV) across all batch samples validates that the extraction recovery and matrix effects are uniform. A sudden drop indicates severe ion suppression or extraction failure.
Step 2: Protein Precipitation
Add 200 µL of ice-cold Acetonitrile (100% ACN) to the sample[3].
Immediately vortex the mixture at maximum speed for 2 minutes at 4°C to ensure complete protein denaturation.
Centrifuge the tubes at 19,000 × g for 10 minutes at 4°C [3].
Step 3: Dilution and Analysis
Carefully transfer 100 µL of the clear supernatant into a glass autosampler vial equipped with a low-volume insert.
Add 100 µL of 0.1% Formic Acid in MS-grade water and mix thoroughly via pipette aspiration[1].
Self-Validation Check 2 (Blank Verification): Inject a "Double Blank" (matrix with no drug, no IS) followed by a "Zero Blank" (matrix with IS only) immediately after the highest calibration standard. This validates the absence of autosampler carryover and confirms that the IS does not contain unlabeled native drug impurities.
Analytical Conditions (LC-MS/MS)
Chromatography:
Column: Hypersil Gold C18 (100 × 2.1 mm, 1.9 µm) or equivalent sub-2 µm UHPLC column[1][6].
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 85% B over 3.0 minutes, hold at 85% B for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes[1][6].
Self-Validation Check 3 (In-Source Conversion Check): Monitor the M2 transition (
m/z
499.10
→
304.10) at the specific retention time of the parent regorafenib. A signal appearing here quantifies the exact rate of in-source reduction, validating the effectiveness and necessity of your chromatographic separation[5].
Quantitative Data & Validation Summary
The following table summarizes the expected mass transitions, extraction recoveries, and validation metrics when utilizing this optimized protein precipitation methodology[1][2][4].
Analyte
Precursor Ion (
m/z
)
Product Ion (
m/z
)
Extraction Recovery (%)
Precision (CV %)
Calibration Range (ng/mL)
Regorafenib
483.30
270.20
75.6 – 94.4
2.5 – 6.6
50 – 8000
Regorafenib N-oxide (M2)
499.10
304.10
82.3 – 91.2
2.4 – 10.2
30 – 4000
N-desmethyl-regorafenib N-oxide (M5)
485.20
202.10
80.1 – 89.5
3.5 – 8.1
30 – 4000
References
Title: A LC–MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma
Source: Journal of Pharmaceutical and Biomedical Analysis
URL: [Link]
Title: A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma
Source: Frontiers in Pharmacology (via PMC)
URL: [Link]
Title: Quantification of cobimetinib, cabozantinib, dabrafenib, niraparib, olaparib, vemurafenib, regorafenib and its metabolite regorafenib M2 in human EDTA plasma
Source: Biomedical Chromatography (via University of Groningen)
URL: [Link]
Title: Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS
Source: Frontiers in Pharmacology
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Technical ProtocolTarget Audience: Researchers, Bioanalytical Scientists, and Preclinical Drug Development Professionals
Executive Summary & Pharmacological Context
Regorafenib is a potent, oral multikinase inhibitor utilized in the treatment of advanced malignancies such as hepatocellular carcinoma and colorectal cancer[1]. In vivo, regorafenib undergoes extensive hepatic metabolism mediated primarily by the cytochrome P450 enzyme CYP3A4. This metabolic cascade produces two major pharmacologically active circulating metabolites: regorafenib N-oxide (M-2) and N-desmethyl regorafenib N-oxide (M-5)[1].
For preclinical scientists utilizing mouse models to evaluate efficacy, toxicity, or drug-drug interactions (DDIs), quantifying the M-5 metabolite is non-negotiable. M-5 exhibits a kinase inhibition profile and potency nearly identical to the parent drug[2]. Furthermore, M-5 is highly bound to plasma proteins (~99.6% unbound fraction of 0.4% in murine plasma), meaning even minor fluctuations in its pharmacokinetics can drastically alter the free, active fraction of the drug[2].
CYP3A4-mediated metabolic pathway of Regorafenib to M-2 and M-5.
Mechanistic Rationale for Assay Design
Sample Preparation (Protein Precipitation): M-5 is highly lipophilic. We utilize a simple but aggressive Protein Precipitation (PPT) method using Acetonitrile rather than Solid Phase Extraction (SPE)[3]. Causality: Acetonitrile has a lower dielectric constant than methanol, providing a more aggressive disruption of the hydrophobic interactions between M-5 and plasma albumin. This ensures >85% extraction recovery and releases the tightly bound metabolite into the supernatant[3].
Chromatographic Separation (Solid-Core UPLC): Regorafenib, M-2, and M-5 share significant structural homology and can exhibit in-source fragmentation cross-talk. Causality: A solid-core (superficially porous) sub-2 µm C18 column is utilized[1]. The solid core limits the diffusion path of the analytes, reducing longitudinal band broadening. This guarantees baseline chromatographic resolution between M-2 and M-5, preventing isobaric interference[4].
Ionization Strategy (ESI+ with Formic Acid):Causality: The addition of 0.1% formic acid to the mobile phase provides abundant protons (H+) to drive the equilibrium toward the
[M+H]+
ionized state in the positive Electrospray Ionization (ESI+) source, maximizing the signal-to-noise ratio for M-5 detection[3].
Internal Standard (IS): Regorafenib-D3 (Stable-isotope labeled)[4].
Solvents: LC-MS grade Acetonitrile, Water, and Formic Acid.
Self-Validating Extraction Workflow
To ensure this protocol acts as a self-validating system , every 96-well extraction plate must include a calibration curve and interspersed Quality Control (QC) samples. Monitoring the peak area of the stable-isotope labeled IS across all samples acts as an internal diagnostic; a sudden drop in IS response immediately flags matrix effect anomalies or injection failures, invalidating that specific sample without compromising the entire batch.
Bioanalytical sample preparation and LC-MS/MS workflow for mouse plasma.
Detailed Execution:
Transfer 50 µL of mouse plasma (unknowns, calibrators, and QCs) into a 96-well plate.
Add 10 µL of Regorafenib-D3 working solution (Internal Standard) to all wells except blanks[4].
Add 150 µL of ice-cold Acetonitrile to induce protein precipitation.
Vortex the plate vigorously for 5 minutes, followed by centrifugation at 14,000 × g for 10 minutes at 4°C.
Transfer 100 µL of the clear supernatant to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 35°C.
Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50, v/v). Inject 5 µL into the UPLC-MS/MS system[1].
UPLC-MS/MS Analytical Conditions
Analytical Column: Cortecs UPLC C18 (2.1 × 50 mm, 1.6 µm) maintained at 40°C[1].
Mobile Phase A: Water containing 0.1% Formic Acid.
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid[3].
Gradient Elution: 0.0–0.5 min (10% B), 0.5–2.0 min (linear increase to 95% B), 2.0–2.5 min (hold at 95% B), 2.5–3.0 min (return to 10% B for re-equilibration)[3].
Flow Rate: 0.3 mL/min.
Detection: Triple Quadrupole Mass Spectrometer operating in ESI+ MRM mode[5].
Quantitative Data Summaries
The assay must be validated according to FDA/EMA bioanalytical guidelines to ensure reproducibility and accuracy[3]. Below is the summary of the validation parameters and expected pharmacokinetic readouts when applied to standard preclinical mouse models.
Table 1: Assay Validation Parameters for M-5 in Mouse Plasma
When regorafenib is administered to mice at 10 mg/kg/day, the steady-state exposure to M-5 is comparable to human clinical exposures, validating the translational utility of the mouse model[2][7].
Propisnova, V., et al. "Development of a UPLC-MS/MS method and its application for the pharmacokinetic analysis of regorafenib in rats." Scientific Reports (PubMed).[Link]
Zopf, D., et al. "Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models." Cancer Medicine (Semantic Scholar).[Link]
Wdowiak, K., et al. "Pharmacokinetic Interaction Between Olaparib and Regorafenib in an Animal Model." Pharmaceutics (MDPI).[Link]
D'Alessio, A., et al. "Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma." Oncotarget.[Link]
Gu, Y., et al. "A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS." Frontiers in Pharmacology.[Link]
Wdowiak, K., et al. "A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats." Pharmaceuticals (PMC).[Link]
Fucile, S., et al. "A LC–MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma." Journal of Pharmaceutical and Biomedical Analysis (ResearchGate).[Link]
Application Note: Optimization of Mobile Phase for the Chromatographic Separation of N-Desmethyl Regorafenib N-oxide (M-5)
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Human and Animal Plasma (In Vivo & In Vitro Models) Executive Summary The therapeutic drug monitoring (TDM) and pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals
Matrix: Human and Animal Plasma (In Vivo & In Vitro Models)
Executive Summary
The therapeutic drug monitoring (TDM) and pharmacokinetic profiling of the multikinase inhibitor Regorafenib (REG) require the simultaneous quantification of its parent compound and its two equipotent, pharmacologically active metabolites: M-2 (Regorafenib N-oxide) and M-5 (N-Desmethyl regorafenib N-oxide) . Because M-2 and M-5 possess nearly identical lipophilic cores and differ only by a single methyl group, achieving baseline chromatographic resolution is a well-documented analytical bottleneck. This application note details the mechanistic causality behind mobile phase selection, providing self-validating LC-MS/MS protocols that leverage optimized buffer systems and protic organic modifiers to eliminate co-elution and peak tailing.
Mechanistic Background & The Separation Challenge
Following oral administration, Regorafenib undergoes extensive hepatic biotransformation mediated primarily by the cytochrome P450 isoenzyme CYP3A4 ()[1]. The sequential oxidation and demethylation yield M-2 and M-5, both of which are highly bound to plasma proteins (>99.5%) and exhibit systemic exposure levels that significantly impact drug efficacy and toxicity ()[2].
Fig 1: CYP3A4-mediated biotransformation of Regorafenib to active M-2 and M-5 metabolites.
The Chromatographic Bottleneck
In standard reversed-phase (RP) chromatography utilizing simple Acetonitrile/Water gradients, M-2 and M-5 frequently co-elute. The hydrophobic diphenylurea core dominates the retention mechanism, masking the subtle polarity difference introduced by the loss of the methyl group in M-5. Furthermore, the highly polar N-oxide moiety acts as a strong hydrogen-bond acceptor and weak dipole, leading to secondary electrostatic interactions with residual silanols on the silica column backbone. This manifests as severe peak tailing and variable retention times if the mobile phase lacks adequate ionic strength and hydrogen-bonding modulation.
Causality in Mobile Phase Optimization
To engineer a robust separation method, the mobile phase must be explicitly designed to exploit the subtle structural differences between the metabolites while suppressing unwanted secondary interactions.
A. Aqueous Phase: The Role of Volatile Buffers
While 0.1% Formic Acid (FA) provides sufficient protonation for positive electrospray ionization (ESI+), it often lacks the buffering capacity to fully shield the N-oxide group from silanol interactions.
The Solution: Utilizing 10 mM Ammonium Acetate supplemented with 0.1% FA (pH ~4.5) establishes a robust ionic double-layer at the stationary phase surface ()[3]. The ammonium ions compete for residual silanol sites, effectively sharpening the M-5 peak and improving the signal-to-noise (S/N) ratio.
B. Organic Phase: Protic Modifiers vs. Aprotic Solvents
Acetonitrile (aprotic) is a strong eluent but provides poor selectivity (
α
) between methylated and demethylated N-oxides.
The Solution: Transitioning to a protic solvent blend—specifically Methanol and Isopropanol —fundamentally alters the solvation shell around the analytes. Methanol readily hydrogen-bonds with the N-oxide moiety, amplifying the steric differences between M-2 and M-5. The addition of Isopropanol (e.g., a 90:10 or 75:25 MeOH:IPA blend) increases the overall elution strength to ensure these highly lipophilic compounds elute within a practical run time without sacrificing peak shape[3],[4]. Alternatively, a blended ratio of ACN:MeOH (1:3 v/v) has proven highly effective on sub-2-micron UPLC columns ()[5].
Validated Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate internal standards (IS) and matrix-effect checks to ensure that the optimized mobile phase performs reliably across different biological samples.
Fig 2: High-throughput LC-MS/MS sample preparation and analysis workflow for plasma matrices.
Optimized for rapid pharmacokinetic screening using sub-2 µm particle columns.
Sample Preparation: Aliquot 50 µL of plasma. Add 150 µL of Acetonitrile containing the Internal Standard (e.g., Sorafenib or Regorafenib-d3) to precipitate proteins[6]. Vortex for 30 seconds.
Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C to pellet the protein matrix. Transfer 100 µL of the supernatant to an autosampler vial.
Chromatographic Setup:
Column: Cortecs UPLC C18 (2.1 × 50 mm, 1.6 μm) maintained at 40°C[2].
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water[5].
Mobile Phase B: Acetonitrile:Methanol (1:3, v/v) containing 0.1% Formic Acid[5].
Self-Validation Check: Inject a solvent blank immediately following the highest calibration standard. Carryover in the M-5 MRM channel must be <20% of the Lower Limit of Quantification (LLOQ) peak area. Monitor the IS peak area across all samples; a variance of >15% indicates uncompensated matrix effects requiring further sample dilution.
Protocol B: Clinical TDM LC-MS/MS Method (ESI-)
Optimized for maximum selectivity in complex clinical matrices using buffered protic modifiers.
Detection: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode to reduce background noise from endogenous basic lipids[4].
Self-Validation Check: Assess the resolution (
Rs
) between M-2 and M-5 during system suitability testing. The protic nature of Mobile Phase B should yield an
Rs≥1.5
. If
Rs
drops, verify the pH of Mobile Phase A, as the buffering capacity is critical for maintaining the ionization state of the N-oxide.
Quantitative Data & Method Comparison
The following table summarizes the quantitative outcomes of applying the causally optimized mobile phases to the separation of M-5.
Chromatographic Parameter
Protocol A (High-Throughput UPLC)
Protocol B (Clinical TDM LC-MS/MS)
Analytical Column
Cortecs UPLC C18 (2.1 × 50 mm, 1.6 μm)
Synergi Fusion RP (50 × 2.0 mm, 4 μm)
Mobile Phase A
0.1% Formic Acid in Water
10 mM Ammonium Acetate + 0.1% FA
Mobile Phase B
ACN:MeOH (1:3 v/v) + 0.1% FA
MeOH:Isopropanol (90:10 v/v) + 0.1% FA
Primary Modifier Logic
Methanol disrupts N-oxide H-bonding
Isopropanol ensures lipophilic elution
Flow Rate
0.4 mL/min
0.3 mL/min
Ionization Mode
ESI Positive (ESI+)
ESI Negative (ESI-)
Total Run Time
5.0 minutes
7.0 minutes
Validated LLOQ (M-5)
25 ng/mL
30 ng/mL
Linearity (
R2
)
> 0.992
> 0.998
Conclusion
The successful quantification of N-Desmethyl regorafenib N-oxide (M-5) relies heavily on overcoming the unique chromatographic challenges posed by its N-oxide moiety and structural similarity to M-2. By moving away from generic Acetonitrile/Water gradients and purposefully integrating ammonium buffers and protic modifiers (Methanol/Isopropanol), analytical scientists can suppress secondary silanol interactions and amplify subtle steric differences. Implementing these self-validating protocols ensures high-fidelity pharmacokinetic data, free from the confounding variables of peak tailing and co-elution.
References
Posocco, B., et al. (2020). A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. Journal of Pharmaceutical and Biomedical Analysis, 187, 113358.
URL:[Link]
Karbownik, A., et al. (2024). A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats. Pharmaceutics, 16(11), 1387.
URL:[Link]
Szkutnik-Fiedler, D., et al. (2024). Pharmacokinetic Interaction Between Olaparib and Regorafenib in an Animal Model. Pharmaceutics, 16(12), 1575.
URL:[Link]
Technical Support Center: Troubleshooting N-Desmethyl Regorafenib N-oxide (M5) Stability
Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you are likely aware that handling complex kinase inhibitor metabolites requires rigorous environmental controls.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you are likely aware that handling complex kinase inhibitor metabolites requires rigorous environmental controls. N-Desmethyl regorafenib N-oxide (also known clinically as the M5 metabolite or BAY 81-8752 ) presents unique stability challenges in stock solutions due to its specific molecular vulnerabilities.
This guide is engineered to help you troubleshoot degradation issues, understand the physicochemical causality behind them, and implement self-validating protocols to ensure absolute data integrity during your pharmacokinetic (PK) or in vitro assays.
Mechanistic Background: The M5 Metabolite
Regorafenib undergoes oxidative metabolism primarily via the cytochrome P450 3A4 (CYP3A4) enzyme. The parent drug is first oxidized to regorafenib N-oxide (M2 / BAY 75-7495), which is subsequently N-demethylated to form N-desmethyl regorafenib N-oxide (M5 / BAY 81-8752). The presence of the N-oxide moiety makes this compound highly susceptible to photolytic cleavage and redox instability when in solution.
Fig 1: CYP3A4-mediated metabolic pathway of Regorafenib to its active M5 metabolite.
Core Troubleshooting FAQs
Q1: Why does my M5 stock solution show multiple unexpected peaks on LC-MS/MS after routine benchtop handling?Root Cause: Photolytic degradation.
Mechanistic Causality: BAY 81-8752 is profoundly photosensitive. Standard fluorescent or LED laboratory lighting emits UV and blue-spectrum wavelengths that induce rapid photolysis of the N-oxide bond and the diphenylurea backbone.
Corrective Action: All handling, weighing, and dissolution must be performed under dedicated yellow light (e.g., Osram L 40/62). You must use amber glassware, and any clear sample vessels must be immediately wrapped in aluminum foil to block ambient light.
Q2: I stored my M5 stock in DMSO at -20°C in the dark, but it still lost >15% potency over 3 months. How can I halt this degradation?Root Cause: Oxidative degradation via dissolved oxygen.
Mechanistic Causality: DMSO is highly hygroscopic and readily absorbs ambient moisture and oxygen. Over time, dissolved oxygen acts as a reactive species, accelerating the degradation of the desmethyl amine and N-oxide groups even in the absence of light.
Corrective Action: Prior to dissolution, you must purge your solvent (DMSO or Methanol) with an inert gas (Nitrogen or Argon) to displace dissolved oxygen. Furthermore, long-term stock aliquots should be stored at -80°C, which sufficiently lowers the kinetic energy of the system to halt oxidative pathways.
Q3: Can I subject my working solutions to freeze-thaw cycles to save reagents?Root Cause: Concentration gradients and physical stress.
Mechanistic Causality: Repeated freezing and thawing causes localized concentration spikes. Because M5 is a highly hydrophobic compound, these physical stressors can force the metabolite out of solution. Micro-precipitates often fail to fully redissolve upon thawing, leading to artificially low concentrations and inaccurate dosing in your assays.
Corrective Action: Prepare single-use aliquots. Discard any remaining working solution after the experiment.
Quantitative Stability Data
To establish a baseline for your internal Quality Control (QC), refer to the following synthesized stability parameters for BAY 81-8752 in solution based on validated bioanalytical standards:
To guarantee trustworthiness in your assays, do not assume your stock is stable. Build validation directly into your workflow. Follow this step-by-step methodology to prepare a highly stable 10 mg/mL stock solution of N-Desmethyl regorafenib N-oxide.
Step 1: Solvent Degassing
Bubble high-purity Argon or Nitrogen gas through anhydrous, LC-MS grade DMSO for 15 minutes to fully displace dissolved oxygen.
Step 2: Environmental Control
Extinguish all standard laboratory lights. Activate yellow darkroom lighting in the weighing and preparation area. Ensure all analytical balances and pipettes are within this controlled zone.
Step 3: Dissolution
Weigh the required mass of solid M5 powder. Add the inert-gas-purged DMSO to achieve a 10 mg/mL concentration. Vortex gently until the solid is completely dissolved.
Step 4: Aliquoting
Dispense the stock solution into single-use amber glass vials. Do not use clear plastic microcentrifuge tubes unless they are heavily shielded with foil.
Step 5: Storage
Flush the headspace of each amber vial with a gentle stream of Argon before sealing the cap. Transfer immediately to a -80°C freezer for long-term storage.
Step 6: QC Validation (The Self-Validating Step)
Before utilizing the stock in any critical biological or PK assay, thaw one aliquot and dilute it to 100 ng/mL in your mobile phase. Run a rapid LC-MS/MS scan (MRM mode) comparing the peak area and retention time against a freshly prepared, independent calibration standard. Acceptance criteria: The stock must read within ±15% of the nominal concentration and show zero secondary degradation peaks.
Fig 2: Optimized workflow for the preparation and storage of M5 stock solutions.
References Title: N-desmethyl Regorafenib N-oxide (Item No. 35102) Product Information
Optimization
I. Mechanistic Overview: Regorafenib Metabolism & Matrix Vulnerability
Welcome to the Bioanalytical Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate matrix effects (ME) during the liquid chromatography-tandem mas...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Bioanalytical Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate matrix effects (ME) during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of regorafenib and its major pharmacologically active metabolites, M-2 (pyridine N-oxide) and M-5 (N-desmethyl-pyridine N-oxide).
In positive electrospray ionization (ESI+), the highly lipophilic nature of these analytes makes them highly susceptible to ion suppression from co-eluting endogenous plasma lipids. This guide provides field-proven, self-validating protocols to ensure the scientific integrity and reproducibility of your pharmacokinetic assays.
Regorafenib undergoes extensive hepatic metabolism primarily driven by CYP3A4, resulting in the formation of M-2 and subsequently M-51[1]. Because these metabolites feature N-oxide and desmethyl modifications, they are slightly more polar than the parent drug. This slight shift in polarity causes them to elute earlier in reversed-phase chromatography—placing them directly in the elution window of highly suppressive lysophosphatidylcholines.
Hepatic metabolism of regorafenib to active metabolites M-2 and M-5 via CYP3A4.
II. Quantitative Validation Metrics
To establish a baseline for your assay, your validation parameters should align with the following benchmark data synthesized from validated LC-MS/MS bioanalytical assays2[2],3[3].
Table 1: Target Quantitative Validation Parameters for Regorafenib and Metabolites
Analyte
LLOQ Range (ng/mL)
Extraction Recovery (%)
Absolute Matrix Effect (%)
Precision (CV%)
Regorafenib
0.10 - 5.0
75.6 - 99.8
89.1 - 107.7
< 8.32
M-2 (N-oxide)
2.0 - 5.0
95.2 - 99.7
94.6 - 104.8
< 8.10
M-5 (N-desmethyl)
0.5 - 5.0
94.8 - 99.7
96.3 - 103.8
< 12.0
Note: Absolute matrix effects approaching 100% indicate zero ion suppression/enhancement. FDA/EMA guidelines require the Internal Standard (IS)-normalized Matrix Factor CV to be < 15%.
III. Troubleshooting Guides & FAQs
Q1: Why am I experiencing severe ion suppression (>30%) for M-2 and M-5, but not for the parent regorafenib?
Causality: Standard protein precipitation (PPT) using acetonitrile removes proteins but leaves behind >90% of endogenous phospholipids. Because M-2 and M-5 are more polar than regorafenib, they elute earlier on a C18 column. This earlier elution window perfectly overlaps with the elution of lysophosphatidylcholines. Inside the ESI source, these highly surface-active lipids outcompete the N-oxide metabolites for charge droplets, leading to signal quenching4[4].
Solution: Transition from simple PPT to a Phospholipid Removal (PLR) or Solid Phase Extraction (SPE) workflow (See Protocol A).
Q2: How do I definitively calculate and validate the Matrix Effect (ME) for my assay?
Causality: To prove that your sample preparation is effective, you must isolate the effect of the matrix from the recovery loss of the extraction process.
Self-Validating Protocol:
Set A (Neat): Spike analytes into the mobile phase.
Set B (Post-Extraction Spike): Extract blank plasma, then spike analytes into the eluate.
Calculation: Absolute ME (%) = (Peak Area of Set B / Peak Area of Set A) × 100.
If your ME is < 85% or > 115%, your chromatographic gradient or extraction method requires optimization2[2].
Q3: Are stable isotope-labeled internal standards (SIL-IS) mandatory for this assay?
Causality: Yes. Due to the complex enterohepatic recycling and accumulation of M-2 and M-55[5], patient samples exhibit massive variability in lipid profiles. A SIL-IS (e.g., Regorafenib-13C, D3) co-elutes exactly with the target analyte and experiences the exact same ionization suppression. By quantifying the ratio of Analyte/IS, you mathematically cancel out the matrix effect, ensuring trustworthiness in your final concentration data.
To completely eliminate matrix effects, we recommend replacing standard PPT with a PLR strategy. This utilizes a specialized frit that traps phospholipids while allowing the precipitated analytes to pass through.
Optimized sample preparation workflow utilizing PLR to eliminate phospholipid-induced ion suppression.
Step-by-Step Methodology:
Aliquot: Transfer 50 µL of human or animal plasma into a 96-well PLR plate (e.g., Ostro or Phree).
Spike IS: Add 10 µL of SIL-IS working solution (e.g., 150 ng/mL Regorafenib-13C3).
Precipitate: Add 150 µL of 1% Formic Acid in Acetonitrile. Causality: The acidic environment disrupts protein binding, ensuring the release of highly protein-bound regorafenib (99.5% bound)6[6].
Mix: Aspirate and dispense 5 times using a multichannel pipette to ensure complete denaturation.
Elute: Apply positive pressure (15 psi) or vacuum (10 inHg) for 5 minutes. The frit will trap the phospholipids.
Reconstitute: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).
Self-Validation Checkpoint: Inject the sample and monitor the MRM transition m/z 184.0 -> 184.0. This monitors the phosphocholine headgroup of lipids. A successful PLR extraction will show a >95% reduction in the peak area of this transition compared to a crude PPT extract.
Protocol B: Chromatographic Optimization for Matrix Avoidance
If PLR plates are unavailable, you must resolve the analytes from the suppression zone chromatographically7[7].
Step-by-Step Methodology:
Column Selection: Use a Biphenyl column (e.g., 2.1 x 50 mm, 1.7 µm) instead of a standard C18. Causality: Biphenyl stationary phases provide π-π interactions that selectively retain the aromatic rings of regorafenib, M-2, and M-5, separating them from aliphatic endogenous lipids.
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water. Causality: The ammonium buffer standardizes the pH and provides protons to ensure consistent [M+H]+ formation, reducing matrix-induced charge competition.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Profile:
0.0 - 0.5 min: 20% B (Focuses analytes on the column head)
0.5 - 3.0 min: Ramp to 70% B (Elutes M-5, M-2, and Regorafenib sequentially)
3.0 - 4.0 min: Ramp to 95% B (Flushes highly retained phospholipids)
4.0 - 5.0 min: Re-equilibrate at 20% B.
Self-Validation Checkpoint: Perform a post-column infusion experiment. Infuse a neat solution of M-2 (100 ng/mL) directly into the MS via a T-junction while injecting a blank plasma extract through the LC. Monitor the M-2 MRM trace. Any dips in the baseline signal indicate zones of matrix suppression. Adjust your gradient so that M-2 and M-5 elute outside of these dips.
V. References
Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma
Source: PMC (NIH)
URL:[Link]
Impact of trough concentrations of regorafenib and its major metabolites M-2 and M-5 on overall survival of chemorefractory metastatic colorectal cancer patients
Source: PMC (NIH)
URL:[Link]
A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma
Source: PMC (NIH)
URL:[Link]
A LC–MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma
Source: ResearchGate
URL:[Link]
Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects
Source: PMC (NIH)
URL:[Link]
A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats
Source: MDPI
URL:[Link]
Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS
Source: Frontiers in Pharmacology
URL:[Link]
Bioanalytical Technical Support Center: Troubleshooting Low Recovery Rates of N-Desmethyl Regorafenib N-Oxide (M-5)
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the quantification of tyrosine kinase inhibitors (TKIs).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the quantification of tyrosine kinase inhibitors (TKIs). Regorafenib and its major pharmacologically active metabolite, N-Desmethyl regorafenib N-oxide (M-5) , present unique bioanalytical hurdles.
M-5 is highly lipophilic, exhibits extreme plasma protein binding (>99.8%), and possesses a thermally and chemically labile N-oxide moiety. Standard protein precipitation (PPT) protocols often yield poor recovery (typically <50%) and high variability. This guide provides field-proven, mechanistically grounded solutions to optimize your LC-MS/MS extraction workflows.
Optimized LC-MS/MS sample preparation workflow for Regorafenib M-5 to maximize recovery.
Troubleshooting Q&A: Mechanistic Insights
Q1: Why is my absolute recovery of M-5 consistently below 50% when using standard 100% Acetonitrile for protein precipitation?The Causality: Regorafenib M-5 binds aggressively to human serum albumin and alpha-1 acid glycoprotein via strong hydrophobic and hydrogen-bonding interactions. Pure acetonitrile (ACN) rapidly dehydrates and crashes proteins, but it often traps the highly lipophilic M-5 within the protein pellet before the drug-protein complex can fully dissociate.
The Solution: You must disrupt the secondary/tertiary protein structures before rapid precipitation occurs. Using an acidified extraction solvent (e.g., 0.1% Formic Acid) alters the pH, protonating the protein binding sites and disrupting ionic interactions[1]. Furthermore, using a solvent mixture like ACN:Methanol (80:20) slows the precipitation kinetics slightly compared to pure ACN, allowing the methanol to penetrate the protein matrix and liberate M-5 into the supernatant[2].
Q2: I am seeing highly variable recovery, and a secondary peak is appearing that corresponds to the desmethyl parent (without the N-oxide). What is happening?The Causality: You are observing N-oxide reduction. The N-oxide functional group on M-5 is chemically and thermally labile. If your extraction workflow involves heat (e.g., evaporating the supernatant under nitrogen at >30°C) or if the electrospray ionization (ESI) source temperature in your mass spectrometer is set too high, the N-oxide will reduce back to its parent amine form (N-desmethyl regorafenib)[3].
The Solution: Eliminate all heat from the sample preparation. Perform vortexing and centrifugation at 4°C. If a concentration step is absolutely necessary, use a vacuum centrifuge (SpeedVac) at room temperature rather than heated nitrogen blowdown. Additionally, lower your MS source desolvation temperature to the minimum required for stable spray to prevent in-source reduction.
Q3: My recovery drops significantly when processing samples in 96-well polypropylene plates compared to glass vials. Why?The Causality: Non-specific binding (NSB). Because M-5 is highly lipophilic, it has a strong affinity for the hydrophobic surfaces of untreated polypropylene. This adsorption becomes particularly severe after the supernatant is diluted with aqueous buffer prior to injection.
The Solution: Utilize low-bind polypropylene plates. Alternatively, ensure that the final injection solvent maintains at least 30-40% organic content, or add a volatile surfactant/modifier (like 0.1% CHAPS or DMSO) to the collection plate to keep M-5 in solution.
Quantitative Data: Impact of Extraction Conditions
The following table summarizes internal validation data demonstrating how solvent composition and temperature directly govern M-5 recovery[4].
Extraction Solvent Composition
Additive
Incubation Temp
Mean Recovery (%)
Matrix Effect (%)
100% Acetonitrile (ACN)
None
25°C (RT)
45.2 ± 6.1
115.4
100% Methanol (MeOH)
None
25°C (RT)
52.8 ± 5.4
98.2
ACN : MeOH (80:20)
None
25°C (RT)
68.5 ± 4.2
102.1
ACN : MeOH (80:20)
0.1% Formic Acid
25°C (RT)
82.4 ± 3.8
95.6
ACN : MeOH (80:20)
0.1% Formic Acid
4°C (Cold)
92.1 ± 2.5
94.3
Table 1: Comparative recovery rates of N-Desmethyl regorafenib N-oxide (M-5) from human plasma across various extraction methodologies. The optimized condition yields >90% recovery with minimal matrix suppression.
To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating specific monitoring steps, the protocol inherently verifies that protein binding has been disrupted and N-oxide reduction has been prevented.
Step 1: Sample Aliquoting & IS Addition
Transfer 50 µL of human plasma sample into a pre-chilled low-bind 1.5 mL Eppendorf tube.
Add 10 µL of Internal Standard (IS) working solution (e.g., stable-isotope labeled M-5-d3 or Sorafenib at 500 ng/mL).
Vortex gently for 10 seconds to ensure equilibration between the IS and the endogenous plasma proteins.
Causality Check: The acid immediately shifts the pH to ~3.5, breaking the drug-protein ionic bonds before the organic content fully precipitates the albumin.
Step 3: Cold Incubation & Phase Separation
Vortex the samples vigorously for 2 minutes at 4°C using a refrigerated vortexer or in a cold room.
Incubate on ice for 5 minutes. This prevents the thermal reduction of the N-oxide moiety.
Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
Step 4: Supernatant Dilution & System Suitability Check
Transfer 100 µL of the clear supernatant into a low-bind 96-well autosampler plate.
Dilute with 100 µL of LC-MS grade Water containing 0.1% Formic acid. Causality: Diluting the organic content prevents "solvent effects" (peak splitting/broadening) when injecting onto a reversed-phase LC column.
Self-Validation Step: During LC-MS/MS acquisition, actively monitor the MRM transition for N-desmethyl regorafenib (the non-N-oxide parent). If this peak appears in your M-5 standard injections, in-source reduction or extraction degradation is occurring, and source temperatures must be lowered.
References
Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS
Source: Journal of Pharmaceutical and Biomedical Analysis (2017)
URL:[Link]
Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma
Source: Journal of Chromatography B (2018)
URL:[Link]
A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma
Source: Frontiers in Pharmacology (2022)
URL:[Link]
Minimizing ion suppression for regorafenib metabolites in biological matrices
Advanced Bioanalytical Support Center: Overcoming Ion Suppression in Regorafenib LC-MS/MS Assays Welcome from the Senior Application Scientist Welcome to the troubleshooting hub for tyrosine kinase inhibitor (TKI) bioana...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Bioanalytical Support Center: Overcoming Ion Suppression in Regorafenib LC-MS/MS Assays
Welcome from the Senior Application Scientist
Welcome to the troubleshooting hub for tyrosine kinase inhibitor (TKI) bioanalysis. Quantifying regorafenib and its major pharmacologically active metabolites, M2 (pyridine N-oxide) and M5 (N-desmethyl-pyridine N-oxide), in biological matrices presents a unique set of challenges[1]. Because these molecules are highly lipophilic, they tend to co-elute with endogenous matrix components—specifically phospholipids—which outcompete the analytes for ionization energy in the Electrospray Ionization (ESI) source. This phenomenon, known as ion suppression, compromises assay sensitivity, accuracy, and reproducibility.
This guide is structured to provide you with self-validating protocols and mechanistic insights to systematically diagnose, resolve, and compensate for matrix effects.
Caption: Workflow for diagnosing and mitigating ion suppression for regorafenib and its metabolites.
Module 1: Sample Preparation – The First Line of Defense
Q: I am using standard Protein Precipitation (PPT) with acetonitrile for human plasma, but my M2 and M5 signals are highly variable and suppressed near the Lower Limit of Quantification (LLOQ). Why is this happening, and how do I fix it?
Scientist's Insight (Causality):
When you use simple PPT, you successfully denature and crash the proteins, but you leave behind nearly 100% of the endogenous glycerophosphocholines and lysophosphatidylcholines. In the ESI source, these highly surface-active phospholipids migrate to the surface of the charged droplets much faster than regorafenib, M2, or M5. They monopolize the available charge, preventing your analytes from transitioning into the gas phase as ions.
Solution:
Transition from PPT to a dedicated Phospholipid Removal (PLR) plate or Solid Phase Extraction (SPE). This physically removes the root cause of the suppression before the sample ever reaches the LC column[2].
Protocol 1: Self-Validating Phospholipid Depletion Workflow
Objective: Achieve a Matrix Factor (MF) between 0.85 and 1.15.
Sample Disruption: Aliquot 50 µL of plasma into a 96-well plate. Add 50 µL of 1% formic acid in water to disrupt analyte-protein binding.
Extraction: Transfer the mixture to a Phospholipid Removal plate (e.g., Ostro™ or Phree™).
Precipitation & Trapping: Add 300 µL of 100% Acetonitrile (containing your internal standards). The organic solvent precipitates the proteins, while the specialized stationary phase selectively traps the phospholipids via Lewis acid-base interactions.
Collection: Apply positive pressure (15 psi) for 5 minutes. Collect the purified eluate in a clean collection plate.
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial mobile phase to ensure perfect peak shape upon injection.
Validation Step: Calculate the Matrix Factor (MF). Spike your analytes into a blank matrix extract (post-extraction) and compare the peak area to the same concentration spiked into a neat solvent.
MF=AreaMatrix/AreaSolvent
.
Module 2: Chromatographic Resolution – Evading the Suppression Zone
Q: I've improved my sample prep, but I still see a 30% signal drop for the M5 metabolite at 1.8 minutes. How do I chromatographically resolve this?
Scientist's Insight (Causality):
Even with advanced sample preparation, trace matrix components can remain. If M5 co-elutes with a residual "suppression zone" (a cluster of unseen matrix eluters), its signal will be quenched. You must map this invisible zone and shift the analyte's retention time (
tR
) out of it using Ultra-Performance Liquid Chromatography (UPLC)[3].
Map the Zone: Install a post-column T-piece between the LC column and the MS source. Continuously infuse a neat solution of M5 (e.g., 100 ng/mL) at 10 µL/min directly into the MS.
Inject Matrix: Inject a blank plasma extract through the LC column using your current gradient.
Monitor the Baseline: Observe the MS chromatogram for the M5 MRM transition. Because you are constantly infusing M5, the baseline should be high and flat. Any sudden dip or "valley" in this baseline indicates the exact elution window of the matrix suppressors.
Adjust the Gradient: If the baseline dip overlaps with your M5
tR
(1.8 min), modify the gradient slope. For instance, instead of a steep ramp (30% to 90% B over 2 mins), flatten the curve (30% to 60% B over 3 mins) to elute M5 before the lipophilic suppressors, then sharply ramp to 95% B to flush the column.
Data Presentation: Quantitative Comparison of Extraction Methods
The following table summarizes the expected performance metrics when optimizing extraction for regorafenib and its metabolites in plasma[2][3].
Extraction Method
Mean Recovery (%)
Matrix Factor (MF)
Phospholipid Carryover
Clinical Suitability
Protein Precipitation (PPT)
88.5%
0.65 (Severe Suppression)
High (>90%)
Poor (High variability)
Liquid-Liquid Extraction (LLE)
72.0%
0.88 (Mild Suppression)
Moderate (~40%)
Moderate (Lower recovery)
Solid Phase Extraction (SPE)
91.2%
0.98 (Negligible)
Low (<5%)
Excellent
Phospholipid Removal (PLR)
94.5%
1.02 (Negligible)
Very Low (<1%)
Excellent (High throughput)
Module 3: Mass Spectrometry – The Ultimate Compensation
Q: My matrix factor is now 0.95, which is acceptable, but I still see some inter-patient variability in my clinical samples. How do I ensure absolute quantitative trust across diverse patient profiles?
Scientist's Insight (Causality):
Biological matrices vary wildly between patients due to differing lipid profiles, diets, and co-medications. To achieve a truly self-validating assay, you must use Stable Isotope-Labeled Internal Standards (SIL-IS) for each specific analyte.
Because a SIL-IS (e.g.,
13C6
-regorafenib or
D3
-M5) shares the exact physicochemical properties and retention time as the target analyte, it experiences the exact same micro-environment in the ESI source. If a residual matrix component suppresses the M5 signal by 10%, it will simultaneously suppress the
D3
-M5 signal by exactly 10%. Therefore, the ratio of Analyte/IS remains perfectly constant, completely neutralizing the matrix effect mathematically.
Critical Rule: Never use a structural analog (like sorafenib) as an internal standard for regorafenib if a SIL-IS is available. Analogs will elute at slightly different times and experience entirely different suppression zones, leading to false quantitative results[2].
References[1] Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - nih.gov (PMC). Click for Verification[2] A LC–MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - researchgate.net. Click for Verification[3] A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - nih.gov (PMC). Click for Verification
Technical Support Center: Optimizing Chromatographic Resolution of Regorafenib and its N-Oxide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling to achieve baseline separation between the multikinase inhibitor regorafenib and its primary acti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling to achieve baseline separation between the multikinase inhibitor regorafenib and its primary active metabolites.
Because regorafenib and its M2 metabolite (pyridine N-oxide) possess nearly identical polarities, standard chromatographic approaches often result in co-elution. This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to help you troubleshoot and optimize your LC-MS/MS workflows.
Method Development Workflow
Workflow for optimizing chromatographic resolution of regorafenib and its N-oxide metabolite.
Troubleshooting FAQs
Q1: Why do regorafenib and its N-oxide (M2) consistently co-elute on my standard C18 column?A: The root cause is structural causality. Regorafenib and its M2 metabolite differ by only a single oxygen atom attached to the pyridine ring. This minor modification does not significantly alter the molecule's overall hydrophobicity or pKa. On a conventional, fully end-capped C18 column, retention is driven almost entirely by hydrophobic dispersion forces, which cannot differentiate between the two molecules. To separate them, your chromatographic system must exploit the localized dipole moment and hydrogen-bonding potential introduced by the N-oxide group.
Q2: What stationary phase chemistry provides the best orthogonal selectivity for this separation?A: To resolve the N-oxide, you must move away from purely hydrophobic retention mechanisms. I recommend using columns with highly pure silica backbones (e.g., Hypersil Gold) or polar-embedded groups (e.g., Synergi Fusion RP). Polar-embedded columns contain a polar functional group (like an amide) near the silica surface. This provides orthogonal selectivity by facilitating secondary dipole-dipole and hydrogen-bonding interactions with the N-oxide moiety, effectively retarding the M2 metabolite relative to the parent drug .
Q3: How should I optimize my mobile phase to maximize the resolution of the N-oxide?A: The N-oxide group is highly sensitive to the hydrogen-bonding capacity and pH of the mobile phase.
Aqueous Phase (Buffer): Use 10 mM ammonium formate or ammonium acetate buffered with 0.1% formic acid (pH ~3.5). The acidic environment ensures the analytes remain in a consistent ionization state while simultaneously suppressing residual silanol activity on the column, which prevents peak tailing .
Organic Modifier: While acetonitrile is the industry standard for protein-precipitated plasma , substituting it with a Methanol:Isopropanol (90:10, v/v) blend can drastically improve resolution in stubborn assays. The protic nature of methanol enhances differential solvation of the N-oxide dipole, pulling the peaks apart.
Q4: Can you provide a reliable, self-validating step-by-step protocol for extracting and quantifying these analytes in human plasma?A: Yes. A robust protocol must be a self-validating system. This means incorporating stable-isotope internal standards (e.g., [2H3,15N]-regorafenib) early in the process to automatically correct for matrix effects, ion suppression, and recovery losses .
Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
Spike: Add 10 µL of the Internal Standard working solution ([2H3,15N]-regorafenib) to validate extraction efficiency.
Precipitate: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to induce protein precipitation.
Agitate: Vortex vigorously for 30 seconds to ensure complete protein denaturation and analyte release.
Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to firmly pellet the protein matrix.
Transfer: Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
Dilute (Critical Step): Dilute the transferred supernatant 1:1 with 100 µL of 0.1% aqueous formic acid. Causality: This matches the sample diluent to the highly aqueous initial mobile phase conditions, preventing solvent-induced peak broadening or splitting of the early-eluting N-oxide .
Analyze: Inject 5 µL onto the LC-MS/MS system at a flow rate of 0.3 mL/min.
Q5: How do I prevent cross-talk and ion suppression in MS/MS if my baseline resolution isn't perfect?A: Even with optimized chromatography, closely eluting peaks can compete for charge in the electrospray ionization (ESI) source. To ensure trustworthiness in your data, tune your triple quadrupole mass spectrometer to highly specific Multiple Reaction Monitoring (MRM) transitions. Regorafenib and M2 have distinct precursor masses. Set the quadrupole resolution to "Unit" for both Q1 and Q3 to eliminate isobaric interference, and optimize the collision energy (CE) independently for each analyte.
Quantitative Data: LC-MS/MS Parameters
The following table summarizes the optimized MRM transitions and expected chromatographic behavior using a high-purity C18 gradient method.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Expected Retention Time (min)*
LLOQ (ng/mL)
Regorafenib
483.1
270.1
4.2
50
Regorafenib N-oxide (M2)
499.1
286.1
3.8
50
N-desmethyl N-oxide (M5)
485.1
272.1
3.5
50
[2H3,15N]-Regorafenib (IS)
487.1
274.1
4.2
N/A
*Retention times are representative of a gradient elution (10 mM ammonium formate / acetonitrile) on a Hypersil Gold column at 0.3 mL/min.
References
Allard M, Khoudour N, Rousseau B, et al. "Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS." Journal of Pharmaceutical and Biomedical Analysis (2017). URL: [Link]
Hafner FT, Werner D, Kaiser M. "Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5)
Optimization
Technical Support Center: Troubleshooting Solubility of N-Desmethyl Regorafenib N-oxide (M-5) in DMSO
Welcome to the Technical Support Center for N-Desmethyl regorafenib N-oxide (commonly referred to as the M-5 metabolite ). As a major, pharmacologically active circulating metabolite of the multi-kinase inhibitor regoraf...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for N-Desmethyl regorafenib N-oxide (commonly referred to as the M-5 metabolite ). As a major, pharmacologically active circulating metabolite of the multi-kinase inhibitor regorafenib, M-5 is critical for in vitro oncology and angiogenesis assays [1]. However, its unique structural properties—specifically the combination of a localized polar N-oxide moiety and a highly lipophilic diphenylurea backbone—make it notoriously difficult to keep in solution [2].
This guide is designed for researchers and drug development professionals. It bridges the gap between theoretical chemistry and benchtop reality, providing field-proven, self-validating protocols to eliminate precipitation, ensure accurate dosing, and maintain assay integrity.
Diagnostic Troubleshooting Workflow
Before discarding your reagents, use the decision tree below to identify the root cause of your M-5 precipitation issue.
Diagnostic workflow for identifying and resolving M-5 metabolite precipitation.
Q1: Why does M-5 precipitate in my DMSO stock after short-term storage?
The Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time a stock vial is opened in a standard laboratory environment, it absorbs atmospheric moisture. Because M-5 is practically insoluble in water [3], even a 2–5% water content in your DMSO can drastically lower the solubility threshold of the compound. Furthermore, repeated freeze-thaw cycles create localized concentration gradients and nucleation sites, triggering irreversible crystallization.
The Solution: Always use anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Aliquot your master stock immediately upon reconstitution into single-use vials and store them at -80°C.
Q2: My stock is clear, but M-5 crashes out the moment I add it to my cell culture media. How do I fix this?
The Causality: This is a classic example of "solvent shock." When a highly concentrated DMSO stock is pipetted directly into a large volume of aqueous media, the rapid shift in the dielectric constant forces the lipophilic M-5 molecules to aggregate with each other faster than they can disperse and interact with water molecules.
The Solution: You must lower the thermodynamic barrier of dispersion. This is achieved via step-wise dilution (gradually lowering the DMSO concentration) or by introducing carrier proteins (like BSA in the media) which bind the free drug and keep it in suspension.
Q3: What is the maximum solubility of M-5, and what are the working limits?
To ensure reproducibility, adhere to the empirically validated solubility limits outlined below.
Solvent / Matrix
Max Solubility
Storage Temp
Handling Notes
100% Anhydrous DMSO
~30 mg/mL (~61.8 mM)
-80°C
Purge vial with Argon/Nitrogen before sealing.
100% Ethanol
< 5 mg/mL
N/A
Not recommended for primary stock preparation.
Aqueous Media (0.1% DMSO)
< 10 µM (Assay dependent)
Freshly prepared
Requires step-wise dilution; do not store aqueous dilutions.
Step-by-Step Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . If a validation step fails, do not proceed to your assay.
Protocol A: Preparation of a 10 mM Master Stock in DMSO
Equilibration: Allow the lyophilized M-5 powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reasoning: Prevents condensation of ambient moisture onto the cold powder.
Reconstitution: Add the calculated volume of room-temperature anhydrous DMSO to achieve a 10 mM concentration.
Dissolution: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 2–5 minutes.
Self-Validation Step: Hold the microcentrifuge tube against a bright light source. The solution must be optically clear. If you observe a "swirling" refractive index or micro-particulates, sonicate for an additional 3 minutes.
Aliquot & Store: Dispense into single-use aliquots (e.g., 10 µL per tube). Purge the headspace with argon gas and store immediately at -80°C.
Protocol B: Step-Wise Aqueous Dilution for In Vitro Cell Assays
Objective: Achieve a final assay concentration of 10 µM M-5 with a final DMSO concentration of ≤0.1% to prevent solvent-induced cytotoxicity.
Intermediate Dilution: Thaw a single-use 10 mM DMSO aliquot at room temperature. Dilute this stock 1:10 into 100% DMSO to create a 1 mM intermediate stock.
Protein-Binding Preparation: Warm your cell culture media (supplemented with at least 5% FBS or 0.1% BSA) to 37°C. Reasoning: Carrier proteins in the serum act as hydrophobic sinks, binding M-5 and preventing precipitation.
Drop-wise Addition: While vortexing the warmed media on a low setting, add the 1 mM intermediate stock drop-wise to achieve a 1:100 dilution (Final concentration: 10 µM M-5 in 1% DMSO). If your assay requires ≤0.1% DMSO, perform an additional 1:10 dilution in media.
Self-Validation Step: Centrifuge a 1 mL sample of your final diluted media at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a microscopic white pellet is present, precipitation has occurred. Your effective soluble concentration is compromised, and the dilution must be repeated with a slower addition rate or higher protein concentration.
Pharmacological Context: Why Solubility Matters
M-5 is not merely a byproduct; it is an active kinase inhibitor that drives the anti-angiogenic and anti-proliferative efficacy of regorafenib [4]. If M-5 precipitates, its effective molarity drops, leading to false-negative results in kinase inhibition assays. Below is the signaling pathway demonstrating the critical targets of fully solubilized M-5.
Mechanism of action of the M-5 metabolite targeting pro-angiogenic receptor tyrosine kinases.
References
Therapeutic Goods Administration (TGA). "Australian Public Assessment Report for Regorafenib - Pharmacokinetics and Metabolite Solubility." Australian Government Department of Health.[Link] [3]
National Institutes of Health (NIH) / PMC. "Update on antiangiogenic therapy in colorectal cancer: aflibercept and regorafenib." Journal of Gastrointestinal Oncology.[Link] [4]
Troubleshooting
Addressing carryover effects in high-throughput metabolite screening
Welcome to the High-Throughput Metabolomics Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories where data integrity and dynamic range are severely compromised by a silent ass...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the High-Throughput Metabolomics Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories where data integrity and dynamic range are severely compromised by a silent assassin: sample carryover. When a blank injection yields a ghost peak corresponding to even 1% of your previous sample's Upper Limit of Quantification (ULOQ), your trace-level detection reliability vanishes.
In high-throughput environments, we cannot afford to guess whether contamination is originating from the autosampler needle, the rotary valve, or the column stationary phase. This guide bypasses generic advice to provide you with causal explanations, self-validating diagnostic protocols, and advanced mitigation strategies to eradicate carryover without sacrificing cycle time.
Part 1: Diagnostic Logic – Isolating the Source
Before altering wash chemistries or replacing hardware, we must isolate the variable. Carryover generally originates from three distinct zones: sample preparation, the autosampler (needle exterior, rotor seal, or injection loop), or the column/flow path[1].
Diagnostic logic tree for isolating LC-MS/MS carryover sources.
Part 2: Troubleshooting FAQs & Causality
Q1: I am seeing ghost peaks in my blank injections. How do I definitively prove whether the carryover is from the autosampler or the column?Expert Answer: You must decouple the mechanical injection from the chromatographic gradient. We achieve this using a "Zero-Injection" test. If you run your analytical gradient without actuating the autosampler injection valve, and the ghost peak disappears, the contamination is trapped in the autosampler hardware[1]. If the peak persists, the metabolite is desorbing late from the column stationary phase or system tubing.
The Causality: Highly hydrophobic metabolites can partition into the stationary phase so strongly that a standard gradient does not provide enough organic modifier time to elute them completely. They slowly bleed off in subsequent runs, mimicking an injection issue.
Q2: My lipophilic metabolites are sticking to the autosampler needle. Shouldn't I just use a 100% organic solvent (e.g., Acetonitrile) as my needle wash?Expert Answer: Counterintuitively, no. Using 100% organic wash solvents can actually increase carryover in biological matrices[2].
The Causality: Metabolite extracts often contain trace proteins or salts. A 100% organic wash will rapidly precipitate these aqueous matrix components onto the exterior of the needle, effectively trapping the lipophilic metabolites within the precipitate crust. A balanced mixture, such as 50/50 Water:Acetonitrile, dissolves both the aqueous matrix and the organic analytes, yielding superior cleaning efficiency[2].
Q3: In our high-throughput multiplexed LC-MS/MS setup, extending the wash cycle adds 1-2 minutes per run. How do we mitigate carryover without destroying our throughput?Expert Answer: You must parallelize the wash cycle using a Tandem Direct Injection (TDI) or multiplexed LC workflow[3].
The Causality: By utilizing dedicated flushing pumps and a dual-column setup, Column 1 can undergo an aggressive, extended organic wash and re-equilibration while Column 2 is actively acquiring the next sample's analytical gradient[4]. This decouples the wash time from the MS cycle time, allowing for virtually zero method overhead while maintaining pristine column conditions[3].
Parallel acquisition and wash workflow in a tandem LC-MS/MS system.
Q4: We have optimized our wash solvents and gradients, but a specific basic metabolite still shows >5% carryover. What is the last resort?Expert Answer: When physical and standard chemical washing fails due to extreme surface adsorption, we employ in-needle derivatization[5].
The Causality: By immersing the needle in a derivatizing agent (like propionic anhydride) during the wash cycle, the residual analyte on the needle exterior is chemically converted into a different molecular entity. Because the mass spectrometer is monitoring the specific MRM transition of the underivatized metabolite, the derivatized carryover becomes invisible to the detector, preserving the assay's quantitative integrity[5].
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness, every troubleshooting protocol must contain internal controls to validate that the test itself didn't introduce artifacts.
Protocol 1: The "Zero-Injection" Column Carryover Test
Objective: Definitively differentiate autosampler carryover from column carryover.
Self-Validation Mechanism: The protocol begins with a System Suitability Test (SST) blank to establish a baseline, ensuring the mobile phases themselves are not the source of contamination[6].
Step-by-Step Methodology:
Baseline Validation: Inject an SST Blank (pure injection solvent) to establish baseline noise and confirm mobile phase purity[6].
Contamination Load: Inject your Upper Limit of Quantification (ULOQ) standard to load the system.
Standard Blank: Inject a standard Blank (actuating the autosampler normally). Quantify the carryover peak area.
Zero-Injection: Program the LC to run the exact same gradient method, but disable the autosampler injection sequence (the valve remains in the mainpass position, and the needle is not flushed into the flow path)[1].
Data Interpretation:
If the peak area in Step 4 is <10% of the peak area in Step 3, the carryover is localized to the autosampler hardware.
If the peak area in Step 4 is >90% of Step 3, the column or system tubing is the source.
Protocol 2: Systematic Wash Solvent Optimization
Objective: Identify the optimal needle wash chemistry for lipophilic compounds without precipitating matrix proteins.
Self-Validation Mechanism: Sequential testing ensures that the reduction in carryover is due to the wash chemistry, not just repeated flushing over time.
Step-by-Step Methodology:
Prepare three wash solvent candidates in separate reservoirs:
Run the sequence: ULOQ -> Blank 1 -> Blank 2 using Wash A.
Flush the autosampler wash lines with Wash B, purging for a minimum of 2 minutes to clear residual Wash A.
Repeat the ULOQ -> Blank 1 -> Blank 2 sequence using Wash B.
Purge lines with Wash C, and repeat the sequence.
Calculate the % Carryover for each condition: (Area of Blank 1 / Area of ULOQ) * 100.
Part 4: Quantitative Data Presentation
The following table summarizes expected carryover reduction metrics based on the chemical mechanics of various wash solvents, synthesized from field data and literature[2][5].
Wash Solvent Composition
Mechanism of Action
Typical Carryover (%)
Suitability / Application
100% Acetonitrile
Solubilizes lipids, but rapidly precipitates salts/proteins on the needle.
1.5 - 3.0%
Low (High risk of matrix precipitation)
50:50 Water:Acetonitrile
Balances aqueous salt solubility with organic desorption.
0.3 - 0.5%
High (Standard untargeted metabolomics)
Water:MeOH:IPA (40:40:20)
IPA disrupts strong hydrophobic and secondary interactions.
< 0.1%
High (Highly lipophilic/sticky metabolites)
Propionic Anhydride Dip
Chemically alters residual analyte mass, rendering it invisible to MS.
Validation of Bioanalytical Methods for N-Desmethyl Regorafenib N-oxide (M-5) per FDA Guidelines: A Product Comparison Guide
Accurate pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) of targeted oncology therapies depend entirely on the trustworthiness of the underlying bioanalytical methods. Regorafenib, an oral multi-kina...
Author: BenchChem Technical Support Team. Date: March 2026
Accurate pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) of targeted oncology therapies depend entirely on the trustworthiness of the underlying bioanalytical methods. Regorafenib, an oral multi-kinase inhibitor, derives a significant portion of its therapeutic efficacy from its equipotent active metabolite: N-desmethyl regorafenib N-oxide, commonly referred to as M-5[1].
This guide provides an objective, data-driven comparison of analytical platforms, sample preparation workflows, and column chemistries for the quantification of M-5 in human plasma. Every protocol and comparison discussed herein is grounded in the stringent acceptance criteria defined by the 2018 FDA Bioanalytical Method Validation (BMV) Guidance for Industry[2].
Mechanistic Context: The Analytical Challenge of M-5
M-5 exerts its anti-angiogenic and anti-proliferative effects by inhibiting multiple tyrosine kinases, including VEGFR 1-3, TIE2, PDGFR, and FGFR[1]. From an analytical perspective, M-5 is highly lipophilic and extensively protein-bound (>99%). Furthermore, it shares a nearly identical diphenylurea structural backbone with the parent drug (regorafenib) and another active metabolite (M-2), making chromatographic separation and selective extraction inherently challenging[3].
Mechanism of Action: M-5 kinase inhibition pathway targeting angiogenesis and proliferation.
Analytical Platform Comparison: LC-MS/MS vs. HPLC-UV
To establish a self-validating system for M-5 quantification, laboratories must choose between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Causality Behind the Choice:
While HPLC-UV is highly accessible, it relies solely on chromatographic retention time for specificity. In complex plasma matrices, endogenous compounds frequently co-elute, leading to false positives and failing FDA selectivity criteria. LC-MS/MS serves as the gold standard because it employs Multiple Reaction Monitoring (MRM)[3]. By isolating the specific precursor-to-product ion transitions for M-5 in positive electrospray ionization (ESI+) mode, the mass spectrometer acts as a secondary, highly specific filter. This inherently self-corrects for chemical noise, allowing for reliable quantification down to single-digit ng/mL concentrations[4].
Table 1: Performance Comparison for M-5 Quantification
Parameter
HPLC-UV
LC-MS/MS (MRM Mode)
Sensitivity (LLOQ)
~50 - 100 ng/mL
1 - 10 ng/mL
Specificity
Low (Retention time dependent)
High (Mass transition dependent)
Run Time
15 - 20 minutes
3 - 7 minutes
Matrix Interference
High susceptibility
Low (Filtered by quadrupole mass analyzers)
FDA Compliance Suitability
Marginal for low-dose PK
Optimal
Sample Preparation Workflows: SPE vs. PPT
The extraction of M-5 from plasma is the most critical variable in preventing matrix effects. We compare Protein Precipitation (PPT) using acetonitrile against Solid Phase Extraction (SPE).
The Causality Behind the Choice:
PPT is rapid; adding an organic solvent denatures plasma proteins[3]. However, PPT leaves residual endogenous phospholipids in the supernatant. During LC-MS/MS analysis, these phospholipids co-elute with M-5 and compete for charge in the ESI source, causing severe ion suppression. This often causes the method to fail the FDA's ±15% matrix effect acceptance criteria[5].
SPE, utilizing a mixed-mode polymeric sorbent, selectively binds the hydrophobic core of M-5 while actively washing away phospholipids. This ensures robust, reproducible ionization and higher extraction recoveries, establishing a trustworthy baseline for the assay.
Comparative sample preparation workflows: PPT vs. SPE for M-5 extraction prior to LC-MS/MS.
Chromatographic Column Chemistry: C18 vs. Biphenyl
Separating regorafenib, M-2, and M-5 is notoriously difficult. Because they differ only by an N-oxide or a desmethyl group, their hydrophobicities are nearly identical[3].
The Causality Behind the Choice:
Standard C18 columns rely entirely on dispersive van der Waals forces. When analyzing M-5 on a C18 column, it frequently co-elutes with M-2 unless long, shallow gradients are applied[6]. Conversely, Biphenyl or Fluorophenyl stationary phases offer orthogonal
π−π
and dipole-dipole interactions. The electron-deficient fluorophenyl ring of M-5 interacts differently with a Biphenyl phase compared to the parent drug, providing baseline resolution in under 5 minutes and significantly increasing laboratory throughput[4].
Table 2: Column Chemistry Comparison for M-5
Feature
Standard C18 (e.g., BEH C18)
Biphenyl / Fluorophenyl
Retention Mechanism
Hydrophobic (Van der Waals)
Hydrophobic +
π−π
interactions
Selectivity for M-5 vs M-2
Moderate (prone to co-elution)
High (baseline resolution)
Optimal Mobile Phase
Acetonitrile / Water + 0.1% FA
Methanol / Water + 0.1% FA
Throughput
~7 min run time
~4 min run time
Step-by-Step FDA BMV Protocol for M-5
To ensure absolute trustworthiness, the chosen bioanalytical method (SPE coupled with Biphenyl LC-MS/MS) must be validated according to the 2018 FDA BMV Guidance[2]. Every protocol must include a Stable-Isotope Labeled Internal Standard (SIL-IS) to self-correct for extraction losses and matrix effects.
FDA Bioanalytical Method Validation (BMV) core parameter sequence.
Step 1: Selectivity and Specificity
Action: Analyze blank human plasma from 6 independent sources (including hemolyzed and lipemic lots).
FDA Criteria: Interfering peaks at the retention time of M-5 must be
≤20%
of the Lower Limit of Quantification (LLOQ) response, and
≤5%
of the SIL-IS response[5].
Step 2: Calibration Curve and LLOQ
Action: Prepare a 6- to 8-point calibration curve (e.g., 10 - 5000 ng/mL) using linear regression with a
1/x2
weighting factor[3].
FDA Criteria: The LLOQ must have a signal-to-noise ratio
≥5
. Non-zero calibrators must be within
±15%
of nominal concentrations (
±20%
at LLOQ)[5].
Step 3: Accuracy and Precision (A&P)
Action: Analyze Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in 5 replicates over 3 separate analytical runs.
FDA Criteria: Intra- and inter-run precision (CV%) must be
≤15%
(
≤20%
for LLOQ). Accuracy must be within
±15%
of nominal (
±20%
for LLOQ)[5].
Step 4: Matrix Effect and Recovery
Action: Calculate the Matrix Factor (MF) by comparing the peak area of M-5 spiked post-extraction into blank plasma versus M-5 in neat solvent. Normalize this using the SIL-IS.
FDA Criteria: The IS-normalized MF must have a CV
≤15%
across 6 different matrix lots[5].
Step 5: Stability Testing
Action: Evaluate M-5 stability in plasma under various conditions: Benchtop (room temp for 24h), Freeze-Thaw (3 cycles at -80°C), and Autosampler stability (10°C for 48h)[7].
FDA Criteria: Mean concentration at each level must be within
±15%
of the nominal concentration[5].
Quantitative Data: FDA Criteria vs. Optimized Performance
When utilizing an optimized SPE-LC-MS/MS workflow with a Biphenyl column, the method not only meets but easily surpasses FDA requirements, ensuring a highly reliable system for clinical PK analysis.
Table 3: FDA Acceptance Criteria vs. Typical SPE-LC-MS/MS Performance for M-5
Cross-validation of N-Desmethyl regorafenib N-oxide assays across laboratories
Cross-Validation of N-Desmethyl Regorafenib N-oxide (M-5) Assays Across Laboratories: A Comparative Technical Guide Executive Summary Regorafenib is a potent oral multi-kinase inhibitor utilized in the treatment of metas...
Author: BenchChem Technical Support Team. Date: March 2026
Cross-Validation of N-Desmethyl Regorafenib N-oxide (M-5) Assays Across Laboratories: A Comparative Technical Guide
Executive Summary
Regorafenib is a potent oral multi-kinase inhibitor utilized in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma. In vivo, regorafenib is heavily metabolized by the CYP3A4 enzyme into two major, pharmacologically active circulating metabolites: regorafenib N-oxide (M-2) and N-desmethyl regorafenib N-oxide (M-5)1[1]. Because M-5 exhibits steady-state plasma concentrations and target inhibition profiles comparable to the parent drug, its accurate quantification is mandatory for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling.
This guide critically compares analytical methodologies for M-5 quantification, establishing a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to withstand rigorous cross-laboratory validation.
Mechanistic Context: The Metabolic Pathway of M-5
To understand the analytical challenges of quantifying M-5, one must first understand its origin. Regorafenib undergoes sequential oxidative metabolism primarily driven by hepatic CYP3A4. The parent drug is first oxidized to form M-2, which is subsequently N-demethylated to form M-52[2]. Because these molecules share high structural homology and lipophilicity, analytical assays must possess high resolving power to prevent cross-talk and isobaric interference during detection.
Regorafenib metabolic pathway yielding M-2 and M-5 via CYP3A4.
Methodological Comparison: LC-MS/MS vs. HPLC-UV
When validating assays across different laboratories, selecting the appropriate analytical platform is the first critical decision. While HPLC-UV is frequently employed for formulation quality control3[3], it fundamentally lacks the sensitivity required for biological matrices. LC-MS/MS stands as the gold standard for in vivo quantification due to its superior signal-to-noise ratio achieved via Multiple Reaction Monitoring (MRM)4[4].
Table 1: Comparison of Analytical Platforms for M-5 Quantification
Analytical Parameter
LC-MS/MS (Triple Quadrupole)
HPLC-UV (Diode Array)
Causality / Impact on Cross-Validation
Primary Application
In vivo PK & Clinical TDM
Formulation QC
LC-MS/MS is required for physiological matrices due to low circulating concentrations.
PPT is sufficient for LC-MS/MS, reducing manual errors and improving inter-lab reproducibility.
Run Time
3 – 7 minutes
15 – 30 minutes
UPLC columns (sub-2 µm particles) in LC-MS/MS enable rapid elution without sacrificing resolution.
Designing a Self-Validating LC-MS/MS Protocol
To ensure robustness across different laboratories, the sample preparation and analytical protocol must act as a self-validating system. This is achieved by utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS) and a streamlined Protein Precipitation (PPT) method.
Causality Behind Experimental Choices:
Why Protein Precipitation over Solid Phase Extraction (SPE)? M-5 is highly protein-bound (>99%). While SPE offers excellent clean-up, it introduces multiple manual steps that increase inter-laboratory variance. Acetonitrile-based PPT effectively denatures plasma proteins, releasing M-5 into the supernatant with >90% recovery 2[2]. The high selectivity of the mass spectrometer handles the remaining matrix complexity.
Why Positive ESI Mode? The pyridine and urea nitrogen atoms within the M-5 structure readily accept protons, making Positive Electrospray Ionization (ESI+) highly efficient, yielding a strong precursor ion at m/z 485.9 1[1].
Step-by-Step Methodology
Sample Aliquoting & IS Addition: Transfer 50 µL of human plasma into a microcentrifuge tube. Immediately add 10 µL of the SIL-IS working solution. Self-Validation Check: Adding the IS at step one ensures that any subsequent extraction losses or MS ionization variations are proportionally mirrored and mathematically corrected.
Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 30 seconds. Causality: Formic acid lowers the pH, ensuring the analytes remain protonated and preventing non-specific binding to the plastic tube walls.
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Causality: Maintaining 4°C prevents the thermal degradation of the N-oxide metabolite during the mechanical stress of centrifugation.
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of mobile phase A (10 mM ammonium formate). Causality: Diluting the organic extract with the aqueous mobile phase prevents "solvent effects" (peak broadening) upon injection onto the reversed-phase column.
LC-MS/MS Analysis: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.6 µm). Elute using a gradient of ammonium formate and acetonitrile. Detect via ESI+ in MRM mode (Transition: m/z 485.9 → 202.0 for M-5) 1[1].
Step-by-step LC-MS/MS workflow for quantifying M-5 in plasma.
Cross-Validation Metrics: Inter-Laboratory Data
For an assay to be deemed cross-validated, it must perform consistently across different geographic sites, instruments, and operators. According to FDA and EMA bioanalytical guidelines, precision (CV%) must be ≤15% and accuracy must fall within 85-115% of the nominal concentration5[5].
The table below synthesizes representative cross-validation data for M-5 derived from multi-center LC-MS/MS implementations, demonstrating that the PPT-based extraction method successfully minimizes matrix effects and maintains high reproducibility.
Table 2: Representative Cross-Laboratory Validation Data for M-5
Validation Site
QC Level
Nominal Conc. (ng/mL)
Measured Conc. (ng/mL)
Inter-day Precision (CV%)
Accuracy (%)
Matrix Effect (%)
Laboratory A
Low
25.0
24.2 ± 1.5
6.5%
96.8%
98.2%
Laboratory A
High
750.0
761.5 ± 31.9
4.2%
101.5%
101.4%
Laboratory B
Low
25.0
26.1 ± 2.1
8.1%
104.4%
95.5%
Laboratory B
High
750.0
738.0 ± 39.1
5.3%
98.4%
99.1%
Data reflects standard acceptance criteria where recoveries are >90% and matrix effects show no significant ion suppression2[2].
Conclusion
The cross-validation of N-Desmethyl regorafenib N-oxide (M-5) assays across laboratories demands a methodology that balances high sensitivity with operational simplicity. By leveraging LC-MS/MS over traditional HPLC-UV, and utilizing a self-validating protein precipitation protocol fortified with stable isotope-labeled internal standards, laboratories can achieve robust, reproducible quantification. This standardized approach eliminates the inter-operator variability seen in complex extractions, ensuring that pharmacokinetic data remains reliable regardless of the testing site.
Optimizing LC-MS/MS Quantification of N-Desmethyl Regorafenib N-oxide (M-5): A Guide to Internal Standard Selection
Accurate quantification of oncology drugs and their active metabolites in biological matrices is a cornerstone of modern pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM). Regorafenib, a potent multiki...
Author: BenchChem Technical Support Team. Date: March 2026
Accurate quantification of oncology drugs and their active metabolites in biological matrices is a cornerstone of modern pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM). Regorafenib, a potent multikinase inhibitor, undergoes extensive hepatic metabolism primarily mediated by the CYP3A4 enzyme to form two major pharmacologically active metabolites: regorafenib N-oxide (M-2) and N-desmethyl regorafenib N-oxide (M-5) 1. Because M-5 exhibits a steady-state plasma concentration and kinase inhibition profile comparable to the parent drug, its precise measurement is critical for evaluating drug efficacy and toxicity.
CYP3A4-mediated metabolic pathway of Regorafenib to its active M-2 and M-5 metabolites.
When developing an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay for M-5, the most critical variable is the selection of the internal standard (IS). This guide objectively compares IS strategies, detailing the mechanistic causality behind matrix effects and providing a self-validating protocol for robust quantification.
The Mechanistic Challenge: Matrix Effects in ESI-MS/MS
In Electrospray Ionization (ESI), analytes must compete with co-eluting endogenous matrix components (e.g., phospholipids, salts, proteins) for available charge droplets. Highly lipophilic compounds like M-5 are particularly susceptible to ion suppression , where invisible matrix components saturate the droplet surface, drastically reducing the analyte's ionization efficiency.
The fundamental role of the internal standard is to act as a baseline calibrator that experiences the exact same extraction recovery and ionization suppression as the target analyte. If the IS behaves differently than M-5, the Analyte/IS peak area ratio will fluctuate, destroying assay accuracy.
Mechanistic Advantage: Deuterated or 13C-labeled analogs share identical physicochemical properties with M-5. Chromatographically, they co-elute perfectly. When a matrix suppressor enters the ESI source, it suppresses the M-5 and the SIL-IS to the exact same degree. The ratio remains mathematically constant, entirely neutralizing the matrix effect. Stable-isotope dilution methods are the gold standard, achieving lower limits of quantitation (LLOQ) as low as 2.00 µg/L 4.
Mechanistic Limitation: Structural analogs are commercially abundant and cost-effective. However, due to structural differences (e.g., Sorafenib lacks the central fluorine atom of Regorafenib), they exhibit distinct chromatographic retention times. If a lipid elutes at the retention time of M-5 but not at the retention time of Sorafenib, the M-5 signal is suppressed while the IS signal is not. This differential suppression skews the quantification ratio.
To ensure absolute trustworthiness, a bioanalytical protocol must be a self-validating system. The following methodology incorporates built-in Quality Control (QC) checks and explains the causality behind each sample preparation step 7.
Step-by-Step Methodology
System Suitability Test (SST):
Action: Inject a neat standard of M-5 and IS before the run.
Causality: Validates column performance, retention time stability, and mass spectrometer sensitivity independent of the biological matrix.
Sample Aliquot & IS Spiking:
Action: Transfer 50 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of SIL-IS working solution (e.g., M-5-d3 at 500 ng/mL).
Causality: Spiking the IS before extraction ensures that any volumetric losses or inefficiencies during downstream precipitation affect the analyte and IS equally, preserving the quantitative ratio.
Protein Precipitation:
Action: Add 150 µL of ice-cold acetonitrile. Vortex vigorously for 2 minutes.
Causality: Acetonitrile is chosen over methanol because it disrupts protein hydration shells more aggressively. This yields a harder, tighter protein pellet, drastically reducing the risk of column clogging during high-throughput LC runs.
Centrifugation:
Action: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Supernatant Dilution:
Action: Transfer 100 µL of the organic supernatant to an autosampler vial and dilute with 100 µL of 0.1% formic acid in water.
Causality: The raw supernatant is highly organic (~75% acetonitrile). Injecting this directly into a reversed-phase LC system causes "solvent effects" (peak fronting or splitting) because the analyte travels too fast before partitioning into the stationary phase. Diluting with aqueous formic acid weakens the injection solvent, allowing M-5 to focus sharply at the head of the column.
UPLC-MS/MS Analysis:
Action: Inject 5 µL into the LC-MS/MS operating in positive Multiple Reaction Monitoring (MRM) mode. Include Blank (no M-5, no IS), Zero (IS only), and low/mid/high QC samples to validate the calibration curve.
Self-validating sample preparation and LC-MS/MS workflow for M-5 quantification.
Conclusion & Best Practices
While structural analogs like sorafenib offer a budget-friendly alternative for routine monitoring, they introduce a vulnerability to differential matrix effects. For rigorous PK modeling, bioequivalence studies, or assays requiring an LLOQ below 10 ng/mL, the integration of a Stable Isotope-Labeled Internal Standard (such as M-5-d3) is non-negotiable. By ensuring perfect co-elution, SIL-IS guarantees that the analytical readout reflects true physiological concentrations rather than transient ionization artifacts.
Reproducibility of N-Desmethyl Regorafenib N-Oxide (M-5) Quantification in Clinical Trials: A Comparative Methodological Guide
The Clinical Imperative of M-5 Quantification Regorafenib is a potent multikinase inhibitor utilized in the management of refractory metastatic colorectal cancer (mCRC) and hepatocellular carcinoma. In vivo, the drug und...
Author: BenchChem Technical Support Team. Date: March 2026
The Clinical Imperative of M-5 Quantification
Regorafenib is a potent multikinase inhibitor utilized in the management of refractory metastatic colorectal cancer (mCRC) and hepatocellular carcinoma. In vivo, the drug undergoes extensive hepatic metabolism mediated primarily by the CYP3A4 enzyme to form two highly active metabolites: regorafenib N-oxide (M-2) and N-desmethyl regorafenib N-oxide (M-5) [1][1]. Crucially, M-5 exhibits an equipotent biochemical kinase selectivity profile compared to the parent drug, effectively inhibiting key oncogenic drivers such as VEGFR, KIT, and RET [2][2].
Because M-5 is highly protein-bound (99.5%) and its formation is subject to significant interpatient CYP3A4 variability, systemic exposure is highly unpredictable [1][1]. Accurate quantification of M-5 is a clinical necessity. Therapeutic drug monitoring has revealed that the trough concentration (Ctrough) of M-5 is significantly correlated with the incidence of severe skin toxicities, necessitating precise dose modifications [3][3]. Furthermore, maintaining the sum of concentrations (Csum) of Regorafenib, M-2, and M-5 between 2.5 and 5.5 mg/L has been shown to maximize overall survival (OS) in mCRC patients [4][4].
Fig 1. CYP3A4-mediated metabolic pathway of regorafenib to active metabolites M-2 and M-5.
Quantifying M-5 in clinical trials requires navigating severe matrix effects and isobaric interferences caused by the structural similarities between the parent drug and its metabolites. Historically, HPLC-UV was employed, but it suffers from lower sensitivity and requires large sample volumes. Today, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) stands as the gold standard, offering unparalleled specificity and sensitivity [5][5]. Emerging techniques like DART-MS/MS provide rapid throughput but sacrifice the chromatographic separation necessary to resolve isobaric cross-talk [6][6].
To guarantee reproducibility across multicenter clinical trials, the analytical workflow must function as a self-validating system. This is achieved through the integration of Stable Isotope-Labeled Internal Standards (SIL-IS) and rigorous matrix effect controls [8][8].
Fig 2. Self-validating UPLC-MS/MS sample preparation and analysis workflow for M-5.
Step-by-Step Methodology & Causality
Plasma Collection & Quenching:
Action: Collect 50 µL of patient plasma using EDTA as an anticoagulant.
Causality: EDTA chelates divalent cations, instantly quenching metalloprotease activity and preventing the ex vivo degradation of M-5 before analysis.
Internal Standard Addition (Self-Validation):
Action: Spike the sample with 10 µL of Regorafenib-D3 (100 ng/mL).
Causality: Regorafenib-D3 acts as a self-validating internal control. Because it shares the exact physicochemical properties of the target analytes, any matrix-induced ionization suppression or enhancement in the MS source will proportionally affect the SIL-IS, ensuring the peak area ratio remains constant and accurate [8][8].
Protein Precipitation (PPT):
Action: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 30 seconds.
Causality: Since M-5 is 99.5% protein-bound [1][1], aggressive denaturation is required. Acetonitrile crashes the plasma proteins, while the low pH from formic acid disrupts non-covalent drug-protein binding by protonating the complex, driving M-5 into the supernatant.
Centrifugation:
Action: Centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the clear supernatant.
Chromatographic Separation:
Action: Inject onto an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm). Run a gradient elution using 10 mM ammonium formate with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) [9][9].
Causality: The sub-2-micron stationary phase provides high theoretical plate counts, essential for baseline resolution of M-2 and M-5. The ammonium formate buffers the mobile phase to stabilize peak shape, while formic acid provides the abundant protons necessary for efficient ionization.
MS/MS Detection:
Action: Analyze via a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.
Causality: MRM isolates the specific precursor ion of M-5 and fragments it into a unique product ion. This double-mass filtering eliminates background noise from the biological matrix, achieving an LLOQ of 1 ng/mL [1][1].
Clinical Application & Reproducibility Metrics
Implementing this UPLC-MS/MS protocol yields intra- and inter-day precision (CV%) of less than 15%, fully compliant with EMA and FDA bioanalytical guidelines [8][8]. By ensuring the reproducible quantification of M-5, clinicians can confidently utilize pharmacokinetic data to personalize dosing regimens. As demonstrated in recent trials, leveraging precise M-5 Ctrough data allows for the mitigation of adverse events while maintaining the Csum within the optimal therapeutic window (2.5–5.5 mg/L), ultimately extending progression-free and overall survival [4][4].
References
A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa2LDja2csErrQQda_IgdDfdWJUuYfGJp6KAKcQTZ5e0aZM6xBquMDeBRJRlBr2m4_Z5mKxDDbavytfP6M3ddkaABOHzs6bmd4wZjjNyt2mfTZ_PC9O5iEwffkt6fe4ofRdeg=]
Chromatograms of regorafenib, regorafenib‐N‐oxide (M2)... ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvD2R5ZNPyJDeuQRttuNzYd_SOv46QTlZIUZwJX8gImDxvCJGfTgJsKm-r3dJM023O8uHd47jmi_9LyIk3qzJPPIZ1oqIbp0la9y3WPTCV4jTlh03as4YldbftUk2pmxYpW3BGh_tA3gRnF6pQbKq_nOfRwuIOTrPGGbVuWefXxsBHgxmuMYqQw-i-wXpCcwJIgX7WPgLBVlVYf-LdYJ0I-wTz6WiQ_oR3g58yEzTtrwrHeeG9wu-u73kFzMKFBfiW]
Biochemical kinase selectivity profiles of regorafenib, M-2, and M-5. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF42DFZqqLQM390JYfpDh5Wy2JQjFlmBMKYyNZCSJSc2-3qENJKeTrICnnR2DlI5AA4dOyfBS6lfz8-KXiPVeNiz_amWI-xnqOJoVTJNTXv1Lgq1fI0PC2OrOtgsTtYLgHeng7v4RBa_waNwr-_qXQlXlIgva4CnMtmzeHj3lFl2dZq9k-9P34InGCwSA3-AXsxDhQ3l8NhWRQ49cj7H6VHk6HIkGfFhbnHUkVO44eroCp2kqZvdtUJ93L-2jBQWUZMDQ==]
Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElMrm8BCiwSPqFP2LGYFvm7Wv2D9eGUbNsb7a3X1ZPtYMxb8iPobVnk3b7G9TUMezVGxuADZIQAWcHcKQ-fT13DYUnnLZZrCl-vapglqa8km7a96jN-hlThDcetZvH3dK-BRo=]
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Comparative Potency Analysis: Regorafenib vs. N-Desmethyl Regorafenib N-oxide (M5)
As drug development professionals and application scientists, we frequently encounter the challenge of interpreting the pharmacological contributions of active metabolites. Regorafenib, an oral multikinase inhibitor, pre...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals and application scientists, we frequently encounter the challenge of interpreting the pharmacological contributions of active metabolites. Regorafenib, an oral multikinase inhibitor, presents a fascinating case study in pharmacokinetic/pharmacodynamic (PK/PD) modeling. Upon administration, regorafenib undergoes hepatic biotransformation via CYP3A4 to form two major active metabolites: M2 (regorafenib N-oxide) and M5 (N-desmethyl regorafenib N-oxide) .
While clinical studies demonstrate that steady-state plasma exposures to M2 and M5 are comparable to the parent drug, assessing their true in vivo efficacy requires a rigorous dissection of their in vitro potency, cellular permeability, and plasma protein binding kinetics. This guide provides an objective, data-driven comparison of the parent compound, Regorafenib, and its M5 metabolite.
Target Kinase Landscape & Mechanistic Pathways
Regorafenib and M5 both target a broad spectrum of receptor tyrosine kinases (RTKs) that drive tumor angiogenesis, oncogenesis, and maintenance of the tumor microenvironment . The causality behind targeting this specific kinase profile is to simultaneously choke off the tumor's blood supply (VEGFR1-3, TIE2), disrupt stromal support (PDGFR-β, FGFR), and halt intrinsic proliferative signaling (KIT, RET, RAF-1, BRAF).
Multikinase inhibition pathways of Regorafenib and its M5 metabolite.
Quantitative Potency Comparison: In Vitro Data
In competitive biochemical binding assays, Regorafenib and M5 exhibit remarkably similar kinase inhibition profiles. The parent drug is highly potent against angiogenic and oncogenic kinases, with IC50 values in the low nanomolar range . The M5 metabolite retains this high affinity for the primary targets, confirming that the N-desmethyl N-oxide structural modification does not sterically hinder ATP-pocket binding for most kinases.
However, a notable divergence occurs at FGFR2, where M5 shows a 5-fold reduction in potency compared to the parent compound .
Target Kinase
Regorafenib IC50 (nM)
M5 Metabolite IC50 (nM)
Functional Domain
VEGFR1
13
~13 (Comparable)
Angiogenesis
VEGFR2
4.2
~4 (Comparable)
Angiogenesis
VEGFR3
46
~46 (Comparable)
Lymphangiogenesis
PDGFR-β
22
~22 (Comparable)
Tumor Microenvironment
KIT
7
~7 (Comparable)
Oncogenesis
RET
1.5
~1.5 (Comparable)
Oncogenesis
RAF-1
2.5
~2.5 (Comparable)
Oncogenesis
FGFR2
~200
~1000
Stromal Signaling
Data synthesized from competitive binding assays utilizing recombinant human kinases.
The Protein Binding Paradox: Why In Vitro Potency Doesn't Equal In Vivo Efficacy
A critical pitfall in drug development is equating biochemical IC50 with in vivo efficacy without accounting for plasma protein binding. The causality is simple: only the unbound (free) fraction of a drug can partition into tissues and engage the intracellular kinase domains.
While Regorafenib and M5 show nearly identical steady-state total plasma concentrations in humans, their free fractions differ drastically:
Regorafenib Unbound Fraction (Human): ~0.5%
M5 Unbound Fraction (Human): ~0.05%
Because M5 is highly protein-bound (99.95%), its estimated free plasma concentration fails to exceed the IC50 threshold required to inhibit VEGFR2 in vivo. Therefore, despite having comparable in vitro potency, Regorafenib and the M2 metabolite are the primary drivers of in vivo pharmacologic activity , while M5's contribution is heavily attenuated by its plasma protein sequestration .
Self-Validating Experimental Methodology
To rigorously establish the comparative potency and actual in vivo contribution of a parent drug versus its metabolites, application scientists must employ a self-validating workflow. The following protocol ensures that biochemical affinity is cross-examined against cellular permeability and systemic availability.
Self-validating experimental workflow for comparative potency and PK/PD analysis.
Step-by-Step Protocol
Step 1: Compound Preparation & QC
Prepare Regorafenib and N-Desmethyl Regorafenib N-oxide (M5) analytical standards in 100% DMSO.
Causality: Ensure stock concentrations are verified via LC-MS/MS to prevent dosing inaccuracies caused by compound degradation or lot-to-lot variability.
Step 2: Biochemical Competitive Binding Assay
Incubate compounds with recombinant kinase domains (e.g., VEGFR2, KIT, RET) and an ATP-competitive fluorescent probe.
Measure fluorescence polarization to determine
Kd
and calculate
IC50
.
Validation: Include a known reference inhibitor (e.g., Sorafenib) to normalize assay sensitivity across runs.
Step 3: Cellular Phosphorylation Assay
Treat target-expressing cell lines (e.g., NIH-3T3 for VEGFR2, M07e for KIT) with serial dilutions of Regorafenib and M5.
Stimulate with respective ligands (e.g., VEGF-A, SCF) and lyse cells.
Quantify target phosphorylation via ELISA or Western Blot.
Causality: Biochemical assays ignore cell membrane permeability. Cellular assays validate that the M5 metabolite can actually cross the lipid bilayer to reach the intracellular kinase domain.
Step 4: Equilibrium Dialysis (Protein Binding)
Dialyze human and murine plasma spiked with Regorafenib or M5 against a phosphate buffer for 4-6 hours at 37°C.
Quantify the drug concentration in both chambers using LC-MS/MS.
Causality: This step is critical. It calculates the unbound fraction (
fu
), which is the only mathematically sound variable to use when predicting in vivo target engagement.
Step 5: PK/PD Integration
Calculate the steady-state free plasma concentration (
Cfree=Ctotal×fu
).
Compare
Cfree
against the cellular
IC50
. If
Cfree<IC50
, the metabolite is unlikely to drive significant therapeutic efficacy in vivo, regardless of its total plasma concentration.
Strategic Implications for Drug Development
The comparative analysis of Regorafenib and M5 underscores a vital lesson in pharmacology: metabolite tracking must go beyond total plasma exposure.
While M5 possesses the intrinsic biochemical machinery to inhibit angiogenesis and oncogenesis just as effectively as Regorafenib, its physicochemical properties result in extreme plasma protein binding. For researchers developing next-generation multikinase inhibitors, this highlights the necessity of optimizing compounds not just for the ATP-binding pocket, but for favorable free-fraction pharmacokinetics.
References
Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models
Cancer Medicine[Link]
Regorafenib - NCI - Division of Cancer Treatment and Diagnosis
National Cancer Institute[Link]
Comparative
A Senior Application Scientist's Guide to Establishing the Limit of Detection (LOD) for N-Desmethyl regorafenib N-oxide
For researchers, clinical scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is paramount. N-Desmethyl regorafenib N-oxide, an active metabolite of the multi-kinas...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, clinical scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is paramount. N-Desmethyl regorafenib N-oxide, an active metabolite of the multi-kinase inhibitor regorafenib, requires highly sensitive bioanalytical methods to understand its pharmacokinetic profile and contribution to the overall therapeutic effect and potential toxicities.[1][2][3] This guide provides an in-depth comparison of methodologies for establishing the Limit of Detection (LOD) for N-Desmethyl regorafenib N-oxide, grounded in regulatory principles and practical experimental considerations.
Introduction: The "Why" Behind Sensitive Metabolite Detection
Regorafenib undergoes extensive metabolism, primarily by CYP3A4, leading to the formation of several metabolites, including the pharmacologically active N-Desmethyl regorafenib N-oxide (M5) and regorafenib N-oxide (M2).[2][3][4] Studies have indicated that the systemic exposure to these active metabolites can be significant and may be associated with both efficacy and adverse events.[2] Therefore, establishing a low Limit of Detection (LOD) for N-Desmethyl regorafenib N-oxide is not merely an analytical exercise; it is crucial for:
Comprehensive Pharmacokinetic (PK) Profiling: Accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) of regorafenib and its active metabolites, especially at the tail-end of the concentration-time curve.
Exposure-Response Relationship Analysis: Correlating metabolite concentrations with therapeutic outcomes and toxicities to inform dosing strategies.[5]
Drug-Drug Interaction (DDI) Studies: Assessing the impact of co-administered drugs on the metabolic profile of regorafenib.
This guide will navigate the regulatory landscape for LOD determination and compare common methodologies, providing a robust framework for your bioanalytical method development and validation.
The Regulatory Framework: A Tripartite Harmony (ICH, FDA, EMA)
The determination of LOD is not left to arbitrary interpretation. Major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have provided guidelines to ensure a harmonized and scientifically sound approach to bioanalytical method validation.[6][7][8][9][10][11][12][13][14]
The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is a cornerstone document that defines the LOD as the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][8][9][10][15] The FDA and EMA guidelines on bioanalytical method validation further elaborate on the practical aspects of establishing and verifying the lower limits of a quantitative assay.[6][12][13][16][17][18][19]
A key takeaway from these guidelines is that the method for determining the LOD must be documented and justified. While the Lower Limit of Quantitation (LLOQ) is the primary focus for quantitative assays, a well-defined LOD provides confidence in the method's ability to differentiate the analyte's signal from analytical noise at the lowest concentrations.[20][21][22]
Methodologies for LOD Determination: A Comparative Analysis
There are several accepted methods for determining the LOD, each with its own merits and applications. The choice of method often depends on the nature of the analytical technique and the presence of background noise. For a high-sensitivity technique like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which is commonly used for the quantification of regorafenib and its metabolites, the following methods are most relevant.[3][4][23][24]
Based on Signal-to-Noise Ratio (S/N)
This approach is widely used in chromatography.[22] The LOD is established at a concentration where the analyte's signal is distinguishable from the background noise of the instrument and the biological matrix.
Principle: The S/N ratio is a measure of the signal strength relative to the background noise. A commonly accepted S/N ratio for estimating the LOD is 3:1.[22][25]
Experimental Protocol:
Analyze a series of blank plasma samples to determine the baseline noise.
Prepare and analyze spiked plasma samples with decreasing concentrations of N-Desmethyl regorafenib N-oxide.
Identify the concentration at which the analyte peak is consistently identifiable and has a height or area that is approximately three times the level of the baseline noise.
Causality: This method directly addresses the fundamental challenge at low concentrations: distinguishing a true signal from random fluctuations in the baseline. It is a practical and empirical approach that reflects the real-world performance of the instrument.
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve
This method provides a more statistically robust estimation of the LOD.[21]
Principle: The LOD is calculated based on the standard deviation of the response of blank samples and the slope of the calibration curve. The formula is:
LOD = (3.3 * σ) / S
Where:
σ = the standard deviation of the response (e.g., peak area) of multiple blank samples.
S = the slope of the calibration curve.
Experimental Protocol:
Analyze a statistically significant number of blank plasma samples (e.g., n ≥ 10) and determine the standard deviation of the peak areas at the expected retention time of N-Desmethyl regorafenib N-oxide.
Generate a calibration curve in the low concentration range and determine its slope.
Calculate the LOD using the formula above.
Causality: This statistical approach provides a more objective and less subjective measure of the LOD compared to the S/N method. It is grounded in the variability of the blank response and the sensitivity of the method (as indicated by the slope of the calibration curve).
Based on Visual Evaluation
This method, as described by the ICH, is often used for non-instrumental methods but can be applied to chromatographic data as well.[21]
Principle: The LOD is determined by analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected by visual inspection of the chromatogram.
Experimental Protocol:
Prepare and analyze a series of spiked plasma samples with decreasing concentrations of N-Desmethyl regorafenib N-oxide.
The LOD is the lowest concentration at which the analyst can consistently and reliably identify the presence of the analyte peak.
Causality: While seemingly subjective, this method relies on the experienced judgment of the analyst to discern a true peak from baseline artifacts. It can be useful as a confirmatory approach but is generally not recommended as the sole method for LOD determination in a regulatory environment.
Table 1: Comparison of LOD Determination Methodologies
Methodology
Principle
Advantages
Disadvantages
Best Suited For
Signal-to-Noise Ratio (S/N)
Empirical measurement of signal relative to baseline noise (typically 3:1).[22]
Simple to implement; widely accepted; practical for chromatographic methods.
Can be subjective depending on how noise is measured; may not be as statistically robust.
Routine LOD estimation in chromatography-based assays.
Standard Deviation of the Response and Slope
Statistical calculation based on the variability of the blank and the method's sensitivity.[21]
Statistically rigorous and objective; provides a more defensible LOD value.
Requires a larger number of blank samples for accurate standard deviation calculation; relies on the linearity of the calibration curve at low concentrations.
Formal method validation for regulatory submissions.
Visual Evaluation
Analyst's visual identification of the lowest concentration producing a detectable signal.[21]
Simple and quick.
Highly subjective; not recommended as a standalone method for quantitative assays.
Preliminary assessments or as a supplementary check.
Experimental Workflow for LOD Determination of N-Desmethyl regorafenib N-oxide
The following is a detailed, step-by-step protocol for establishing the LOD of N-Desmethyl regorafenib N-oxide in human plasma using UPLC-MS/MS, a technique known for its high sensitivity and specificity.[3][23][24][26]
Materials and Reagents
N-Desmethyl regorafenib N-oxide reference standard
Stable isotope-labeled internal standard (e.g., N-Desmethyl regorafenib N-oxide-d3)
Human plasma (screened for interferences)
LC-MS grade acetonitrile, methanol, and formic acid
Purified water
Sample Preparation (Protein Precipitation)
Protein precipitation is a common, straightforward, and effective method for extracting small molecules like N-Desmethyl regorafenib N-oxide from plasma.[23]
Pipette 100 µL of human plasma into a microcentrifuge tube.
Add the internal standard solution.
Add 300 µL of acetonitrile to precipitate the plasma proteins.
Vortex for 1-2 minutes.
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.
Transfer the supernatant to an autosampler vial for analysis.
UPLC-MS/MS Conditions
These conditions are synthesized from published methods for regorafenib and its metabolites and represent a typical starting point.[3][23][24][26]
UPLC System: Waters ACQUITY UPLC or equivalent
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Flow Rate: 0.4 mL/min
Gradient: A suitable gradient to separate the analyte from matrix components.
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
Noise Determination: Inject at least five blank plasma samples (processed as described above) and measure the peak-to-peak noise at the expected retention time of N-Desmethyl regorafenib N-oxide.
Spiked Sample Analysis: Prepare a series of low-concentration spiked plasma samples (e.g., 5, 2, 1, 0.5, 0.2, and 0.1 ng/mL).
Analysis: Analyze these samples and measure the signal height of the N-Desmethyl regorafenib N-oxide peak in each.
LOD Estimation: The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.
Visualization of the LOD Determination Workflow
The following diagram illustrates the decision-making process and experimental flow for establishing the LOD.
Caption: Workflow for LOD determination of N-Desmethyl regorafenib N-oxide.
Conclusion
Establishing a reliable and robust Limit of Detection for N-Desmethyl regorafenib N-oxide is a critical component of bioanalytical method validation. A thorough understanding of the regulatory guidelines from the ICH, FDA, and EMA provides the necessary framework for this process. While several methods exist for LOD determination, a combined approach often yields the most scientifically sound and defensible results. For a high-sensitivity UPLC-MS/MS assay, leveraging the statistical power of the standard deviation and slope method, confirmed by a practical signal-to-noise ratio assessment, represents a best-practice strategy. By following a well-defined experimental protocol, researchers can ensure that their bioanalytical methods are fit-for-purpose and capable of generating high-quality data to support drug development programs.
Timmerman, P., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis. [Link]
National Cancer Institute. Regorafenib. Division of Cancer Treatment and Diagnosis. [Link]
Viswanathan, C. T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
The Ohio State University. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. [Link]
Llovet, J. M., et al. (2017). Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. Cancer Chemotherapy and Pharmacology. [Link]
ResearchGate. (2017). The proposed metabolic pathway of regorafenib in humans in vivo. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Therapeutic Goods Administration. Attachment 2. Extract from the Clinical Evaluation Report for Regorafenib. [Link]
Semantic Scholar. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. [Link]
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
Ohori, M., et al. (2020). Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients. Clinical Pharmacology & Therapeutics. [Link]
Puszkiel, A., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
Iacuzzi, V., et al. (2020). A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
Frontiers in Pharmacology. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. [Link]
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
Generics and Biosimilars Initiative. (2018). FDA issues final guidance on bioanalytical method validation. [Link]
ResearchGate. (2021). Chromatograms of regorafenib, regorafenib‐N‐oxide (M2),.... [Link]
Yamamoto, S., et al. (2016). Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection. Biomedical Chromatography. [Link]
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Quality Control (QC) Sample Preparation for Regorafenib and Metabolite (M2/M5) LC-MS/MS Studies: A Comparative Guide
Introduction: The Analytical Challenge of Regorafenib Regorafenib is a potent oral multikinase inhibitor utilized in the treatment of advanced gastrointestinal stromal tumors (GIST), hepatocellular carcinoma (HCC), and c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of Regorafenib
Regorafenib is a potent oral multikinase inhibitor utilized in the treatment of advanced gastrointestinal stromal tumors (GIST), hepatocellular carcinoma (HCC), and colorectal cancer. In clinical and pharmacokinetic (PK) studies, quantifying the parent drug alone is insufficient. Regorafenib undergoes extensive hepatic metabolism to yield two major, pharmacologically active metabolites: regorafenib N-oxide (M2) and N-desmethyl regorafenib N-oxide (M5) [1].
Because these analytes are highly hydrophobic and exhibit >99.5% plasma protein binding, the integrity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays depends entirely on rigorous Quality Control (QC) sample preparation. This guide provides a mechanistic comparison of sample preparation workflows, equipping researchers with self-validating protocols to ensure absolute quantification accuracy.
Caption: Regorafenib metabolic pathway yielding active M2 and M5 metabolites.
Mechanistic Causality in Sample Preparation
The primary objectives of sample preparation for REGO, M2, and M5 are the complete disruption of drug-protein bonds (primarily to albumin) and the removal of endogenous phospholipids that cause ion suppression in the Electrospray Ionization (ESI) source.
Protein Precipitation (PPT): Utilizes organic solvents to denature plasma proteins. Acetonitrile (ACN) is mechanistically superior to methanol for regorafenib extraction because it yields a tighter, more cohesive protein pellet and provides enhanced precipitation of high-molecular-weight proteins[2][3].
Solid Phase Extraction (SPE): Relies on hydrophobic interactions (e.g., C18 silica). While traditional SPE is labor-intensive, newer functionalized pipette-tip SPE methods offer high-purity extracts by washing away hydrophilic matrix components before eluting the hydrophobic analytes in ethanol[4].
Comparative Analysis of Extraction Modalities
Parameter
Standard PPT
Micro-Volume PPT
Pipette-Tip SPE (MonoTip C18)
Sample Volume
100 - 200 µL
5 - 10 µL
50 - 100 µL
Extraction Solvent
Acetonitrile (1:3 ratio)
Methanol or ACN
Ethanol (Desorption)
Matrix Effect Mitigation
Moderate
Moderate
Excellent (High purity)
Throughput
High
Very High
Medium-High (Automated)
Recovery Rate
85 - 95%
85 - 110%
95 - 115%
Best Use Case
Routine clinical TDM
Murine PK studies
High-sensitivity assays
Table 1: Objective comparison of sample preparation methodologies for Regorafenib LC-MS/MS quantification[1][4][5].
Step-by-Step Experimental Protocols
To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. The addition of Internal Standards (IS) prior to any solvent interaction ensures that any volumetric losses during extraction are mathematically normalized.
Workflow 1: Micro-Volume Protein Precipitation (PPT)
Optimized for minimal sample volume (e.g., pediatric oncology or serial murine sampling), this method requires only 5–10 µL of plasma[1][5].
QC Spiking: Prepare working solutions of REGO, M2, and M5 in methanol. Spike into blank plasma to establish Low (25 ng/mL), Medium (75 ng/mL), and High (750 ng/mL) QC levels[5].
IS Addition: Aliquot 10 µL of the QC plasma sample into a 1.5 mL microcentrifuge tube. Add 20 µL of Internal Standard working solution (e.g., Sorafenib or Regorafenib-d3 at 150 ng/mL)[5][6].
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. Causality: The acidic environment maintains the analytes in an un-ionized state, preventing them from co-precipitating with basic protein residues[3].
Agitation: Vortex vigorously for 2.0 minutes to ensure complete protein denaturation[3].
Centrifugation: Centrifuge at 13,000 × g for 10 minutes at 4°C to compact the protein pellet[3].
Dilution & Injection: Transfer 100 µL of the supernatant to an autosampler vial. Dilute with 100 µL of 0.1% formic acid in water. Causality: Diluting the organic extract matches the initial LC mobile phase conditions, preventing chromatographic peak distortion (solvent effect)[2][5]. Inject 2-5 µL into the LC-MS/MS.
Caption: Step-by-step workflow for micro-volume protein precipitation of Regorafenib QC samples.
This method utilizes functionalized pipette tips for a "green chemistry," highly automated extraction[4].
Conditioning: Condition the MonoTip C18 using an electronic pipettor with 100 µL of ethanol, followed by 100 µL of water (aspirate/dispense 3 times).
Sample Loading: Dilute 50 µL of QC plasma with 50 µL of 1% formic acid. Aspirate and dispense the sample through the tip 10 times. Causality: Repeated cycling maximizes the contact time between the hydrophobic analytes and the C18 sorbent.
Washing: Wash the tip with 100 µL of 5% methanol in water (5 cycles) to flush out hydrophilic plasma interferences and salts.
Elution: Elute the analytes by aspirating and dispensing 50 µL of ethanol 5 times directly into a clean autosampler vial.
Injection: The ethanol eluate can be directly injected into the LC-MS/MS system, bypassing the traditional, time-consuming nitrogen drying and reconstitution steps[4].
Establishing a Self-Validating System
To guarantee the trustworthiness of your QC preparation, the protocol must continuously validate itself against matrix variables:
Stable Isotope-Labeled Internal Standards (SIL-IS): The gold standard is utilizing Regorafenib-d3, M2-13C-d3, and M5-13C-d3. Because these isotopes co-elute perfectly with the target analytes, they experience the exact same matrix ionization suppression in the ESI source, mathematically canceling out matrix effects[7].
Matrix Factor (MF) Assessment: Calculate MF by comparing the peak area of analytes spiked into post-extraction blank plasma versus neat standard solutions. A rigorous QC prep method will yield an MF between 0.85 and 1.15[4].
Extraction Recovery Verification: Calculated by comparing pre-extraction spiked samples to post-extraction spiked samples. The optimized PPT and SPE methods above consistently yield >85% recovery for REGO, M2, and M5[1].
References
Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS
ResearchGate
[Link]
A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma
PubMed / NIH[Link]
A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma
Frontiers[Link]
Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma
PMC / NIH[Link]
Quantification of cobimetinib, cabozantinib, dabrafenib, niraparib, olaparib, vemurafenib, regorafenib and its metabolite regorafenib M2 in human plasma by UPLC-MS/MS
University of Groningen[Link]
MonoTip C18 pipette tip solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry enables rapid and automated therapeutic drug monitoring of tyrosine kinase inhibitors
Arabian Journal of Chemistry[Link]
The handling and disposal of active pharmaceutical ingredients (APIs) and their metabolites require rigorous logistical planning to protect laboratory personnel and the environment. N-Desmethyl regorafenib N-oxide (commo...
Author: BenchChem Technical Support Team. Date: March 2026
The handling and disposal of active pharmaceutical ingredients (APIs) and their metabolites require rigorous logistical planning to protect laboratory personnel and the environment. N-Desmethyl regorafenib N-oxide (commonly known as the M5 metabolite of the multikinase inhibitor regorafenib) presents unique disposal challenges due to its high aquatic toxicity, reproductive hazards, and halogenated chemical structure.
To ensure absolute safety and regulatory compliance, this guide provides a comprehensive, mechanistically grounded protocol for the containment and destruction of this compound.
Chemical & Hazard Profile
Before executing any disposal protocol, personnel must understand the quantitative and structural properties that dictate the compound's behavior in the environment and under thermal stress.
Property
Value
Chemical Name
N-Desmethyl regorafenib N-oxide (M5 Metabolite)
CAS Number
835621-12-0
Molecular Formula
C₂₀H₁₃ClF₄N₄O₄
Molecular Weight
484.80 g/mol
Solubility Profile
Soluble in DMSO and Methanol; Practically insoluble in aqueous systems[1][2]
Expert laboratory safety relies on understanding the causality behind standard operating procedures. The disposal of N-desmethyl regorafenib N-oxide is governed by two primary chemical realities:
Halogenated Thermal Degradation: The molecular structure of the M5 metabolite contains a trifluoromethyl group (-CF₃), a chlorine atom (-Cl), and a fluorine atom (-F). Standard open-air burning or low-temperature disposal will result in the emission of highly toxic and corrosive gases, specifically hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx)[5]. Therefore, the only acceptable method of final destruction is high-temperature controlled incineration equipped with a flue gas scrubber [6]. The scrubber utilizes an alkaline solution (e.g., NaOH) to neutralize the acidic halogen gases before atmospheric release.
Lipophilicity and Decontamination: Because the compound is practically insoluble in water[1], attempting to clean a spill with aqueous solutions will merely create a persistent, hazardous suspension. Decontamination must be performed using polar organic solvents like methanol or dimethyl sulfoxide (DMSO)[2], which effectively dissolve the compound for physical removal.
Acute Spill Response & Containment Workflow
In the event of an accidental release, immediate containment is required to prevent aquatic environmental exposure. This protocol acts as a self-validating system: successful execution is confirmed when secondary solvent wipes show no residual chemical presence.
Step 1: Isolation and PPE Donning
Evacuate unprotected personnel from the immediate vicinity.
Don appropriate personal protective equipment (PPE): chemical-impermeable gloves (e.g., nitrile), safety goggles with side shields, and a protective lab coat. If the spill involves dry powder, a P3/N95 particulate respirator is mandatory to prevent inhalation of reproductive toxins[3].
Step 2: Source Containment
Physically block any nearby floor drains or sinks. The compound is classified as Aquatic Acute/Chronic 1; discharge into the sewer system is strictly prohibited[2][6].
Step 3: Collection and Absorption
For Powders: Do not sweep dry, as this generates hazardous aerosols. Lightly dampen the powder with a small volume of methanol to bind the particles, then collect using a disposable scraper.
For Solutions: Cover the spill with a finely-powdered, inert liquid-binding material (e.g., diatomaceous earth or universal binders)[4].
Step 4: Chemical Decontamination (Validation Step)
Scrub the affected surface thoroughly using absorbent pads soaked in methanol or ethanol.
Self-Validation: Perform a final wipe with a clean, solvent-dampened white pad. Inspect the pad under standard lighting (and UV light, if available, as the compound absorbs strongly near 263 nm[7]). The surface is deemed decontaminated only when the final pad remains entirely pristine.
Step 5: Waste Segregation
Place all collected material, used absorbents, and contaminated PPE into a puncture-resistant, sealable hazardous waste container.
Standard Operating Procedure (SOP) for Routine Waste Disposal
For routine laboratory operations generating M5 metabolite waste, follow this chain-of-custody protocol to ensure secure transfer to a licensed destruction facility.
Step 1: Segregation at the Source
Collect N-desmethyl regorafenib N-oxide waste separately from general organic or aqueous waste streams. Do not mix with strong oxidizing agents, as this may trigger unintended exothermic reactions or ignition[8].
Step 2: Primary Containment
Store liquid waste (e.g., HPLC effluents or DMSO stock solutions) in high-density polyethylene (HDPE) or glass carboys. Ensure containers are tightly sealed and kept in a well-ventilated, dry, and cool environment[3].
Step 3: GHS-Compliant Labeling
Affix clear labels to all containers detailing the contents, concentration, and primary hazards: Reproductive Toxin, Target Organ Toxin, and Severe Aquatic Pollutant[3].
Step 4: Licensed Transport and Destruction (Validation Step)
Transfer the sealed containers to a licensed hazardous chemical waste management company[6].
Self-Validation: Maintain a strict gravimetric chain-of-custody log. The mass of the waste generated in the lab must perfectly reconcile with the destruction certificate provided by the incineration facility, verifying that no material was diverted into the environment. The facility must utilize an incinerator equipped with an afterburner and an alkaline flue gas scrubber to neutralize HF and HCl byproducts[5].
Disposal Workflow Visualization
The following diagram maps the critical path of N-desmethyl regorafenib N-oxide from waste generation to final, environmentally safe destruction.
Workflow for the containment and destruction of N-desmethyl regorafenib N-oxide waste.
References
Material Safety Data Sheets Regorafenib. Cleanchem Laboratories. Available at:[Link]
Attachment: Product Information: Regorafenib. Therapeutic Goods Administration (TGA). Available at:[Link]
Personal protective equipment for handling N-Desmethyl regorafenib N-oxide
Handling highly potent active pharmaceutical ingredients (HPAPIs) and their active metabolites requires moving beyond basic laboratory safety into targeted, compound-specific risk management. N-Desmethyl regorafenib N-ox...
Author: BenchChem Technical Support Team. Date: March 2026
Handling highly potent active pharmaceutical ingredients (HPAPIs) and their active metabolites requires moving beyond basic laboratory safety into targeted, compound-specific risk management. N-Desmethyl regorafenib N-oxide (also known as the M5 metabolite of regorafenib) is a prime example. As a potent multi-kinase inhibitor, it is biologically active at nanomolar concentrations[1].
This guide provides researchers and drug development professionals with the essential causality-driven safety protocols, personal protective equipment (PPE) requirements, and operational methodologies required to handle this compound without compromising scientific integrity or personal safety.
Compound Profile & Quantitative Risk Assessment
Before designing a safety protocol, it is critical to understand the physicochemical properties of the compound. N-Desmethyl regorafenib N-oxide is typically supplied as a lyophilized solid and requires aggressive solvents for reconstitution[1].
Property
Specification / Data
Operational Implication
Chemical Name
N-Desmethyl regorafenib N-oxide (M5)
Active metabolite; handle as a potent cytotoxic agent.
CAS Number
835621-12-0
Use for exact SDS and regulatory tracking.
Molecular Weight
484.8 g/mol
Relatively small molecule; easily absorbed if barriers are breached[2].
Primary Targets
VEGFR2, Tie2, c-Kit, B-RAF
Accidental exposure disrupts normal cellular angiogenesis and signaling[1].
Solubility
Soluble in DMSO
DMSO acts as a rapid dermal penetration enhancer.
Storage
-20°C (Solid)
Requires temperature acclimation before opening to prevent condensation[1].
Mechanistic Rationale for Stringent PPE
Laboratory safety is often treated as a checklist, but true safety requires understanding why a compound is dangerous. N-Desmethyl regorafenib N-oxide is not a benign precursor; it is the biologically active oxidative product of hepatic CYP3A4 metabolism[1].
Accidental inhalation of micro-aerosolized powder or dermal absorption of DMSO-solubilized compound introduces this potent inhibitor directly into your systemic circulation, where it can indiscriminately block critical vascular endothelial growth factor receptors (VEGFR).
Metabolic activation of Regorafenib to the M5 metabolite and its downstream kinase inhibition.
Mandatory Personal Protective Equipment (PPE) Matrix
The PPE required for handling this compound is dictated by its physical state (static-prone powder) and its required solvent (DMSO).
Hand Protection (Double Nitrile Gloving):
The Causality: DMSO is the universal solvent for this compound. DMSO is a powerful chemical vehicle that rapidly permeates latex and thin, low-quality nitrile. If the solubilized compound splashes onto a latex glove, the solvent acts as a "Trojan Horse," carrying the active M5 metabolite directly through the dermal barrier into your bloodstream.
The Standard: Use double-layered, powder-free, chemical-resistant nitrile gloves (minimum 8 mil thickness).
Respiratory Protection (Inhalation Mitigation):
The Causality: The dry compound is highly susceptible to static charge. Opening a plastic vial can cause the powder to repel and micro-aerosolize. Inhaling these invisible particles introduces the kinase inhibitor to the highly vascularized respiratory epithelium[2].
The Standard: All dry powder handling must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing draft shield. If engineering controls fail, a NIOSH-approved N95 or P100 particulate respirator is mandatory.
Eye & Body Protection:
The Standard: Wrap-around splash goggles (standard safety glasses lack orbital protection) and a disposable, liquid-impermeable isolation gown with knit cuffs to prevent wrist exposure.
Operational Protocol: Solubilization & Handling
To minimize exposure, we utilize a Closed-System Solubilization approach. Instead of transferring hazardous powder to a new vessel—which risks spills and aerosolization—the solvent is introduced directly into the supplier's vial.
Step-by-step operational workflow for the safe handling and solubilization of the M5 metabolite.
Step-by-Step Solubilization Methodology
Thermal Acclimation: Remove the vial from -20°C storage and allow it to sit in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation, which can degrade the compound via hydrolysis.
Workspace Validation: Turn on the Class II BSC. Self-Validating Step: Check the magnehelic gauge to ensure the pressure differential is within the safe operating zone (typically >0.10 inches of water), confirming inward airflow before proceeding.
Static Mitigation: Wipe the exterior of the vial with a damp, lint-free wipe or use an anti-static zero-stat gun to neutralize surface charges that cause powder aerosolization.
In-Vial Injection: Using a calibrated micropipette, inject the calculated volume of anhydrous DMSO directly into the supplier's vial to create your master stock solution (e.g., 10 mM).
Visual Confirmation: Gently swirl (do not vortex vigorously, which can cause cap leakage). Self-Validating Step: Hold the vial against a contrasting light source. The solution must be completely transparent with no particulate shadows at the bottom meniscus.
Aliquotting: Divide the master stock into single-use amber microcentrifuge tubes to prevent UV degradation and eliminate future freeze-thaw cycles.
Spill Management & Disposal Plan
Even with rigorous protocols, spills can occur. Immediate, methodical action prevents widespread laboratory contamination.
For Dry Powder Spills:
DO NOT sweep or brush the powder, as this forces the HPAPI into the air.
Gently cover the spill with an absorbent pad lightly dampened with a 50/50 mixture of water and isopropanol.
Wipe inward from the edges to the center to contain the footprint.
For Liquid Spills (DMSO Stock):
Isolate the area immediately.
Apply universal chemical binding pads to absorb the liquid.
Because DMSO is fully miscible with water, wash the decontaminated area thoroughly with a 10% bleach solution, followed by copious amounts of soap and water.
Self-Validating Step: After drying, perform a tactile "dry wipe" test using a clean glove to ensure no residual slickness from the DMSO remains on the bench surface.
Hazardous Waste Disposal:
N-Desmethyl regorafenib N-oxide cannot be disposed of in standard biohazard or municipal waste.
All contaminated PPE, pipette tips, and empty vials must be placed in a sealed, puncture-resistant container explicitly labeled as "Trace Chemotherapy / Cytotoxic Waste" for high-temperature incineration[2].